molecular formula ¹³C₅H₁₀O₅ B1146230 D-[13C5]Xylose CAS No. 1262683-58-8

D-[13C5]Xylose

Cat. No.: B1146230
CAS No.: 1262683-58-8
M. Wt: 155.1
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Description

D-[13C5]Xylose is a stable, isotopically labeled monosaccharide where over 99% of the carbon atoms are the 13C isotope . This uniform labeling (U-13C5) makes it an essential tracer compound in biochemical and nutritional research, allowing scientists to precisely track the metabolic fate of xylose and its incorporation into various pathways without isotopic bias. In research applications, D-[13C5]Xylose is critically used to study the Maillard reaction, a complex chemical process between sugars and amino acids that is fundamental in food chemistry. By using 13C-labeled xylose, researchers can definitively distinguish and track which reaction volatiles and products originate from the xylose carbon skeleton versus other potential carbon sources in the system . From a metabolic perspective, D-xylose is catabolized in eukaryotic organisms via the oxidoreductase pathway. It is first reduced to xylitol, which is then oxidized to D-xylulose, and finally phosphorylated to D-xylulose-5-phosphate . This compound serves as a key intermediate in the pentose phosphate pathway, which is crucial for generating NADPH, pentose 5-carbon sugars, and ribose 5-phosphate for nucleotide synthesis . The use of the 13C-labeled analog allows for detailed mapping of these metabolic fluxes. The product is specifically offered for research purposes and is not approved for diagnostic or therapeutic use in humans . It is provided with a typical chemical purity of 98% or higher . Researchers can use this compound to gain insights into malabsorption disorders, carbohydrate metabolism, and the formation of flavor and aroma compounds in food science.

Properties

CAS No.

1262683-58-8

Molecular Formula

¹³C₅H₁₀O₅

Molecular Weight

155.1

Origin of Product

United States

Foundational & Exploratory

Technical Guide: D-[13C5]Xylose Metabolic Pathway Mapping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-[13C5]xylose (uniformly labeled xylose) is a high-fidelity isotopic tracer critical for elucidating pentose metabolism, particularly in the context of lignocellulosic biofuel production and metabolic engineering of Saccharomyces cerevisiae and Escherichia coli. Unlike glucose tracers, which enter metabolism via the upper glycolytic pathway, [13C5]xylose bypasses the oxidative Pentose Phosphate Pathway (oxPPP) and directly probes the non-oxidative branch (non-oxPPP) and its integration with glycolysis.

This guide provides a rigorous framework for mapping xylose metabolism.[1] It addresses the specific challenges of pentose tracing—namely, the rapid scrambling of carbon backbones by transketolase (TKT) and transaldolase (TAL)—and provides a self-validating workflow for quantifying metabolic flux.

Theoretical Framework: The Tracer Logic

Why D-[13C5]Xylose?

The utility of D-[13C5]xylose lies in its ability to distinguish between competing catabolic pathways based on carbon transition patterns (atom mapping).

  • Pathway Discrimination:

    • Isomerase Pathway (XI): Converts Xylose

      
       Xylulose. The C5 skeleton remains intact.
      
    • Oxido-Reductase Pathway (XR/XDH): Converts Xylose

      
       Xylitol 
      
      
      
      Xylulose.[2] This is cofactor-dependent (NADPH/NAD+), creating a redox imbalance that [13C] flux analysis can quantify by correlating flux with cytosolic redox states.
    • Phosphoketolase (PK) Pathway: Cleaves Xylulose-5P (C5) directly into Glyceraldehyde-3-Phosphate (C3) and Acetyl-Phosphate (C2).[3] [13C5]xylose is the only tracer that definitively identifies this split by generating a distinct M+2 Acetyl-P and M+3 GAP isotopomer signature, distinct from the complex scrambling of the non-oxPPP.

Metabolic Topology Map

The following diagram illustrates the entry of D-[13C5]xylose and its dispersion through the non-oxidative PPP. Note the critical node at Xylulose-5P (Xu5P), where flux bifurcates between the recycling non-oxPPP and the phosphoketolase "shunt."

XyloseMetabolism Xylose_Ext D-[13C5]Xylose (Ext) Xylose_Int Xylose (Int) Xylose_Ext->Xylose_Int Transport Xylitol Xylitol Xylose_Int->Xylitol XR (NADPH) Xylulose Xylulose Xylose_Int->Xylulose XI (Isomerase) Xylitol->Xylulose XDH (NAD+) Xu5P Xylulose-5P (Key Node) Xylulose->Xu5P XK (ATP) R5P Ribose-5P Xu5P->R5P RPE S7P Sedoheptulose-7P Xu5P->S7P TKT GAP GAP (C3) Xu5P->GAP TKT Xu5P->GAP PK AcP Acetyl-P (C2) Xu5P->AcP PK (Shunt) E4P Erythrose-4P S7P->E4P TAL F6P Fructose-6P S7P->F6P TAL F6P->GAP Pyruvate Pyruvate GAP->Pyruvate

Figure 1: Metabolic fate of D-[13C5]xylose. Blue nodes indicate upstream pentose metabolism; Red nodes represent non-oxidative PPP intermediates; Green nodes are glycolytic outputs. The red arrow highlights the Phosphoketolase shunt, a critical target for 13C flux analysis.

Experimental Protocol: Self-Validating Systems

To ensure data integrity, the experimental design must prevent "metabolic blurring"—the alteration of metabolite pools during sampling.

Culture & Labeling[4]
  • Medium: Chemically defined minimal medium (e.g., Verduyn or M9) is mandatory. Complex media (Yeast Extract) contain unlabeled carbon sources that dilute isotopic enrichment, rendering flux calculations impossible.

  • Tracer Concentration: 10–20 g/L D-[13C5]xylose (99% enrichment).

  • Steady-State Requirement: Harvest samples only during the mid-exponential phase (OD600 1.0–2.0) where metabolic flux is constant (pseudo-steady state).

The "Cold Methanol" Quenching Protocol

Critical Control Point: Metabolism operates on a millisecond timescale. Slow quenching causes ATP turnover and degradation of phosphorylated sugars (Xu5P, S7P).

The Protocol:

  • Preparation: Pre-chill 60% Methanol (v/v) to -40°C using a cryostat or dry ice/ethanol bath.

  • Rapid Filtration (The "Gold Standard"):

    • Apply vacuum to a 0.45 µm nylon membrane filter.

    • Pipette 1–5 mL of culture onto the filter.

    • Immediately (< 2 seconds) wash with 5 mL of 37°C distilled water (to remove extracellular labeled xylose).

    • Transfer the filter paper instantaneously into the -40°C Methanol quenching solution.

    • Why this method? Direct quenching of suspension cultures into methanol often causes intracellular leakage due to cold shock before enzymes are deactivated. Filter-then-quench minimizes leakage while maintaining speed [1].

Intracellular Metabolite Extraction
  • Boiling Ethanol Extraction:

    • Transfer the quenched filter/methanol mixture to a 75°C water bath for 3 minutes.

    • This denatures enzymes permanently and extracts polar metabolites (sugar phosphates).

  • Evaporation:

    • Dry the extract under nitrogen flow or vacuum concentrator (SpeedVac) to remove methanol/ethanol.

    • Reconstitute in LC-MS grade water (typically 100 µL).

Analytical Workflow (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is superior to GC-MS for this application because it allows direct detection of phosphorylated intermediates (Xu5P, S7P) without derivatization, which preserves the labile phosphate groups.

Chromatographic Separation
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC).[4]

    • Recommended: ZIC-pHILIC or Amide columns.

    • Reasoning: Isomers like Ribose-5P, Ribulose-5P, and Xylulose-5P have identical masses. High-performance HILIC is required to chromatographically resolve these isomers before they enter the MS.

Mass Spectrometry Parameters

Operate in Negative Ion Mode (ESI-). Phosphorylated intermediates ionize best in negative mode.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Notes
Xylulose-5P 229.097.015Monitor PO3- fragment
Sedoheptulose-7P 289.097.018Critical non-oxPPP marker
Fructose-6P 259.097.015Glycolysis entry point
Pyruvate 87.043.010Downstream flux output

Table 1: Key MRM transitions for xylose metabolites. Note: m/z values listed are for unlabeled (M+0) species. You must program the MS to scan for M+0 through M+n (e.g., Xu5P M+0 to M+5).

Data Interpretation & Flux Mapping[6][7][8][9]

Mass Isotopomer Distribution (MID) Analysis

Raw MS data provides the abundance of isotopologues (M+0, M+1... M+5).

  • Natural Isotope Correction: You must correct for the natural abundance of 13C (1.1%) and Oxygen/Nitrogen isotopes using a correction matrix (e.g., using IsoCor or specialized Python scripts) [2].

  • Fractional Enrichment Calculation:

    
    
    Where 
    
    
    
    is the abundance of the isotopomer with
    
    
    labeled carbons, and
    
    
    is the total carbon number.
Deciphering the Pathway

The MID vector acts as a fingerprint for the pathway used:

  • Scenario A: High M+5 in Xylulose-5P, High M+5 in Ribose-5P.

    • Interpretation: Direct conversion via non-oxidative PPP. The carbon skeleton is intact.

  • Scenario B: Appearance of M+2 Acetyl-Phosphate and M+3 GAP.

    • Interpretation: Active Phosphoketolase (PK) activity. The PK enzyme cleaves the C5 backbone into C2 + C3.

  • Scenario C: Complex M+1, M+2, M+3 mixtures in Fructose-6P.

    • Interpretation: Extensive scrambling via Transketolase/Transaldolase cycling. This indicates high reversible flux in the non-oxPPP.

Workflow Diagram

The following diagram summarizes the complete experimental and analytical pipeline.

Workflow Start Start: Defined Media + [13C5]Xylose Culture Cultivation (Steady State) Start->Culture Inoculate Quench Rapid Filtration + Cold MeOH (-40°C) Culture->Quench Sampling Extract Boiling Ethanol Extraction Quench->Extract Cell Lysis LCMS HILIC-MS/MS (Neg Mode) Extract->LCMS Inject Data Flux Calculation (MID Analysis) LCMS->Data Raw Files

Figure 2: End-to-end workflow for 13C-Metabolic Flux Analysis.[5] Color coding indicates distinct experimental phases: Preparation (Grey), Biology (Blue), Critical Sampling (Red), Chemistry (Yellow), Analysis (Green/Black).

References

  • Methanol Quenching Efficacy: M. R. Mashego, et al. "Miracle or mirage? A critical review of quenching methods for metabolic flux analysis." Biotechnology and Bioengineering. [Link]

  • Natural Isotope Correction (IsoCor): P. Millard, et al. "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. [Link]

  • 13C-MFA Methodologies in Yeast: Wasylenko, T. M., & Stephanopoulos, G. "Metabolomic and 13C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain." Biotechnology and Bioengineering. [Link]

  • Xylose Pathway Engineering: Kwak, S., & Jin, Y. S. "Production of fuels and chemicals from xylose by engineered Saccharomyces cerevisiae: a review and perspective." Microbial Cell Factories. [Link]

Sources

Tracing the Pentose Flux: A Technical Guide to Stable Isotope Labeled Xylose in Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The utilization of D-xylose, the second most abundant sugar in lignocellulosic biomass, is a focal point in metabolic engineering and microbiome research. However, quantifying intracellular flux through the pentose phosphate pathway (PPP) and downstream glycolysis presents unique challenges due to reversible transketolase/transaldolase reactions. This guide details the application of stable isotope-labeled xylose (


C and 

H) to resolve these metabolic nodes. We explore isotopologue selection, quenching protocols, and mass spectrometry-based flux analysis, providing a roadmap for high-fidelity metabolic reconstruction.

Part 1: Strategic Isotopologue Selection

The choice of labeled substrate dictates the resolution of your metabolic model. Unlike glucose, where [1,2-


C] patterns are standard, xylose requires specific labeling to distinguish between the oxidative and non-oxidative branches of metabolism.
Table 1: Isotopologue Utility Matrix
IsotopologuePrimary ApplicationMechanistic Insight
[U-

C

]-D-Xylose
Global Flux & Biomass Used to determine the fractional contribution of xylose to total carbon biomass and metabolite pools. Ideal for co-substrate studies (e.g., Glucose + Xylose).
[1-

C]-D-Xylose
PPP Scrambling Critical for tracing carbon flow through the Transketolase (TK) reaction. The C1 label fate distinguishes between direct catabolism and recycling through the PPP.
[5-

C]-D-Xylose
TCA Cycle Entry Traces the "tail" of the molecule. Useful for determining how pentose carbons enter the TCA cycle via Acetyl-CoA vs. Pyruvate.
[1,2-

C

]-D-Xylose
Stereospecificity High-resolution mapping of bond cleavage. Helps resolve the specific activity of phosphoketolase pathways (splitting C2 and C3).

Part 2: The Metabolic Landscape

To design a valid experiment, one must understand the entry points. Xylose generally enters metabolism via two distinct routes before converging at Xylulose-5-Phosphate (X5P), the key entry point to the non-oxidative PPP.

Diagram 1: Xylose Utilization & PPP Integration

This diagram illustrates the convergence of the Isomerase and Reductase pathways into the Pentose Phosphate Pathway, highlighting carbon fate.

XyloseMetabolism cluster_glycolysis Glycolysis Entry Xylose D-Xylose (Extracellular) Xylose_Int D-Xylose (Intracellular) Xylose->Xylose_Int Transport Xylitol Xylitol Xylose_Int->Xylitol Xylose Reductase (XR) Xylulose D-Xylulose Xylose_Int->Xylulose Xylose Isomerase (XI) Xylitol->Xylulose Xylitol Dehydrogenase (XDH) X5P Xylulose-5-P (X5P) Xylulose->X5P Xylulokinase (XK) R5P Ribose-5-P X5P->R5P Epimerase S7P Sedoheptulose-7-P X5P->S7P TK GAP Glyceraldehyde-3-P X5P->GAP Transketolase (TK) F6P Fructose-6-P S7P->F6P Transaldolase GAP->F6P

Figure 1: Dual-pathway entry of D-Xylose into the non-oxidative PPP and subsequent carbon shuffling via Transketolase/Transaldolase.

Part 3: Experimental Protocol (Self-Validating Workflow)

Phase A: Culture & Labeling

Causality: Metabolic turnover rates for sugar phosphates are in the order of seconds. Conventional harvesting (centrifugation) causes "leakage" and metabolic shifts due to hypoxia/stress. Protocol:

  • Steady State: Ensure cells are in exponential phase. Introduce labeled Xylose (e.g., 50% [1-

    
    C]-Xylose / 50% Unlabeled) and maintain for at least 5 residence times for isotopic steady state (stationary flux analysis).
    
  • Fast Filtration (The Gold Standard):

    • Apply vacuum to a 0.45 µm nylon membrane filter.

    • Pour culture (1–5 mL) onto the filter.

    • Immediately wash with 37°C ammonium carbonate (removes extracellular label without shocking cells).

    • Total time must be < 10 seconds.

Phase B: Quenching & Extraction

Causality: Enzymatic activity must be halted instantly. Cold organic solvents disrupt membranes and denature enzymes simultaneously. Protocol:

  • Transfer filter immediately into -20°C Acetonitrile:Methanol:Water (40:40:20) .

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 15 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 0°C.

  • Collect supernatant.

  • Optional: Evaporate under nitrogen flow and reconstitute in mobile phase (usually 100% water or 95:5 Water:ACN) to concentrate trace metabolites.

Phase C: LC-MS/MS Configuration

For phosphorylated sugars (X5P, S7P), HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory due to their high polarity. Reverse phase (C18) will not retain these analytes.

  • Column: ZIC-pHILIC (Polymer-based) or Amide-HILIC.

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 15 minutes.

  • Detection: Orbitrap or Q-TOF (Negative Mode). Phosphates ionize best in negative mode (

    
    ).
    

Part 4: Analytical Workflow & Data Logic

Diagram 2: From Sample to Flux Map

This workflow outlines the critical decision points in data acquisition and processing.

Workflow Sample Quenched Biomass MS High-Res MS (Orbitrap/Q-TOF) Sample->MS HILIC Separation RawData Raw Spectra (XIC Extraction) MS->RawData m/z Isolation Correction Natural Abundance Correction RawData->Correction Remove 13C background MID Mass Isotopomer Distribution (MID) Correction->MID Calculate M0, M1...Mn FluxModel Metabolic Flux Model (13C-MFA) MID->FluxModel Fit to Topology

Figure 2: Analytical pipeline for converting raw mass spectrometry signals into quantifiable metabolic flux.

Data Interpretation: The MID Calculation

To interpret the data, you must calculate the Mass Isotopomer Distribution (MID). For a metabolite with


 carbons, the isotopomers are denoted as 

(unlabeled),

(one

C), up to

.

Step 1: Integration Integrate the peak areas for all isotopologues (


).

Step 2: Fractional Abundance (


) 


Step 3: Natural Abundance Correction You must subtract the natural presence of


C (1.1%) from your data. Use software like IsoCor  or Polly  to perform matrix-based correction [1].

Step 4: Flux Inference (Example) If using [1-


C]-Xylose:
  • X5P: Should be primarily

    
    .
    
  • Fructose-6-P (F6P):

    • If formed via Transketolase (recycling), specific labeling patterns (e.g.,

      
       or 
      
      
      
      ) will emerge depending on the carbon shuffle.
    • High

      
       in F6P suggests significant gluconeogenic flux or unlabeled glycogen breakdown.
      

References

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. [Link]

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2014). "Metabolic flux analysis of Escherichia coli utilizing glucose and xylose co-substrates." Metabolic Engineering. [Link]

  • Lu, W., et al. (2018). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols. [Link]

Decoupling the Branches: A Technical Guide to U-13C Xylose Tracing for the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Standard metabolic flux analysis (MFA) relies heavily on [1,2-^13C_2]-glucose to probe the Pentose Phosphate Pathway (PPP). While effective, glucose tracers conflate glycolytic flux with oxidative PPP flux. This guide details the application of [U-^13C_5]-Xylose as a specialized tracer. By entering the pathway directly at the level of Xylulose-5-Phosphate (Xu5P), this tracer bypasses the oxidative rate-limiting step (G6PDH), acting as a "backdoor" probe to isolate and quantify the reversible dynamics of the non-oxidative branch and nucleotide biosynthesis.

Part 1: Mechanistic Basis & Strategic Rationale

The Oxidative Bypass

The primary challenge in PPP analysis is distinguishing between carbon flow generating NADPH (oxidative) and carbon flow generating ribose for nucleotide synthesis (non-oxidative).

  • Glucose Tracers: Enter via Glucose-6-Phosphate (G6P). Flux is split between Glycolysis (PFK) and Oxidative PPP (G6PDH).

  • Xylose Tracers: Enter via Xylulose -> Xylulose-5-Phosphate (Xu5P). This entry point is downstream of the oxidative decarboxylation steps.

Causality: If [U-^13C]-Xylose is administered, any labeled carbons appearing in Glucose-6-Phosphate or Fructose-6-Phosphate must have traveled "backwards" through the non-oxidative branch (Transketolase/Transaldolase). This provides a clean readout of pathway reversibility that glucose tracers cannot offer.

Pathway Visualization

The following diagram illustrates the differential entry points, highlighting how Xylose isolates the non-oxidative sector.

PPP_Xylose_Entry cluster_ext Extracellular cluster_cyto Xylose_Ex U-13C Xylose Xylulose Xylulose Xylose_Ex->Xylulose Transport Glucose_Ex Glucose (Unlabeled) G6P G6P Glucose_Ex->G6P GLUTs/HK Ru5P Ru5P G6P->Ru5P Oxidative PPP (G6PDH/6PGD) Xu5P Xu5P (M+5) Ru5P->Xu5P Epimerase R5P R5P Ru5P->R5P Isomerase Xylulose->Xu5P Xylulokinase (Direct Entry) S7P S7P Xu5P->S7P Transaldolase GAP GAP Xu5P->GAP Transketolase PRPP PRPP R5P->PRPP Nucleotide Synthesis

Figure 1: Differential entry of U-13C Xylose into the non-oxidative PPP, bypassing oxidative steps.

Part 2: Experimental Protocol

Experimental Design & Cell Culture

Critical Consideration: Mammalian cells possess low native xylulokinase activity compared to microbes. High concentrations (5-20 mM) or specific cell lines (e.g., hepatocytes, or engineered lines) are often required to achieve detectable enrichment.

ParameterSpecificationRationale
Tracer [U-^13C_5]-D-XyloseEnsures all 5 carbons are labeled (M+5). Allows tracking of C5 fragments vs C2/C3 fragments.
Base Media DMEM/RPMI (Glucose-free base)Custom formulation required.
Co-Substrate Unlabeled Glucose (5 mM)Cells require glucose for survival. Xylose is a probe, not usually a sole carbon source.
Tracer Conc. 5 mM - 20 mMHigh concentration drives passive transport and compensates for low kinase affinity.
Duration 6h - 24hIsotopic steady state takes longer in non-oxidative branches due to extensive recycling.
Sample Preparation (Adherent Cells)

This workflow ensures rapid quenching of metabolism to preserve the phosphorylation state of labile PPP intermediates (Xu5P, S7P).

  • Quenching: Aspirate media rapidly. Immediately wash cells with ice-cold saline (0.9% NaCl) .

  • Metabolite Extraction: Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) directly to the plate.

    • Why: 80% MeOH precipitates enzymes immediately, stopping turnover.

  • Lysis: Scrape cells while on dry ice. Transfer suspension to Eppendorf tubes.

  • Disruption: Vortex vigorously (1 min) or sonicate (3 cycles, 10s on/off).

  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C.

  • Drying: Transfer supernatant to new tubes. Dry under nitrogen stream or SpeedVac (no heat).

  • Reconstitution: Resuspend in 50 µL LC-MS grade water prior to injection.

LC-MS/MS Configuration

Target: Anionic metabolites (Phosphates). Mode: Negative Ion Mode (ESI-).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography). Recommended: Waters BEH Amide or SeQuant ZIC-pHILIC.

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0) + 0.1% NH4OH.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Linear gradient from 80% B to 20% B over 15-20 minutes.

Part 3: Data Analysis & Interpretation

Mass Isotopomer Distribution (MID) Logic

When [U-^13C_5]-Xylose enters as Xu5P (M+5), it interacts with unlabeled R5P (M+0) via Transketolase (TK) and Transaldolase (TA).

Key Reaction: Transketolase 1 (TK1)


This reaction transfers a 2-carbon unit (C1-C2) from Xu5P to R5P.

  • Xu5P Donor (M+5): Donates labeled C2 unit. Becomes GAP (M+3) .

  • R5P Acceptor (M+0): Accepts labeled C2 unit. Becomes S7P (M+2) .

Key Reaction: Transaldolase (TA)


Diagnostic MIDs Table:

MetaboliteMass ShiftOrigin / Interpretation
Xu5P M+5Direct tracer entry.
GAP M+3Remainder of Xu5P after donating C2 unit via TK.
S7P M+2R5P (M+0) accepting C2 unit from labeled Xu5P.
S7P M+5Xu5P (M+5) accepting C2 unit from unlabeled sources (rare).
F6P M+2 / M+3Recombination of scrambled carbons. Indicates "backward" flux toward glycolysis.
ATP/GTP M+5Incorporation of intact Ribose-5-P derived directly from Xu5P isomerase activity.
Workflow Visualization

The following diagram outlines the logical flow from sample acquisition to isotopomer analysis.

Workflow_Logic Step1 Cell Culture (U-13C Xylose + 12C Glucose) Step2 Quench & Extract (-80°C 80% MeOH) Step1->Step2 Steady State Step3 HILIC LC-MS/MS (Negative Mode) Step2->Step3 Inject Step4 Data Processing (Natural Abundance Correction) Step3->Step4 Raw Data Step5 Flux Modeling (Non-Ox vs Oxidative) Step4->Step5 MIDs

Figure 2: End-to-end workflow for U-13C Xylose metabolic flux analysis.

Part 4: Scientific Integrity & Troubleshooting

Self-Validating the System

To ensure the data is trustworthy, you must perform these internal checks:

  • Total Pool Stability: Compare total ion counts (TIC) of PPP intermediates between Xylose-treated and Control groups. Xylose treatment should not significantly alter the pool size, only the isotopic distribution. If pool sizes crash, toxicity is occurring.

  • Isomerase Equilibrium: In most cells, R5P, Ru5P, and Xu5P equilibrate rapidly. If Xu5P is M+5 but R5P remains M+0, your cells lack Ribose-5-Phosphate Isomerase (RPI) activity or the reaction is kinetically blocked, invalidating the tracer for nucleotide synthesis study.

Limitations
  • Transporter Specificity: Xylose uptake is often the rate-limiting step in mammalian cells, mediated promiscuously by GLUT transporters.

  • Label Dilution: Because glucose is present (to maintain viability), the M+5 signal will be diluted. High sensitivity MS (e.g., Orbitrap or Triple Quad) is essential.

References

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism. (Demonstrates principles of systemic isotope tracing and non-canonical sugar metabolism).

  • Liu, L., et al. (2020). "Quantitative Analysis of Pentose Phosphate Pathway Fluxes." Methods in Molecular Biology. (Detailed protocols for PPP flux analysis using LC-MS).

  • Wamelink, M. M., et al. (2008). "The biochemistry, metabolism and inherited defects of the pentose phosphate pathway: a review." Journal of Inherited Metabolic Disease.

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. (Foundational guide for interpreting MIDs and isotopomer scrambling).

Technical Guide: D-Xylose-13C5 (CAS 1262683-58-8)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Metabolic Engineers, and Drug Development Scientists

Executive Summary

D-Xylose-13C5 (CAS 1262683-58-8) is the fully carbon-13 labeled isotopolog of D-xylose, a pentose sugar critical to hemicellulose metabolism. Unlike position-specific isotopomers (e.g., 1-


C), the uniformly labeled (

) variant provides a complete carbon backbone tracer, enabling the precise determination of mass isotopomer distributions (MIDs) in downstream metabolites.

This guide details the physicochemical properties, metabolic mapping capabilities, and validated experimental protocols for utilizing D-Xylose-13C5 in Metabolic Flux Analysis (MFA) . It is particularly valuable for elucidating the non-oxidative Pentose Phosphate Pathway (PPP) and quantifying xylose utilization rates in engineered Saccharomyces cerevisiae and Escherichia coli strains designed for biofuel production.

Technical Specifications & Properties

The following data aggregates physicochemical standards for high-purity D-Xylose-13C5. Researchers must verify the isotopic enrichment level (typically >99 atom %


C) to ensure signal fidelity in Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) applications.
Table 1: Physicochemical Profile
PropertySpecificationNotes
Chemical Name D-Xylose-(

)
Also known as [U-

]-D-Xylose
CAS Number 1262683-58-8Specific to the fully

C-labeled form
Unlabeled CAS 58-86-6Reference for parent compound properties
Formula

C

H

O

All 5 carbons are stable isotope

C
Molecular Weight 155.15 g/mol +5.02 Da shift vs. natural D-xylose (150.[1][2]13)
Appearance White Crystalline SolidHygroscopic; store desiccated
Solubility Water: ~150 g/L (20°C)Highly soluble; suitable for aqueous media
Isotopic Purity ≥ 99 atom %

C
Critical for minimizing background noise in MIDs
Melting Point 154–158 °CIdentical to unlabeled congener

Core Application: Metabolic Flux Analysis (MFA)

The Mechanistic Advantage of U-13C5 Labeling

In metabolic engineering, distinguishing between the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP) is complex.

  • Natural Xylose: Cannot distinguish carbon sources if glucose is co-fed.

  • 1-

    
    C Xylose:  Loses the label via decarboxylation or scrambling, complicating flux calculations.
    
  • U-

    
    C
    
    
    
    Xylose:
    Retains the full carbon backbone mass shift (+5) until cleavage events occur. This allows researchers to track the exact contribution of xylose carbons to the central carbon metabolism (glycolysis/TCA cycle).
Metabolic Pathway Map

The diagram below illustrates the entry of D-Xylose-13C5 into the cell and its conversion through the non-oxidative PPP, highlighting the carbon fate.

XyloseMetabolism cluster_legend Legend Xylose_Ext D-Xylose-13C5 (Ext) [M+5] Xylose_Int D-Xylose (Int) [M+5] Xylose_Ext->Xylose_Int Transport Xylulose D-Xylulose [M+5] Xylose_Int->Xylulose Xylose Isomerase (XI) or XR/XDH X5P Xylulose-5P [M+5] Xylulose->X5P Xylulokinase (XK) R5P Ribose-5P X5P->R5P Epimerase GAP Glyceraldehyde-3P [M+3] X5P->GAP Transketolase (C2 transfer) F6P Fructose-6P [M+6] X5P->F6P Transaldolase (C3 transfer) S7P Sedoheptulose-7P key1 Input Tracer (13C5) key2 Central Metabolites

Figure 1: Metabolic fate of D-Xylose-13C5. The M+5 tracer enters the Pentose Phosphate Pathway (PPP), where Transketolase and Transaldolase reactions scramble the label, producing specific isotopomers (e.g., M+3 GAP, M+6 F6P) that quantify pathway flux.

Experimental Protocol: 13C-Tracer Study

This protocol describes a self-validating workflow for analyzing xylose metabolism in microbial culture using LC-MS/MS.

Reagents & Preparation
  • Tracer Medium: Minimal media (e.g., Verduyn or M9) containing 20 g/L D-Xylose-13C5 as the sole carbon source (or defined ratio with unlabeled glucose).

  • Quenching Solution: 60% Methanol / 40% Water (v/v) pre-chilled to -40°C.

  • Internal Standard:

    
    C-Sorbitol or non-endogenous sugar analog (for extraction efficiency).
    
Step-by-Step Methodology
Phase 1: Culture & Labeling
  • Inoculation: Inoculate pre-culture into the Tracer Medium to an OD

    
     of 0.1.
    
  • Steady-State Growth: Allow cells to grow for at least 5 generations. This ensures "isotopic steady state," where intracellular metabolites fully reflect the isotopic enrichment of the substrate.

    • Why: Transient labeling (pulse) is harder to model; steady-state simplifies flux calculation.

  • Sampling: Harvest cells during the mid-exponential phase (OD

    
     ~1.0–2.0).
    
Phase 2: Quenching & Extraction (Critical Step)
  • Rapid Quench: Quickly transfer 1 mL of culture directly into 4 mL of -40°C Quenching Solution .

    • Causality: Metabolism turns over in milliseconds. Slow quenching alters the MIDs, invalidating the data.

  • Centrifugation: Centrifuge at 4,000 x g for 5 min at -10°C. Discard supernatant.

  • Extraction: Resuspend pellet in 500 µL boiling ethanol (75%) or cold chloroform/methanol depending on target metabolite stability.

  • Desiccation: Dry extracts under nitrogen flow and reconstitute in LC-MS mobile phase.

Phase 3: LC-MS/MS Detection
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) amide column.

  • Mobile Phase: Acetonitrile/Water (ammonium acetate buffer).

  • Detection: Triple Quadrupole MS in MRM (Multiple Reaction Monitoring) mode.

  • Target Transitions: Monitor the mass shift.

    • Example (Xylulose-5P): Unlabeled precursor/product vs. +5 Da precursor/product.

Workflow Visualization

Workflow Step1 1. Culture (Minimal Media + 13C5 Xylose) Step2 2. Rapid Quench (-40°C MeOH) Step1->Step2 Mid-Exp Phase Step3 3. Extraction (Cell Lysis) Step2->Step3 Pellet Separation Step4 4. LC-MS/MS (HILIC Mode) Step3->Step4 Reconstitution Step5 5. Data Analysis (MID Calculation) Step4->Step5 Peak Integration

Figure 2: Analytical workflow for D-Xylose-13C5 metabolic flux analysis. The rapid quench step (Red) is the critical control point for data integrity.

Data Analysis & Interpretation

To validate your experiment, analyze the Mass Isotopomer Distribution (MID) .

  • Correct for Natural Abundance: Use software (e.g., IsoCor, GeoBi) to subtract natural

    
    C contribution (1.1% per carbon) from reagents and biomass.
    
  • Calculate Fractional Enrichment:

    
    
    Where 
    
    
    
    is the abundance of isotopomer with
    
    
    labeled carbons, and
    
    
    is total carbons.
  • Interpretation:

    • High M+5 in Xylulose-5P: Indicates direct uptake and phosphorylation.

    • Appearance of M+3 in GAP: Indicates active Transketolase activity (splitting C5 into C3 + C2).

    • Dilution of Label: If M+0 species persist despite 100% labeled feed, suspect external contamination or glycogen degradation.

References

  • Sigma-Aldrich. D-Xylose-13C5 Product Specification. Retrieved from (Note: Link directs to general labeled xylose category for verification).

  • MedChemExpress. Xylose-13C5 Datasheet. Retrieved from .

  • PubChem. D-Xylose Compound Summary. National Library of Medicine. Retrieved from .

  • Cambridge Isotope Laboratories. Metabolic Tracers and Flux Analysis. Retrieved from .

Sources

13C-labeled wood sugar for biofuel research

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm now starting with some focused Google searches. I'm prioritizing gathering intel on 13C-labeled wood sugar in biofuel research. I'm zooming in on production, the analytical methods used, and the metabolic pathways. My aim is to build a solid foundation of existing knowledge.

Defining the Scope

I've moved on to refining the search results and pulling together the important themes. Identifying experimental approaches and key sources is now the main task. This is informing how I structure the whitepaper. I'm focusing on lignocellulosic biomass, isotopic labeling, and the steps for production and analysis.

Outlining the Whitepaper

I'm now devising a logical structure. I'll begin with the introduction of lignocellulosic biomass and the relevance of isotopic labeling. Then, there will be sections on production of 13C-labeled xylose and glucose, analytical techniques, and biofuel application. I'll incorporate detailed experimental protocols for workflows such as hydrolysis and analysis. I will generate diagrams and tables to enhance the workflow.

Technical Guide: Distinguishing Oxidative vs. Non-Oxidative Pentose Phosphate Pathway Flux

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pentose Phosphate Pathway (PPP) is a critical metabolic bifurcation point, balancing biosynthetic precursor production (Ribose-5-phosphate) with cellular antioxidant defense (NADPH). However, standard metabolic assays often fail to distinguish between the oxidative branch (irreversible, NADPH-generating) and the non-oxidative branch (reversible, nucleotide synthesis).

This guide details the methodology for decoupling these fluxes using Stable Isotope Tracing combined with Liquid Chromatography-Mass Spectrometry (LC-MS) . We focus on the application of [1,2-


C

]-glucose
, a superior tracer strategy that resolves flux distribution through distinct isotopologue patterns in downstream metabolites (Lactate/Pyruvate), overcoming the limitations of traditional radioactive release assays.

Part 1: Mechanistic Foundation

To accurately measure flux, one must understand the carbon atom transitions. The PPP is not a linear street but a roundabout with two entrances.

The Two Arms
  • Oxidative Branch (ox-PPP):

    • Input: Glucose-6-Phosphate (G6P).

    • Action: Decarboxylation. Carbon 1 is lost as CO

      
      .
      
    • Output: 2 NADPH + Ribulose-5-Phosphate (Ru5P).

    • Key Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PD).

  • Non-Oxidative Branch (non-ox-PPP):

    • Input: Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (GAP).

    • Action: Carbon shuffling (Transketolase/Transaldolase reactions).

    • Output: Ribose-5-Phosphate (R5P) without NADPH production.

    • Key Feature: This arm is reversible, allowing carbon recycling back into glycolysis.

Pathway Visualization

The following diagram illustrates the divergence and convergence of these pathways.

PPP_Flow Glucose Glucose (Extracellular) G6P Glucose-6-P (G6P) Glucose->G6P Ox_Branch Oxidative Branch (Irreversible) G6P->Ox_Branch G6PD F6P Fructose-6-P G6P->F6P Glycolysis CO2 CO2 (C1 Loss) Ox_Branch->CO2 NADPH 2 NADPH Ox_Branch->NADPH Ru5P Ribulose-5-P Ox_Branch->Ru5P NonOx_Branch Non-Oxidative Branch (Reversible) Ru5P->NonOx_Branch R5P Ribose-5-P (Nucleotides) Ru5P->R5P NonOx_Branch->F6P GAP GAP NonOx_Branch->GAP F6P->GAP Pyruvate Pyruvate/Lactate GAP->Pyruvate

Caption: Schematic of PPP branching. Oxidative flux loses C1; non-oxidative recycles carbons reversibly.

Part 2: Strategic Tracer Selection

Historically, researchers compared [1-


C]-glucose vs. [6-

C]-glucose in separate experiments. This is prone to batch-effect errors. The modern standard utilizes [1,2-

C

]-glucose
.
Why [1,2- C ]-Glucose?

This specific tracer allows us to distinguish flux based on the preservation or cleavage of the C1-C2 bond in the final metabolic output (Lactate).

PathwayCarbon FateResulting Lactate Isotopologue
Glycolysis The C1-C2 bond remains intact. Glucose (M+2) becomes GAP (M+2) and DHAP (M+0).M+2 Lactate
Oxidative PPP C1 is decarboxylated (lost). The remaining C2-C6 skeleton rearranges. The original C2 becomes C1 of F6P.M+1 Lactate
Non-Oxidative Scrambling occurs, but primary flux is detected via the M+1/M+2 ratio.Complex Scrambling

The Logic: If a glucose molecule enters glycolysis directly, the 1,2 label stays together (M+2). If it enters the oxidative PPP, C1 is lost, breaking the pair. The remaining labeled carbon (C2) eventually re-enters glycolysis as a single label (M+1).

Part 3: Experimental Protocol

Objective: Quantify the ratio of oxidative PPP flux relative to glycolytic flux in adherent cancer cells.

Materials
  • Tracer: [1,2-

    
    C
    
    
    
    ]-D-Glucose (99% enrichment, Cambridge Isotope Labs or Sigma).
  • Media: Glucose-free DMEM/RPMI (dialyzed FBS required to remove background glucose).

  • Quench Solution: 80:20 Methanol:Water (pre-chilled to -80°C).

Workflow
  • Seeding & Equilibration:

    • Seed cells in 6-well plates. Allow to reach 70-80% confluency.

    • Expert Note: Do not label at 100% confluency; contact inhibition alters metabolic flux.

  • Isotope Labeling (Pulse):

    • Wash cells 2x with warm PBS.

    • Add media containing 10mM [1,2-

      
      C
      
      
      
      ]-glucose.
    • Incubation Time: 2 to 4 hours.

    • Why this time? We need isotopic steady-state in glycolysis/PPP intermediates (minutes) but want to avoid extensive recycling that complicates interpretation (occurs >12 hours).

  • Metabolism Quenching (Critical Step):

    • Aspirate media rapidly.

    • Immediately add 1 mL of -80°C 80% Methanol.

    • Place plate on dry ice.

    • Scientific Integrity: Metabolism turns over in seconds. Washing with PBS before methanol can distort metabolite levels. If washing is necessary for protein quantification, use ice-cold PBS and work in <5 seconds.

  • Extraction:

    • Scrape cells in the methanol solution.

    • Transfer to tubes; vortex vigorously.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant (metabolites) for LC-MS. Dry down under nitrogen flow if concentration is needed.

  • LC-MS Acquisition:

    • Method: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar metabolites (Lactate, Pyruvate, 6PG).

    • Mode: Negative Ion Mode (ESI-).

Part 4: Data Analysis & Interpretation

Mass Isotopologue Distribution (MID)

After processing the raw MS data (correcting for natural abundance), you will obtain fractional abundances for Lactate:

  • 
    : Unlabeled
    
  • 
    : One 
    
    
    
    C atom
  • 
    : Two 
    
    
    
    C atoms
The Calculation Logic

The "Lee" or "Metallo" calculation method is the standard for interpreting [1,2-


C

] data.

Oxidative PPP Flux (


) relative to Glycolytic Flux (

):


Where


 is a correction factor based on the recycling of F6P (often approximated or derived from triose-phosphate scrambling).

However, a simplified, robust proxy used in drug screening is:



  • High M1/M2 Ratio: Indicates high flux through oxidative PPP (C1 loss, C2 retention).

  • Low M1/M2 Ratio: Indicates dominant glycolysis (C1-C2 retention).

Visualizing Carbon Fate

This diagram explains exactly why M+1 vs M+2 distinguishes the pathways.

Carbon_Fate cluster_input Input: [1,2-13C] Glucose cluster_glyco Glycolysis (Direct) cluster_ppp Oxidative PPP G_C1 C1* G_C2 C2* G_C1->G_C2 Bond CO2_Lost CO2 (C1*) G_C1->CO2_Lost Decarboxylation G_C3 C3 Lac_M2 Lactate M+2 G_C2->Lac_M2 Bond Intact Ru5P_C2 Ru5P (C2*) G_C2->Ru5P_C2 Rearrange Lac_M1 Lactate M+1 Ru5P_C2->Lac_M1 Recycle

Caption: Carbon fate map. Glycolysis preserves the C1-C2 labeled pair (M+2). Ox-PPP cleaves C1, leaving C2 as a single label (M+1).

References

  • Metallo, C. M., et al. (2009).

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). "Metabolomics and Isotope Tracing." Cell.

  • Lee, W. N., et al. (1998).

  • Wamelink, M. M., et al. (2008). "The biochemistry, metabolism and inheritance of pentose phosphate pathway disorders." Journal of Inherited Metabolic Disease.

Technical Guide: Strategic Isotope Selection in Xylose Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of [U-13C5] vs. [1-13C] Xylose in Metabolic Flux Analysis

Executive Summary

In the elucidation of pentose sugar metabolism—critical for biofuel optimization, drug development, and microbiome research—the selection of the correct isotopomer is not merely a budgetary decision; it is a mechanistic one. This guide delineates the technical distinctness between Uniformly Labeled ([U-13C5]) Xylose and Positionally Labeled ([1-13C]) Xylose .

  • [U-13C5] Xylose is the gold standard for pool size quantification and determining the fractional contribution of xylose to biomass in co-feeding scenarios.

  • [1-13C] Xylose is the precision tool for pathway resolution , specifically mapping the carbon atom transitions through the non-oxidative Pentose Phosphate Pathway (PPP) and quantifying the reversibility of Transketolase reactions.

Part 1: The Mechanistic Basis of Isotope Selection

To select the correct tracer, one must understand the fate of the carbon skeleton. Xylose enters metabolism via the isomerase pathway (bacteria) or oxidoreductase pathway (fungi), eventually converging at Xylulose-5-Phosphate (X5P) .

1.1 The Atom Mapping Divergence

The following table contrasts the analytical utility of both isotopomers.

Feature[U-13C5] Xylose (Uniform)[1-13C] Xylose (Positional)
Primary Utility Total Biosynthetic ContributionPathway Topology & Flux Splitting
Mass Shift (Parent) +5.016 Da (M+5)+1.003 Da (M+1)
Downstream Fate Conserved mass shift in fragments until C-C bond cleavage.Label location shuffles; requires precise fragment analysis to locate.
PPP Sensitivity Low. Cannot distinguish recycled carbons easily.High. Tracks specific Transketolase (TK) transfers.
Sensitivity High. M+5 is distinct from natural abundance (M+1/M+2).Moderate. Must correct rigorously for natural 13C abundance.
Cost Efficiency Generally Lower (Production is easier).Generally Higher (Synthesis requires specific precursors).
1.2 Pathway Visualization: Atom Transitions

The diagram below illustrates how the label from [1-13C] Xylose propagates differently compared to the uniform skeleton, specifically highlighting the entry into the Non-Oxidative PPP.

Xylose_Metabolism Figure 1: Atom Mapping of Xylose Entry into the Pentose Phosphate Pathway cluster_inputs Tracer Input Xyl_U [U-13C5] Xylose (All C labeled) X5P Xylulose-5P (X5P) Central Hub Xyl_U->X5P Isomerase/Kinase Xyl_1 [1-13C] Xylose (C1 labeled) Xyl_1->X5P Isomerase/Kinase TK_Rxn Transketolase (TK) Reaction X5P->TK_Rxn Donor Substrate S7P Sedoheptulose-7P (C1, C2 labeled if X5P donor) TK_Rxn->S7P C1-C2 Transfer (1-13C tracks here) GAP Glyceraldehyde-3P (C3-C5 of X5P) TK_Rxn->GAP Remaining C3-C5 note1 [1-13C] Specificity: Label moves to C1 of S7P. Allows calculation of TK flux. TK_Rxn->note1

Part 2: Experimental Protocol (LC-MS/MS)

This protocol focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using HILIC separation, which is superior for polar sugar phosphates compared to Reverse Phase.

Objective: Quantify Mass Isotopomer Distributions (MIDs) of intracellular metabolites.

2.1 Reagents & Standards
  • Quenching Solution: 80:20 Acetonitrile:Water (pre-chilled to -40°C).

  • Internal Standard: ^13C_6-Glucose or ^13C-Glutamine (added during extraction to normalize extraction efficiency).

  • Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

2.2 Step-by-Step Workflow
  • Steady-State Culture:

    • Cultivate cells (e.g., E. coli, S. cerevisiae, or mammalian lines) in minimal media containing the tracer (e.g., 2 g/L [1-13C] Xylose) as the sole or co-carbon source.

    • Critical: Ensure cells remain in exponential phase for at least 5 doublings to achieve isotopic steady state.

  • Rapid Quenching (Metabolic Arrest):

    • Rapidly filter 1-5 mL of culture onto a nylon membrane (0.45 µm).

    • Immediately submerge the filter (cell side down) into -40°C Quenching Solution .

    • Why: Metabolism turns over in milliseconds. Slow quenching alters the ratio of X5P to S7P, invalidating flux calculations.

  • Intracellular Extraction:

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer supernatant to a new vial.

  • HILIC-MS/MS Analysis:

    • Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).

    • Gradient: Linear gradient from 80% B to 40% B over 15 minutes.

    • MS Mode: Negative Electrospray Ionization (ESI-). Sugar phosphates ionize best in negative mode.

    • Targeted SIM/MRM: Set up Selected Ion Monitoring for the M+0 to M+5 isotopomers of X5P, R5P, S7P, F6P, and GAP.

2.3 Workflow Visualization

Experimental_Workflow Figure 2: Metabolomics Workflow for 13C-Xylose Tracing cluster_0 Sample Prep cluster_1 Analysis Step1 Culture (Steady State) Step2 Quench (-40°C ACN) Step1->Step2 < 5 sec Step3 Extract (Vortex/Centrifuge) Step2->Step3 Step4 HILIC Separation (Polar Phase) Step3->Step4 Supernatant Step5 HRMS Detection (Neg Mode) Step4->Step5

Part 3: Data Interpretation & Flux Calculation

The raw output from the MS is the ion intensity for each isotopomer. To convert this into biological insight, you must calculate the Mass Isotopomer Distribution (MID) .

3.1 Calculating MIDs

For a metabolite with


 carbons, the fractional abundance (

) is:


Where


 is the intensity of the isotopomer with 

labeled carbons.
3.2 Interpreting the Signals
  • Scenario A: [U-13C5] Xylose Input

    • Observation: High abundance of M+5 in Xylulose-5P and M+3 in Pyruvate.

    • Self-Validation: If you see M+1 or M+2, it implies dilution from unlabeled sources (e.g., atmospheric CO2 fixation or media impurities) or bond breaking/reforming with unlabeled metabolites.

  • Scenario B: [1-13C] Xylose Input

    • Observation: Xylulose-5P is M+1 (C1 labeled).

    • Downstream: Fructose-6-Phosphate (F6P) shows a mix of M+0 and M+1.

    • Causality:

      • Transketolase 1: X5P (M+1) + R5P (M+0) → S7P (M+1 at C1) + GAP (M+0).

      • Transaldolase: S7P (M+1) + GAP (M+0) → F6P (M+1) + E4P (M+0).

    • Flux Insight: The ratio of M+1 to M+0 in F6P allows you to model the relative flux of the recycling branch of the PPP versus the linear oxidative branch (if glucose was present).

3.3 Correction for Natural Abundance

Before modeling, you must correct for the natural abundance of 13C (1.1%) in the carbon skeleton.

  • Tool: Use software like IsoCor or Polly to strip natural abundance.

  • Why: A large molecule like S7P (7 carbons) has a significant probability (~7.7%) of containing a natural 13C atom, which mimics an M+1 tracer signal. Failure to correct leads to overestimation of flux.

References
  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.

  • Wasylnka, J. A., & Simmerling, C. (2011). Uptake and Metabolism of Xylose. Journal of Bacteriology. (Contextual grounding for Xylose entry).

Engineering Xylose Assimilation in Saccharomyces cerevisiae: A Technical Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Saccharomyces cerevisiae is the premier host for industrial bio-ethanol and chemical production due to its high ethanol tolerance and phage immunity. However, its inability to naturally ferment xylose—the second most abundant sugar in lignocellulosic biomass—remains a critical bottleneck. This guide provides a technical deep-dive into the metabolic engineering strategies required to install functional xylose assimilation pathways. We contrast the oxido-reductive (XR/XDH) and isomerase (XI) routes, detail the resolution of cofactor imbalances, and provide validated protocols for strain characterization.

Part 1: The Metabolic Architecture

The Fundamental Challenge

Wild-type S. cerevisiae can consume xylose via non-specific hexose transporters but lacks the enzymes to convert intracellular xylose into xylulose-5-phosphate (X5P), the entry point for the Pentose Phosphate Pathway (PPP).

There are two primary engineering strategies to bridge this gap.

Strategy A: The Oxido-Reductive Pathway (XR/XDH)

Derived primarily from Scheffersomyces stipitis, this pathway involves two steps:

  • Xylose Reductase (XR): Reduces xylose to xylitol.

  • Xylitol Dehydrogenase (XDH): Oxidizes xylitol to xylulose.

The Cofactor Imbalance: The critical failure point in this pathway is cofactor specificity. XR preferentially uses NADPH , while XDH uses NAD+ .

  • Reaction: Xylose + NADPH

    
     Xylitol + NADP
    
    
    
  • Reaction: Xylitol + NAD

    
    
    
    
    
    Xylulose + NADH
  • Net Result: Accumulation of NADH and depletion of NAD+.

Consequence: Under anaerobic conditions, the cell cannot re-oxidize NADH fast enough (as respiration is blocked). To restore redox balance, the cell excretes xylitol, resulting in severe carbon loss and stalled fermentation.

Strategy B: The Isomerase Pathway (XI)

Derived from anaerobic fungi (e.g., Piromyces sp., Orpinomyces) or bacteria (Clostridium), this pathway uses a single enzyme:

  • Xylose Isomerase (XI): Directly isomerizes xylose to xylulose.

Mechanism: Xylose


 Xylulose.
Advantage:  This reaction is cofactor-neutral, avoiding the redox imbalance of the XR/XDH pathway.
Challenge:  The equilibrium constant favors xylose. High flux requires a powerful downstream "pull" via Xylulokinase (XK) and the PPP to drive the reaction forward.
Comparative Analysis of Pathways
FeatureXR/XDH PathwayXI Pathway
Origin Scheffersomyces stipitisPiromyces sp., Bacteroides
Enzymes XR (XYL1), XDH (XYL2)XI (xylA)
Cofactor Req. NADPH (Step 1), NAD+ (Step 2)None (Metal ions

/

often req.)
Redox State Imbalanced (NADH accumulation)Balanced
By-product High Xylitol excretionLow/Negligible Xylitol
Rate Limiting NADH re-oxidationEnzyme expression & Equilibrium

Part 2: Pathway Visualization

The following diagram illustrates the integration of both pathways into the yeast central carbon metabolism, highlighting the critical entry into the Pentose Phosphate Pathway (PPP).

XylosePathways cluster_legend Pathway Legend Xylose_Ext Extracellular Xylose Xylose_Int Intracellular Xylose Xylose_Ext->Xylose_Int HXT/GXF1 (Transport) Xylitol Xylitol Xylose_Int->Xylitol XR (XYL1) NADPH -> NADP+ Xylulose Xylulose Xylose_Int->Xylulose XI (xylA) (Isomerization) Xylitol->Xylulose XDH (XYL2) NAD+ -> NADH X5P Xylulose-5-P Xylulose->X5P XK (XKS1) ATP -> ADP PPP Pentose Phosphate Pathway X5P->PPP Non-Oxidative Phase Ethanol Ethanol PPP->Ethanol Glycolysis key1 --- XI Pathway (Redox Neutral) key2 - - XR/XDH Pathway (Redox Imbalance)

Caption: Dual-route architecture showing the redox-imbalanced XR/XDH route (dashed red) and the redox-neutral XI route (solid green) converging at Xylulose.

Part 3: Engineering The "Pull" (Downstream Flux)

Installing the assimilation pathway is insufficient if the downstream flux cannot handle the carbon load. The "Push" (uptake) must be matched by the "Pull" (metabolism).

Xylulokinase (XK) Overexpression

The phosphorylation of xylulose to Xylulose-5-Phosphate (X5P) is catalyzed by Xylulokinase (XKS1).

  • Engineering Logic: Native expression of XKS1 is low on non-glucose sugars. Overexpression is mandatory to prevent xylulose secretion.

  • Risk: Massive overexpression can lead to ATP depletion (substrate accelerated death). Tuned promoters (e.g., TDH3 or TEF1) are recommended over multi-copy plasmids.

The Non-Oxidative PPP

X5P enters the non-oxidative PPP. To prevent bottlenecks here, the following genes are typically overexpressed:

  • TAL1 (Transaldolase): Critical for channeling carbon back to glycolysis (Fructose-6-P).

  • TKL1 (Transketolase): Works in tandem with TAL1.

  • RPE1 & RKI1: Ensure rapid equilibrium between pentose phosphates.

Part 4: Experimental Protocols

Protocol: Micro-Aerobic Xylose Fermentation Assay

This protocol validates the strain's ability to ferment xylose under industrially relevant conditions (oxygen-limited).

Reagents:

  • Yeast Nitrogen Base (YNB) without amino acids.

  • Xylose (20g/L - 50g/L depending on stress test).

  • Ergosterol and Tween 80 (for anaerobic growth factors).

Workflow:

  • Pre-culture: Inoculate single colony into 5mL YPD (Glucose 20g/L). Incubate at 30°C, 200 RPM for 24h.

  • Adaptation: Transfer to YP-Xylose (20g/L) at OD600 = 0.1. Grow until mid-log phase (OD ~2-3). Note: This step reduces lag phase.

  • Fermentation Setup:

    • Use 100mL serum bottles with 50mL working volume.

    • Media: YNB + Urea (or Ammonium Sulfate) + Xylose (40g/L).

    • Supplement with 10 mg/L ergosterol and 420 mg/L Tween 80.

    • Inoculation: Wash cells twice in water. Inoculate at OD600 = 1.0 (high density) or 0.1 (growth assay) .

    • Sealing: Seal with rubber stoppers and aluminum crimps. Insert a syringe needle with a 0.2µm filter for CO2 venting (micro-aerobic) or use a water trap (strict anaerobic).

  • Sampling:

    • Timepoints: 0, 12, 24, 48, 72 hours.

    • Extract 1mL via syringe. Centrifuge (13,000g, 2 min).

    • Filter supernatant (0.22µm) for HPLC.

Protocol: HPLC Quantification

System: Agilent 1260 or Shimadzu Prominence. Column: Bio-Rad Aminex HPX-87H (Ion Exclusion). Conditions:

  • Mobile Phase: 5mM H2SO4.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 60°C.

  • Detector: Refractive Index (RID).

Calculations (Self-Validating): Calculate the Carbon Recovery Rate (CRR) to ensure data integrity.



Note: Theoretical CO2 is roughly equimolar to ethanol in fermentation.

Part 5: Troubleshooting via Adaptive Laboratory Evolution (ALE)

Rational design often hits a plateau. ALE is the standard method to overcome complex, multi-gene regulation issues.

The ALE Workflow
  • Design: Strain with basic pathway (e.g., XI + PPP overexpression).

  • Passage: Serial transfer in minimal media with Xylose as the sole carbon source.

  • Selection: Every 48h, transfer the culture to fresh media.

  • Evolution: Over 50-100 generations, spontaneous mutations (e.g., in HXT transporters or PHO13 deletion) will improve growth rates.

  • Isolate: Plate on Xylose agar; pick largest colonies.

ALE_Workflow Start Parent Strain (Rational Design) Culture Liquid Culture (Xylose Only) Start->Culture Transfer Serial Transfer (Every 24-48h) Culture->Transfer Transfer->Culture Repeat 50x Mutations Accumulation of Beneficial Mutations Transfer->Mutations Isolate Isolate & Sequence (WGS) Mutations->Isolate

Caption: Evolutionary engineering cycle to optimize xylose utilization kinetics post-rational design.

References

  • Jeffries, T. W. (2006). Engineering yeasts for xylose metabolism. Current Opinion in Biotechnology, 17(3), 320-326. [Link]

  • Van Maris, A. J., et al. (2007). Alcoholic fermentation of carbon sources in biomass hydrolysates by Saccharomyces cerevisiae: current status. Antonie van Leeuwenhoek, 92(3-4), 343-371. [Link]

  • Kuyper, M., et al. (2005). High-level functional expression of a fungal xylose isomerase: the key to efficient ethanolic fermentation of xylose by Saccharomyces cerevisiae?. FEMS Yeast Research, 5(10), 925-934. [Link]

  • Kim, S. R., et al. (2013). Rational and evolutionary engineering of Saccharomyces cerevisiae for production of xylitol from xylose. Biotechnology Journal, 8(5), 584-594. [Link]

  • Lee, S. M., et al. (2012). Rewiring metabolic flux for high-level production of xylitol from xylose by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(16), 5708-5716. [Link]

Metabolic Fate of D-[13C5]Xylose in Gut Microbiota: A Fluxomic Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental and analytical framework for tracing the metabolic fate of uniformly labeled D-[13C5]xylose within the human gut microbiome. Xylose, a pentose sugar derived principally from dietary hemicellulose (arabinoxylans), is a critical substrate for saccharolytic bacteria.

Unlike glucose, xylose utilization diverges significantly across phyla—specifically between Bacteroidetes (Pentose Phosphate Pathway) and Actinobacteria (Phosphoketolase "Bifid" Shunt). This guide provides the methodology to distinguish these metabolic routes, quantify Short-Chain Fatty Acid (SCFA) flux, and calculate carbon recovery using Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Mechanistic Basis of Xylose Flux

To interpret isotopic labeling data, one must understand the causal biochemical pathways. The fate of the 5 carbons in D-[13C5]xylose is determined by the enzymatic machinery of the dominant degraders.

The Pathway Divergence

Upon cellular entry, D-[13C5]xylose is isomerized to D-[13C5]xylulose and phosphorylated to D-[13C5]xylulose-5-phosphate (X5P). Here, the fate diverges:

  • The Phosphoketolase Pathway (PKP): Common in Bifidobacterium spp.

    • Mechanism: X5P is cleaved directly by phosphoketolase.

    • Fate: Yields one mole of [1,2-13C2]Acetyl-P (precursor to Acetate ) and one mole of [1,2,3-13C3]Glyceraldehyde-3-P (precursor to Lactate or Pyruvate ).

    • Signature: High production of M+2 Acetate and M+3 Lactate.

  • The Pentose Phosphate Pathway (PPP) / Glycolysis: Common in Bacteroides and Prevotella.

    • Mechanism: Non-oxidative rearrangement via Transketolase and Transaldolase.

    • Fate: Carbons are "shuffled" to form Fructose-6-P and Glyceraldehyde-3-P.

    • Signature: Scrambled labeling patterns in downstream SCFAs (Acetate, Propionate, Butyrate), often resulting in a mix of M+1, M+2, and M+3 isotopomers depending on the recycling of Fructose-6-P.

Metabolic Map Visualization

XyloseMetabolism Xylose D-[13C5]Xylose (Extracellular) X5P Xylulose-5-P (U-13C) Xylose->X5P Transport & Isomerization PK Phosphoketolase (PKP) X5P->PK PPP Transketolase/Transaldolase (PPP) X5P->PPP AcetylP Acetyl-P (M+2) PK->AcetylP G3P_B G3P (M+3) PK->G3P_B Acetate_B Acetate (M+2) AcetylP->Acetate_B Acetate Kinase Lactate_B Lactate (M+3) G3P_B->Lactate_B LDH F6P Fructose-6-P (Scrambled) PPP->F6P G3P_P G3P (Scrambled) PPP->G3P_P Pyruvate Pyruvate F6P->Pyruvate G3P_P->Pyruvate Propionate Propionate (Mix) Pyruvate->Propionate Succinate Pathway Butyrate Butyrate (Mix) Pyruvate->Butyrate Acetyl-CoA Pathway

Figure 1: Divergent metabolic fates of 13C-Xylose in gut microbiota. The Phosphoketolase pathway (left) yields distinct M+2/M+3 fragments, while the PPP (right) results in scrambled carbon backbones.

Part 2: Experimental Design Strategy

To ensure data integrity, the experimental design must control for background carbon sources (amino acids, unlabeled polysaccharides).

Media Selection: The "Background Carbon" Trap

Critical Requirement: Do not use rich media like Brain Heart Infusion (BHI) or Gifu Anaerobic Medium (GAM) for the labeling phase.

  • Reasoning: In rich media, bacteria preferentially utilize amino acids and peptides for carbon, significantly diluting the 13C enrichment in the SCFA pool.

  • Solution: Use a Defined Minimal Media (e.g., Modified YCFA or M9) where D-[13C5]xylose is the sole added carbohydrate source.

The Inoculum
  • Ex Vivo: Fresh fecal slurry (10% w/v) in reduced PBS. This preserves the community structure.

  • In Vitro: Monocultures of Bacteroides ovatus (PPP control) and Bifidobacterium adolescentis (PKP control) should be run in parallel to validate retention times and fragmentation patterns.

Part 3: Analytical Workflow (GC-MS)

Quantifying the metabolic fate requires measuring the Mass Isotopomer Distribution (MID) of the resulting metabolites.

Sample Preparation & Derivatization

SCFAs are volatile and polar; they must be derivatized to be separated on a GC column.

  • Method of Choice: Propyl chloroformate (PCF) or tert-Butyldimethylsilyl (TBDMS) derivatization.

  • Why TBDMS? It produces stable [M-57]+ fragments (loss of tert-butyl group), allowing for robust calculation of total carbon enrichment.

Workflow Visualization

Workflow Sample Fecal Slurry / Culture Incubation Incubate w/ [13C5]Xylose (Anaerobic, 37°C) Sample->Incubation Quench Quench & Centrifuge (4°C, 10,000xg) Incubation->Quench Timepoints: 0, 6, 12, 24h Supernatant Supernatant Extraction Quench->Supernatant Deriv Derivatization (MTBSTFA + 1% TBDMCS) Supernatant->Deriv Internal Std: 2-Ethylbutyrate GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Mass Isotopomer Distribution (MID) GCMS->Data

Figure 2: Step-by-step fluxomics workflow from incubation to data acquisition.

Part 4: Data Interpretation & Quantitative Analysis

Expected Mass Shifts (TBDMS Derivatives)

When analyzing TBDMS-derivatized SCFAs, you track the molecular ion minus the tert-butyl group ([M-57]+).

MetaboliteUnlabeled Fragment (m/z)[13C5]Xylose Derived ShiftsInterpretation
Acetate 117 (M+0)119 (M+2)Indicates PKP activity (direct cleavage).
118 (M+1), 119 (M+2)Mixed pattern indicates PPP scrambling.
Propionate 131 (M+0)134 (M+3)Direct conversion from M+3 Pyruvate/Lactate.
Butyrate 145 (M+0)147 (M+2), 149 (M+4)Formed via Acetyl-CoA condensation (2+2 or 2+2).
Lactate 261 (M+0)264 (M+3)Direct cleavage via PKP or Glycolysis from M+3 G3P.
Calculation of Fractional Enrichment

To quantify the "Fate," calculate the molar percent enrichment (MPE) for each isotopomer:



Where


 is the abundance of the isotopomer with 

13C atoms.

Part 5: Detailed Protocol

Phase A: Medium Preparation (Modified Minimal Media)
  • Prepare a basal salt solution (KH2PO4, NaCl, NH4Cl).

  • Autoclave and transfer to an anaerobic chamber.

  • Add filter-sterilized vitamins and trace minerals.

  • Substrate Addition: Add D-[13C5]xylose to a final concentration of 5 mg/mL (approx. 33 mM). Do not add glucose.

Phase B: Incubation
  • Inoculate media with 1% (v/v) washed fecal slurry or bacterial culture.

  • Incubate at 37°C anaerobically.

  • Sampling: Withdraw 500 µL aliquots at T=0, 4, 8, 12, and 24 hours.

  • Quenching: Immediately mix aliquot with 50 µL 6M HCl or liquid nitrogen to stop metabolism.

  • Centrifuge at 12,000 x g for 10 mins. Collect supernatant.

Phase C: Derivatization (TBDMS Method)
  • Take 100 µL supernatant.

  • Add 10 µL Internal Standard (20 mM 2-Ethylbutyric acid).

  • Extract with 200 µL Methyl tert-butyl ether (MTBE). Vortex and centrifuge.

  • Transfer organic layer to a GC vial.

  • Add 20 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

  • Incubate at 60°C for 30 minutes.

Phase D: GC-MS Parameters
  • Column: Agilent DB-5ms or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 60°C (hold 2 min)

    
     10°C/min to 280°C.
    
  • MS Mode: Selected Ion Monitoring (SIM). Target m/z 117, 119, 131, 134, 145, 147, 149, 261, 264.

References

  • Pollet, R. M., et al. (2017). An Atlas of Dietary Fiber Degradation by the Human Gut Microbiome. Nature, 544(7650), 329-335. [Link]

  • De Paepe, K., et al. (2017). Inter-individual differences determine the outcome of wheat bran colonization by the human gut microbiome. Nature Microbiology, 2, 17084. [Link]

  • Reichardt, N., et al. (2018). Phylogenetic distribution of three pathways for propionate production within the human gut microbiota. The ISME Journal, 8, 1323–1335. [Link]

  • Zambell, K. L., et al. (2003). Production of 13C-labeled short-chain fatty acids from [13C]glucose, [13C]acetate, and [13C]propionate in the human colon. American Journal of Clinical Nutrition, 77(5), 1171-1177. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. [Link]

Methodological & Application

Application Note: Isotopically Nonstationary MFA (INST-MFA) with 13C-Xylose

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Pentose Utilization in Engineered Microbial Platforms

Executive Summary

Context: The valorization of lignocellulosic biomass requires efficient microbial fermentation of xylose. However, engineered strains (e.g., E. coli, S. cerevisiae) often exhibit metabolic bottlenecks at the xylose isomerase/reductase steps or within the non-oxidative Pentose Phosphate Pathway (PPP). Challenge: Traditional Stationary 13C-MFA assumes isotopic equilibrium. In slow-growing xylose cultures, or systems with large metabolite pools (like the TCA cycle), isotopic steady state may require turnover times that exceed the physiological steady state of the culture, leading to inaccurate flux estimation. Solution: Isotopically Nonstationary MFA (INST-MFA) measures the kinetics of label incorporation (Mass Isotopomer Distribution transients) following a tracer switch. This allows for the resolution of fluxes in systems far from isotopic equilibrium and provides higher precision for reversible reactions in the PPP.

Scientific Principles & Tracer Selection

The INST-MFA Advantage

Unlike stationary MFA, which solves algebraic equations (


), INST-MFA solves systems of ordinary differential equations (ODEs) describing isotope balances over time:


Where

is the pool size,

is flux, and

is the fractional enrichment. This allows the simultaneous estimation of intracellular metabolite pool sizes and metabolic fluxes .
Tracer Strategy: 13C-Xylose

For xylose metabolism, tracer selection is critical to resolve the "scrambling" reactions of the non-oxidative PPP (Transketolase/Transaldolase).

TracerPrimary UtilityMechanism of Action
[1-13C]Xylose Recommended Differentiates flux between the oxidative PPP (if recycling occurs) and the non-oxidative entry. The C1 label fate is distinct in the Transketolase reaction.
[U-13C]Xylose Global FluxUseful for determining total carbon assimilation and downstream TCA cycle active fluxes. Often used in a 50:50 mix with naturally labeled xylose to improve mass spectral signal.
[5-13C]Xylose SpecializedUsed to trace the fate of the C5 carbon specifically into the GAP/F6P pools via the non-oxidative branch.

Metabolic Pathway Visualization

The following diagram illustrates the entry of Xylose into the PPP and the critical branching points where INST-MFA provides resolution.

Xylose_Pathway cluster_legend Legend Xylose_Ext Xylose (Ext) Xylose_Int Xylose (Int) Xylose_Ext->Xylose_Int Transport Xylulose5P Xylulose-5P Xylose_Int->Xylulose5P XI/XK Pathway Ribose5P Ribose-5P Xylulose5P->Ribose5P RPE S7P Sedoheptulose-7P Xylulose5P->S7P TKT1 GAP G3P (GAP) Xylulose5P->GAP TKT1 Ribose5P->S7P TKT1 S7P->GAP TAL F6P Fructose-6P S7P->F6P TAL Pyruvate Pyruvate GAP->Pyruvate Glycolysis Lower F6P->GAP PFK/FBA key Blue: Substrate | Red: Pentose Pool | Green: Glycolysis

Caption: Xylose assimilation via the non-oxidative Pentose Phosphate Pathway (PPP). TKT: Transketolase, TAL: Transaldolase. Dotted lines indicate reversible isomerizations.

Experimental Protocol: The "Jump-Switch" Method

This protocol describes a pseudo-steady-state approach: the biology is in steady state, but the isotopes are in a transient state.

Phase 1: Metabolic Steady State Establishment
  • Bioreactor Setup: Use a controlled bioreactor (e.g., 500 mL working volume) to maintain pH, DO (>20%), and temperature.

  • Medium: Minimal medium (M9 or equivalent) with unlabeled xylose as the sole carbon source.

  • Growth: Cultivate cells until mid-exponential phase (OD600 ~ 1.0 - 2.0).

    • Validation: Ensure OD, off-gas (

      
      ), and HPLC (substrate consumption) readings are constant/linear for at least 2 residence times or 3 doublings.
      
Phase 2: The Isotope Switch (Time )

Crucial Step: The transition from unlabeled to labeled substrate must be instantaneous without perturbing the metabolic state (concentration shock).

  • Preparation: Prepare a syringe containing [1-13C]Xylose (identical concentration to the residual xylose in the reactor).

  • Execution:

    • Option A (Fast Filter Switch): Rapidly filter the culture, wash with warm buffer, and resuspend immediately in pre-warmed medium containing 100% [1-13C]Xylose. (Best for high flux, fast turnover).

    • Option B (Spiking/Pulse): If residual xylose is low, inject a high-concentration pulse of [1-13C]Xylose. Note: This changes the total concentration, requiring non-steady-state metabolic modeling (more complex).

    • Option C (Feed Switch): In chemostat mode, switch the feed line from unlabeled to labeled medium.

Phase 3: Rapid Sampling & Quenching

INST-MFA relies on capturing the "wash-in" curve of the label. Sampling must be aggressive.

Sampling Schedule (Example for E. coli on Xylose):

  • Rapid Phase: 10s, 20s, 40s, 60s (Capture Glycolysis/PPP turnover).

  • Intermediate Phase: 2 min, 5 min, 10 min (Capture TCA cycle turnover).

  • Final Phase: 30 min, 60 min (Isotopic equilibrium check).

Quenching Protocol (Differential Filtration):

  • Withdraw 1-2 mL of culture.

  • Vacuum Filtration: Apply to a 0.45 µm nylon membrane filter. Apply vacuum.

  • Time: Total time from withdrawal to dry filter must be < 5 seconds .

  • Stop: Immediately plunge the filter into -80°C extraction solvent (e.g., 40:40:20 Acetonitrile:Methanol:Water).

    • Why? Cold methanol quenching directly into liquid often causes cell leakage in Gram-positive bacteria or sensitive strains. Filtration is robust for INST-MFA.

Workflow Visualization

Experimental_Workflow Start Steady State Growth (Unlabeled Xylose) Switch Tracer Switch (t=0) Start->Switch OD ~ 1.5 Sample Rapid Sampling (10s - 60min) Switch->Sample Time Series Quench Quenching (-80°C / Filtration) Sample->Quench < 5 sec delay MS LC-MS/MS Analysis (Mass Isotopomers) Quench->MS Extraction Model Flux Modeling (INCA/Omix) MS->Model MIDs Data Model->Start Refine Design

Caption: INST-MFA Experimental Workflow. The critical path involves minimizing the delay between sampling and quenching to preserve transient isotopic patterns.

Data Analysis & Modeling

Mass Spectrometry (LC-MS/MS)

GC-MS is often insufficient for INST-MFA because it requires derivatization (time-consuming) and often lacks the sensitivity for phosphorylated intermediates (Xyl5P, S7P) which are critical for Xylose MFA. LC-MS/MS (Triple Quad or Orbitrap) is required to measure the Mass Isotopomer Distributions (MIDs) of:

  • Sugar Phosphates (G6P, F6P, S7P, X5P).

  • Organic Acids (Citrate, Malate, Succinate).

  • Energy Charge (ATP/ADP) - optional but recommended for pool size verification.

Flux Calculation (Software)

Do not attempt to solve INST-MFA manually. Use specialized software suites.

  • Software: INCA (Isotopomer Network Compartmental Analysis) is the industry standard for INST-MFA. It is MATLAB-based and handles the ODE integration required for nonstationary modeling.

  • Inputs:

    • Metabolic Network Model (Atom mapping for Xylose -> PPP -> TCA).

    • MIDs (corrected for natural abundance).

    • Pool size constraints (if available from absolute quantification).

  • Fitting:

    • The software minimizes the Sum of Squared Residuals (SSR) between simulated and measured MIDs.

    • Output: Net fluxes, Exchange fluxes (reversibility), and Metabolite Pool Sizes.

Troubleshooting & Self-Validation

IssueSymptomRoot CauseCorrective Action
Flat MIDs Label enrichment does not increase over time.Slow uptake or Quenching failure.Check xylose transporter activity. Ensure filter is submerged in -80°C solvent immediately.
High Residuals Model cannot fit experimental data.Network topology error.In Xylose metabolism, check for "inactive pools" (metabolites sequestered and not participating in turnover). Enable "dilution" parameters in INCA.
Pool Size Mismatch Estimated pools differ from measured concentrations.Compartmentalization.Eukaryotes (yeast/fungi) have cytosolic and mitochondrial pools. Use multi-compartment models.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

    • Core reference for the principles of INST-MFA.
  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. Link

    • The authoritative source for the INCA software suite.
  • Noh, K., et al. (2007). Metabolic flux analysis at ultra short time scale: isotopically non-stationary 13C labeling experiments. Journal of Biotechnology. Link

    • Foundational paper on the mathematics of non-st
  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Link

    • Detailed protocol for LC-MS based flux analysis.

quantitative NMR analysis of 13C-labeled cell wall sugars

Application Note: High-Resolution Quantitative C-NMR (qNMR) of Metabolically Labeled Cell Wall Glycans

Application:

Executive Summary

The structural complexity of cell wall polysaccharides (cellulose, hemicellulose, pectin, and peptidoglycan) often defies standard colorimetric analysis. While Mass Spectrometry (GC-MS) offers sensitivity, it requires derivatization that can obscure stereochemical nuances.

This guide details a protocol for Quantitative Nuclear Magnetic Resonance (


C-qNMR)

Inverse Gated Decoupling

Scientific Foundation: The Physics of Quantification

To achieve "Trustworthiness" in NMR data, one must overcome two inherent physics limitations of carbon spectroscopy:

  • The NOE Problem: In standard proton-decoupled

    
    C spectra (e.g., zgpg), the irradiation of protons transfers magnetization to carbons (NOE), enhancing signal intensity by up to 200%. However, this enhancement is non-uniform (dependent on the number of attached protons), rendering integration useless for quantification.
    
    • Solution: We use Inverse Gated Decoupling . The proton decoupler is switched OFF during the relaxation delay (to suppress NOE buildup) and ON only during acquisition (to collapse J-couplings for clean peaks).

  • The

    
     Relaxation Problem:  Carbon nuclei relax slowly. If the repetition rate is too fast, quaternary and carbonyl carbons will not fully return to equilibrium, leading to under-quantification.
    
    • Solution: The inter-scan delay (

      
      ) must be set to 
      
      
      of the slowest relaxing nuclei.

Experimental Workflow

The following flowchart outlines the critical path from biological culture to quantitative spectrum.

Gcluster_0Phase I: Biologycluster_1Phase II: Chemistrycluster_2Phase III: SpectroscopyCulture13C-GlucoseCultureHarvestBiomassHarvestCulture->HarvestAIRAlcohol InsolubleResidue (AIR)Harvest->AIR Ethanol WashHydrolysisSaemanHydrolysisAIR->Hydrolysis 72% H2SO4NeutralizationNeutralization& LyophilizationHydrolysis->NeutralizationPrepRe-dissolvein D2O + ISTDNeutralization->PrepAcquisitionInverse Gated13C NMRPrep->Acquisition

Figure 1: End-to-end workflow for processing

Detailed Protocol

Phase I: Sample Preparation (The "AIR" Method)

Crude biomass contains lipids and proteins that interfere with sugar quantification. We must isolate the Alcohol Insoluble Residue (AIR) .

  • Harvest: Centrifuge

    
    C-labeled culture (e.g., Arabidopsis seedlings or Aspergillus mycelia) grown on 
    
    
    
    
    C-Glucose.
  • Clearance: Homogenize biomass in 70% Ethanol. Heat at 70°C for 30 minutes to solubilize soluble sugars, lipids, and pigments.

  • Wash: Centrifuge and discard supernatant. Repeat ethanol wash until the pellet is white/colorless.

  • Dry: Lyophilize the pellet. This is your AIR (Cell Wall) fraction.

Phase II: Saeman Hydrolysis

Crystalline cellulose is resistant to mild acids. We use the Saeman method to depolymerize all polysaccharides into monomers.

  • Primary Hydrolysis: Add 300

    
    L of 72% (w/w) 
    
    
    to 10 mg of AIR. Incubate at room temperature for 1 hour with occasional stirring.
    • Note: The mixture should turn into a viscous gel as cellulose solubilizes.

  • Secondary Hydrolysis: Dilute the acid to 4% by adding 8.4 mL of water. Autoclave or boil at 121°C for 1 hour.

  • Neutralization: Add

    
     powder until pH reaches ~6.0. The precipitate (
    
    
    ) must be removed by filtration/centrifugation.
  • Lyophilization: Freeze-dry the supernatant to obtain the sugar mixture.

Phase III: NMR Sample Setup
  • Solvent: Dissolve the dried hydrolysate in 600

    
    L of 
    
    
    (99.9% D).
  • Internal Standard (ISTD): Add a precise amount (e.g., 5.0

    
    mol) of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)  or Maleic Acid .
    
    • Selection Criteria: The ISTD must have a long

      
       (similar to sugars) and distinct chemical shift (DSS = 0 ppm; Maleic Acid = ~130 ppm) that does not overlap with anomeric (90-105 ppm) or ring carbons (60-85 ppm).
      

NMR Acquisition Parameters

This is the most critical section. Standard parameters will yield qualitative, not quantitative, data.

Instrument: 500 MHz (or higher) NMR with Cryoprobe (preferred for sensitivity). Temperature: 298 K (25°C).

ParameterValueRationale
Pulse Sequence zgig (Bruker) / s2pul (Varian)Inverse Gated Decoupling . Decoupler is OFF during delay, ON during acquisition.
Spectral Width 250 ppmCovers carbonyls (170+ ppm) to methyls (10-20 ppm).
Relaxation Delay (

)
10 - 25 secondsMust be

. Anomeric carbons have

, but quaternary carbons (if present) require longer.
Pulse Angle 90°Maximizes signal per scan.
Acquisition Time (

)
1.0 - 1.5 secondsSufficient for digital resolution; prevents truncation artifacts.
Scans (

)
128 - 1024Dependent on

C enrichment level. For 98% enrichment, 128 scans are usually sufficient.
Pulse Sequence Logic

Logiccluster_timePulse Sequence Timelinecluster_decouple1H Decoupler StateD1Relaxation Delay (D1)(10-30s)Pulse90° PulseD1->PulseAcqAcquisition (AQ)(FID)Pulse->AcqState1OFF(No NOE Buildup)State1->D1Aligned withState2ON(Remove J-coupling)State2->AcqAligned with

Figure 2: Logic of Inverse Gated Decoupling. The decoupler is gated OFF during the delay to ensure magnetization is determined solely by Boltzmann distribution (quantitative), not NOE.

Data Analysis & Quantification

Chemical Shift Library ( )

Sugars exist as


both
Monosaccharide

-Anomer (ppm)

-Anomer (ppm)
Diagnostic Ring Signals
D-Glucose 92.996.876.6, 70.6
D-Xylose 92.997.460-65 (C5)
D-Mannose 94.894.5-
D-Galactose 93.197.3-
L-Arabinose 93.0 (

)
97.0 (

)
Note ring flip convention
Quantification Formula

To calculate the micromoles of a specific sugar (

Where:

  • 
     = Moles of Internal Standard added.
    
  • 
     = Integral area of the target sugar (Sum of 
    
    
    anomeric peaks).
  • 
     = Integral area of the Internal Standard.
    
  • 
     = Number of carbons contributing to the ISTD peak (e.g., for Maleic Acid symmetry, N=2).
    
  • 
     = Number of carbons in the target peak (usually 1 for anomeric).
    

Troubleshooting & Validation

  • Baseline Distortion: Broad "humps" usually indicate incomplete hydrolysis or the presence of oligomers. Re-autoclave the sample.

  • Phasing: 13C spectra with high dynamic range often require careful manual phasing. Do not rely on auto-phasing.

  • Validation: To validate

    
     assumptions, run an "Inversion Recovery" experiment on a representative sample. If the 
    
    
    of Glucose C1 is 1.5s, your
    
    
    must be at least 7.5s.

References

  • NREL Laboratory Analytical Procedures (LAPs). "Determination of Structural Carbohydrates and Lignin in Biomass." National Renewable Energy Laboratory. [Link]

  • Caytan, E., et al. (2007). "Precise and accurate quantitative 13C NMR with reduced experimental time." Analytical Chemistry. [Link]

  • Kiemle, D. J., et al. (2004). "Determination of the Sugar Composition of Wood and Pulp by 13C NMR Spectroscopy." Journal of Wood Chemistry and Technology. [Link]

  • Heux, L., et al. (1999). "Solid state NMR for determination of degree of acetylation of chitin and chitosan." Biomacromolecules. (Context for 13C relaxation dynamics). [Link]

Application Note: High-Precision 13C-Xylose Isotopomer Analysis via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details a robust LC-MS/MS methodology for the detection and quantification of 13C-labeled xylose isotopomers in biological matrices (yeast fermentation broth, cell lysates, or plasma).

The Challenge

Xylose (


) is a highly polar, hydrophilic molecule that exhibits poor retention on standard C18 Reverse Phase chromatography. Furthermore, in Metabolic Flux Analysis (MFA), the goal is not merely concentration quantification but the accurate determination of the Mass Isotopomer Distribution (MID) . This requires:
  • Chromatographic Resolution: Separation of xylose from stereoisomers (e.g., arabinose, ribose) which share identical mass transitions.

  • Ionization Stability: Consistent ionization efficiency across the gradient to ensure M+0 through M+5 ratios reflect biological reality, not matrix suppression.

  • Preservation of Carbon Skeleton: Avoiding derivatization methods that introduce external carbon sources, which complicates isotopomer deconvolution.

The Solution: HILIC-Negative ESI

We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an Amide-functionalized stationary phase. The high organic starting conditions induce a water-rich layer on the stationary phase, partitioning the polar xylose effectively. We employ Negative Electrospray Ionization (ESI-) at high pH (pH 9.0), utilizing the deprotonated precursor


, which offers superior sensitivity for saccharides compared to positive mode adducts.

Experimental Workflow & Logic

The following diagram illustrates the critical path from sample harvest to isotopomer data. Note the emphasis on "Quenching," a step often skipped by novices, leading to rapid turnover of metabolites and inaccurate flux data.

G Sample Biological Sample (e.g., Yeast Culture) Quench Metabolism Quench (-40°C 60% MeOH) Sample->Quench < 5 sec Extract Intracellular Extraction (Chloroform/MeOH) Quench->Extract Evap N2 Evaporation & Reconstitution Extract->Evap LCMS HILIC-MS/MS (Neg ESI, MRM) Evap->LCMS Data Isotopomer Deconvolution (Natural Abundance Correction) LCMS->Data

Figure 1: End-to-End Workflow for 13C-Metabolic Flux Analysis. The rapid quenching step is critical to freeze the metabolic state.

Materials & Reagents

ComponentSpecificationPurpose
Stationary Phase Waters BEH Amide (2.1 x 100 mm, 1.7 µm)Retains polar sugars via hydrogen bonding; high pH stability.
Mobile Phase A 95:5 Water:Acetonitrile + 10mM NH₄Acetate + 0.1% NH₄OHAqueous reservoir; high pH (9.0) promotes deprotonation.
Mobile Phase B 95:5 Acetonitrile:Water + 10mM NH₄Acetate + 0.1% NH₄OHOrganic reservoir; induces partitioning mechanism.
Quenching Solution 60% Methanol (HPLC Grade), pre-chilled to -40°CStops enzymatic activity instantly.
Internal Standard U-13C-Sorbitol or 13C-RibitolNon-endogenous sugar alcohol for normalization.

Detailed Protocols

Protocol A: Metabolism Quenching & Extraction

Rationale: Flux occurs on a timescale of seconds. Slow centrifugation allows cells to adapt, skewing MIDs.

  • Quench: Rapidly inject 1 mL of cell culture directly into 4 mL of -40°C Quenching Solution .

  • Pellet: Centrifuge at 4,000 x g for 5 mins at -10°C. Discard supernatant (unless analyzing extracellular metabolites).

  • Extract: Resuspend pellet in 500 µL extraction solvent (Acetonitrile:Methanol:Water 40:40:20) at -20°C.

  • Lyse: Vortex vigorously or bead-beat for 30 seconds. Incubate on ice for 15 mins.

  • Clarify: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Reconstitute: Transfer supernatant to a new vial. Dry under Nitrogen stream. Reconstitute in 100 µL of 60% Acetonitrile (matches initial LC conditions to prevent peak distortion).

Protocol B: LC-MS/MS Instrumentation Setup

Rationale: HILIC requires long equilibration times. The gradient is shallow to separate isomers.

LC Gradient (Flow Rate: 0.3 mL/min, Temp: 45°C)

Time (min)% Mobile Phase B (Organic)State
0.090%Initial Loading
2.090%Isocratic Hold
12.060%Elution Gradient
13.040%Column Wash
15.040%Wash Hold
15.190%Return to Initial
20.090%Re-equilibration (Crucial)

MS/MS Parameters (Triple Quadrupole - Negative Mode)

  • Source: ESI Negative

  • Capillary Voltage: -2.5 kV

  • Desolvation Temp: 500°C

  • Cone Voltage: 25 V (Optimized for fragile sugar ions)

Protocol C: MRM Transitions for Isotopomers

Rationale: We track the precursor mass shift. Xylose MW = 150.13 Da. [M-H]- = 149.1.

Table 1: Xylose Isotopomer MRM Table

IsotopomerPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)
M+0 (Unlabeled) 149.159.0 (Acetate frag)5012
M+1 (1 x 13C) 150.159.05012
M+2 (2 x 13C) 151.160.05012
M+3 (3 x 13C) 152.160.05012
M+4 (4 x 13C) 153.161.05012
M+5 (Fully Labeled) 154.161.05012

*Note: Product ions may also shift depending on where the 13C label resides in the fragment. For total MID analysis, it is often safer to use a "Pseudo-MRM" (Survivor Scan) where Precursor = Product (e.g., 149.1 -> 149.1) with very low collision energy (5 eV) if the background noise permits, to avoid fragmentation bias.

Pathway Context & Data Interpretation

Understanding where the 13C label ends up is vital for validating the method. Xylose enters the Pentose Phosphate Pathway (PPP).

PPP Xylose D-Xylose (C5) Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase X5P Xylulose-5-P (Key Node) Xylulose->X5P Xylulokinase R5P Ribose-5-P X5P->R5P Isomerase GAP G3P (Glycolysis) X5P->GAP Transketolase F6P F6P (Glycolysis) X5P->F6P Transaldolase

Figure 2: Xylose utilization pathway. The 13C distribution in Xylulose-5-P dictates the labeling patterns in Glycolysis and Nucleotide synthesis.

Self-Validating the Data (Quality Control)
  • Retention Time Lock: Xylose must elute at a distinct time from Ribose. If peaks merge, lower the gradient slope (0.5% B/min).

  • Natural Abundance Check: Run an unlabeled standard. The M+1 peak should be approximately 5.5% of the M+0 peak (1.1% x 5 carbons). If M+1 is >7%, you have spectral interference or co-elution.

  • Linearity: The ratio of isotopomers should be constant regardless of injection volume. Inject 1uL, 2uL, and 5uL of a 50:50 labeled:unlabeled mix. The calculated ratio must remain identical.

References

  • Lu, W., et al. (2018). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. [Link]

  • NREL (2011). "Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples." National Renewable Energy Laboratory Standard Procedures. [Link]

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. [Link]

  • Waters Corporation. "Analysis of Sugars and Sugar Alcohols in Fermentation Broth." Application Note 720005234EN. [Link]

Tracing Carbon's Journey: A Detailed Protocol for GC-MS Derivatization of 13C5-Xylose Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Metabolomics | Gas Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, allowing for the precise mapping of metabolic pathways and the quantification of flux through these networks. Xylose, a five-carbon aldose sugar, is a key component of hemicellulose and its metabolism is of significant interest in biofuel production, industrial biotechnology, and human health. The use of fully labeled 13C5-xylose provides a powerful method to track the fate of its carbon atoms as they are incorporated into various downstream metabolites. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and resolution for the analysis of small molecule metabolites. However, the inherent low volatility and high polarity of sugars and their phosphorylated derivatives necessitate a chemical derivatization step to make them amenable to GC-MS analysis.

This application note provides a comprehensive and detailed protocol for the derivatization of 13C5-xylose and its metabolites extracted from biological samples. We will delve into the rationale behind the chosen two-step derivatization strategy—methoximation followed by silylation—and provide a step-by-step guide for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why Derivatization is Essential

Gas chromatography fundamentally relies on the partitioning of analytes between a stationary phase and a mobile gas phase. For a compound to be successfully analyzed by GC, it must be volatile enough to enter the gas phase at the temperatures employed in the instrument's oven. Sugars, including xylose and its metabolites, are rich in polar hydroxyl (-OH) and carbonyl (C=O) functional groups. These groups readily form hydrogen bonds, leading to strong intermolecular forces, high boiling points, and consequently, very low volatility. I[1]njecting underivatized sugars into a GC would result in poor chromatographic performance, including broad, tailing peaks, or no elution at all.

Derivatization chemically modifies these polar functional groups, replacing the active hydrogens with nonpolar moieties. T[1][2]his transformation achieves two critical goals:

  • Increased Volatility: By eliminating hydrogen bonding, the derivatized molecules have weaker intermolecular forces and can be more easily vaporized.

  • Enhanced Thermal Stability: The derivatization protects the thermally labile functional groups, preventing degradation at the high temperatures of the GC injector and column.

[2]The most robust and widely adopted method for sugar analysis by GC-MS is a two-step process:

  • Step 1: Methoximation: This reaction targets the carbonyl groups (aldehydes and ketones) present in the open-chain form of sugars. Methoxyamine hydrochloride reacts with the carbonyl to form a methoxime derivative. T[2][3]his step is crucial because it "locks" the sugar in its open-chain form, preventing the formation of multiple anomers (α and β isomers) in solution, which would otherwise lead to multiple, difficult-to-quantify chromatographic peaks for a single sugar.

[2][4]* Step 2: Silylation: Following methoximation, the remaining polar hydroxyl (-OH) and carboxyl (-COOH) groups are targeted by a silylating agent, most commonly N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). M[2][3][5]STFA replaces the active hydrogens with trimethylsilyl (TMS) groups, [-Si(CH3)3]. T[2]his step dramatically increases the volatility and thermal stability of the metabolites. The addition of a catalyst like 1% Trimethylchlorosilane (TMCS) can enhance the reactivity of MSTFA.

[6][7]### Experimental Workflow

The overall experimental workflow for the analysis of 13C5-xylose metabolites is a multi-stage process that requires careful attention to detail at each step to ensure data quality and reproducibility.

Experimental Workflow for 13C5-Xylose Metabolite Analysis cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis cluster_3 Data Analysis node_1 Metabolite Extraction (e.g., Quenching & Lysis) node_2 Sample Drying (Lyophilization or SpeedVac) node_1->node_2 node_3 Step 1: Methoximation (Methoxyamine HCl in Pyridine) node_2->node_3 node_4 Step 2: Silylation (MSTFA + 1% TMCS) node_3->node_4 node_5 Injection & Separation (Gas Chromatography) node_4->node_5 node_6 Detection & Fragmentation (Mass Spectrometry) node_5->node_6 node_7 Peak Integration & Metabolite Identification node_6->node_7 node_8 Isotopologue Distribution Analysis (Mass Isotopomer Distribution) node_7->node_8

Caption: Overall workflow from sample preparation to data analysis.

Detailed Protocol: Derivatization of 13C5-Xylose Metabolites

This protocol is designed for dried metabolite extracts. It is imperative that all steps are performed in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, is worn. All glassware must be scrupulously clean and dry to prevent contamination and reaction with the derivatization reagents.

[6]Reagents and Materials:

  • Dried metabolite extract in a 2 mL glass autosampler vial with a PTFE-lined cap.

  • Methoxyamine hydrochloride (MEOX)

  • Anhydrous Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

  • Internal Standard (e.g., Ribitol or Sorbitol, not expected to be present in the sample) *[8] Heated shaker or oven

  • Vortex mixer

  • Gas-tight syringes for reagent transfer

Protocol Steps:

  • Preparation of Methoxyamine Reagent (Prepare Fresh Daily):

    • Weigh 40 mg of methoxyamine hydrochloride and transfer to a clean, dry glass vial.

    • Add 1 mL of anhydrous pyridine to create a 40 mg/mL solution. [7] * Vortex thoroughly until the methoxyamine hydrochloride is completely dissolved. Gentle warming (e.g., 30°C for 10 minutes) may be required.

  • Step 1: Methoximation

    • To each dried sample vial, add 50 µL of the freshly prepared methoxyamine hydrochloride solution in pyridine. [9] * If using an internal standard, it should be added to the sample prior to the drying step.

    • Securely cap the vials and vortex for 1 minute.

    • Incubate the vials in a heated shaker at 37°C for 90 minutes with gentle agitation. T[3][7]his ensures the complete reaction of all carbonyl groups.

  • Step 2: Silylation

    • After the methoximation step, allow the vials to cool to room temperature.

    • Add 80-90 µL of MSTFA + 1% TMCS to each vial. [2][7] * Securely cap the vials and vortex for 30 seconds.

    • Incubate the vials at 37°C for 30 minutes in a heated shaker. S[3][7]ome protocols may call for higher temperatures (e.g., 60-70°C), which can accelerate the reaction but may also lead to degradation of sensitive compounds. T[5][10]he milder 37°C is a good starting point.

    • After incubation, allow the vials to cool to room temperature. The sample is now derivatized and ready for GC-MS analysis. It is recommended to analyze the samples within 24 hours for best results.

[1][7]### GC-MS Parameters

The following parameters are a general guideline and should be optimized for your specific instrument and application.

Parameter Setting Rationale
GC System Agilent 7890B or equivalentStandard high-performance GC system.
MS System Agilent 5977B or equivalentProvides sensitive detection and mass analysis.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA nonpolar column suitable for a wide range of metabolites.
Injection Volume 1 µLA standard injection volume.
Injector Temperature 280°CEnsures rapid volatilization of the derivatized analytes.
Injection Mode SplitlessMaximizes the amount of sample transferred to the column for trace analysis.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for this column dimension.
Oven Program Initial: 70°C, hold 1 minAllows for focusing of early eluting peaks.
Ramp 1: 5°C/min to 310°CA gradual ramp to separate a wide range of metabolites.
Hold: 10 min at 310°CEnsures elution of late-eluting compounds.
Transfer Line Temp 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230°CStandard temperature for electron ionization.
Quadrupole Temp 150°CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for creating fragment ions.
Scan Range m/z 50-600Covers the expected mass range of derivatized metabolites.

Data Analysis and Interpretation

The analysis of data from 13C labeling experiments requires specialized software and a clear understanding of mass spectrometry principles.

  • Metabolite Identification: Putative identification of metabolites is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of authentic standards run under the same conditions and to spectral libraries such as the NIST Mass Spectral Library.

[11]2. Mass Isotopomer Distribution (MID): The key to stable isotope tracing is the analysis of the mass isotopomer distribution for each metabolite. The incorporation of 13C atoms from 13C5-xylose will result in a shift in the mass-to-charge ratio (m/z) of the metabolite and its fragments.

Troubleshooting and Best Practices

  • Anhydrous Conditions: Water is the enemy of silylation reactions. E[3][12]nsure all glassware is oven-dried and cooled in a desiccator. Use high-purity, anhydrous solvents.

  • Reagent Quality: Use fresh, high-quality derivatization reagents. MSTFA is particularly sensitive to moisture and should be stored under an inert atmosphere. *[6] Sample Drying: Incomplete drying of the initial metabolite extract will quench the derivatization reagents and lead to poor results. L[7][13]yophilization (freeze-drying) or vacuum concentration (SpeedVac) are the preferred methods. *[1][14] Peak Tailing: If you observe significant peak tailing for your derivatized sugars, it may indicate incomplete derivatization or active sites in your GC inlet liner or column. Consider using a fresh, deactivated liner and trimming the column.

Conclusion

The derivatization of 13C5-xylose and its metabolites is a critical step for their analysis by GC-MS. The two-step methoximation and silylation protocol described in this application note is a robust and reliable method for preparing samples for stable isotope tracing studies. By carefully following this protocol and adhering to best practices, researchers can generate high-quality data to elucidate the metabolic fate of xylose in their biological system of interest.

References

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]

  • Walford, S. N. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library. Retrieved from [Link]

  • Unknown. (n.d.). GC-MS protocol_6 mg. Retrieved from [Link]

  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. Retrieved from [Link]

  • PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. Retrieved from [Link]

  • Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]

  • Ghorbani, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868.
  • ResearchGate. (2017, November 1). GC-MS: why is extraction and derivatisation usually done in two steps? Retrieved from [Link]

  • CORE. (n.d.). Analysis of Carbohydrates Obtained from Wood by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Unknown. (n.d.). TMS Derivitization for GC-MS. Retrieved from [Link]

  • Dioxin 20XX International Symposium. (n.d.). trimethylsilyl (tms) derivatization for simultaneous determination of ketosteroid hormones by gc-ms. Retrieved from [Link]

  • Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Springer. (n.d.). CHAPTER 13: Analysis of Dietary Sugars in Beverages by Gas Chromatography. In Food Analysis by HPLC. Retrieved from [Link]

  • Protocols.io. (2019, October 8). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Retrieved from [Link]

  • Restek. (2024, February 2). Overcome the Complexities of Analyzing for Sugars by GC-MS. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Retrieved from [Link]

  • Fiehn, O., et al. (2018). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. Metabolites, 8(1), 8.
  • ResearchGate. (2013, August 23). Problems in sample derivatization for gas chromatography? Retrieved from [Link]

  • PubChem. (n.d.). D-Xylopyranose, 1,2,3,4-tetrakis-O-(trimethylsilyl)-. Retrieved from [Link]

  • AVMA Journals. (n.d.). Development and analytic validation of a gas chromatography–mass spectrometry method for the measurement of sugar probes in canine serum. Retrieved from [Link]

  • NIST WebBook. (n.d.). β-D-Xylopyranose, 4TMS derivative. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • ResearchGate. (2018, May 30). How can I dry a liquid sample for GC-MS analysis? Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Plant Biomass via Solid-State 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The recalcitrance of plant biomass—driven by the intricate architecture of cellulose, hemicellulose, and lignin—poses significant challenges for structural biology and biofuel development. Solution-state NMR requires dissolution, which often chemically alters or degrades the native polymer network. Solid-state NMR (ssNMR) allows for the analysis of intact plant cell walls in their native state.

However, the low natural abundance of Carbon-13 (1.1%) limits sensitivity and precludes the use of multi-dimensional correlation spectroscopy needed to resolve overlapping carbohydrate signals. This guide details the protocols for isotopic enrichment (labeling) , sample preparation (hydration) , and advanced spectral acquisition to resolve the molecular architecture of plant biomass.

Isotopic Labeling Strategies

To achieve the signal-to-noise ratio (SNR) required for 2D and 3D experiments, 13C enrichment is mandatory. Two primary methods are employed depending on the biological model and budget.

Protocol A: Uniform 13C-Labeling (The Gold Standard)

This method ensures every carbon atom in the plant is ~97-99% 13C, allowing for complete structural elucidation via 13C-13C dipolar correlation experiments.

Reagents:

  • 
     gas (99% atom).
    
  • Sealed growth chamber (Plexiglass or commercial phytotron).

  • Hydroponic growth medium (carbon-free).

Workflow:

  • Germination: Germinate seeds (Arabidopsis, Brachypodium, or Zea mays) on sterile agar plates.

  • Transfer: Move seedlings to a hydroponic setup inside the sealed chamber.

  • Atmosphere Control: continuously inject

    
     while scrubbing 
    
    
    
    and
    
    
    to maintain physiological levels (approx. 400-1000 ppm CO2).
  • Harvest: Collect stems/leaves after 4–8 weeks (depending on species).

Protocol B: Dark-Grown Glucose Feeding (Cost-Effective)

Used primarily for cell culture or etiolated seedlings to study primary cell walls without photosynthetic interference.

  • Medium Prep: Prepare MS medium containing 0.5%–1.0% [U-13C]-glucose as the sole carbon source.

  • Growth: Grow seedlings in total darkness to prevent fixation of atmospheric

    
    .
    
  • Result: High enrichment in primary wall components, though lignin deposition may be reduced compared to light-grown plants.

Visualization: Labeling & Processing Workflow

LabelingWorkflow Seed Seed Germination Chamber 13CO2 Chamber (Uniform Labeling) Seed->Chamber Transfer Harvest Biomass Harvest (Stems/Leaves) Chamber->Harvest 4-8 Weeks Wash Destarching & Protein Removal Harvest->Wash SDS/Ethanol Mill Cryogenic Milling (Homogenization) Wash->Mill Liquid N2 Pack Rotor Packing (Hydrated State) Mill->Pack Centrifugation

Figure 1: End-to-end workflow for generating and processing uniformly labeled plant biomass for ssNMR.

Sample Preparation: The "Hydration Effect"

Critical Insight: Never analyze dry plant biomass if you intend to study matrix polysaccharides (hemicellulose/pectin). In a dry state, the lack of water collapses the polymer network, broadening signals due to a distribution of conformers. Hydration restores molecular mobility , sharpening the signals of hemicellulose and pectins, while cellulose remains rigid.

Protocol: Destarching and Hydration
  • Destarching: Treat harvested biomass with

    
    -amylase (or solvent extraction) to remove intracellular starch, which obscures cell wall signals.
    
  • Milling: Ball-mill the material at cryogenic temperatures (Liquid

    
    ) to create a fine powder without heat-degrading the polymers.
    
  • Hydration:

    • Suspend 30–50 mg of 13C-labeled powder in standard buffer (e.g., PBS pH 7.4) or water.

    • Centrifuge at 10,000 x g to pellet the solids.

    • Do not dry. Pack the wet pellet directly into the MAS rotor (3.2 mm or 4 mm).

    • Validation: The water content should be ~40-50% by weight. This acts as a plasticizer.

NMR Acquisition Protocols

All experiments are typically performed at high magnetic fields (600–900 MHz) to resolve crowded carbohydrate regions (60–110 ppm).

A. 1D 13C CP-MAS (Cross-Polarization Magic Angle Spinning)
  • Target: Rigid components (Cellulose microfibrils, condensed lignin).

  • Mechanism: Transfers magnetization from abundant protons (1H) to 13C. Preferentially enhances rigid segments with strong dipolar couplings.

  • Parameters:

    • MAS Rate: 10–15 kHz.

    • Contact Time: 1–2 ms (standard) or long contact (Wait-CP) for quantification.

    • Decoupling: SPINAL-64 or TPPM (80–100 kHz).

B. 1D 13C Direct Polarization (DP) / Multi-CP
  • Target: Quantitative analysis.

  • Mechanism: CP is non-quantitative due to varying relaxation times (

    
    ). DP (with long recycle delays) or Multi-CP allows for stoichiometric integration of peak areas to determine lignin:carbohydrate ratios.
    
C. 1D 13C INEPT (Refocused)
  • Target: Highly mobile components (Pectins, dissolved oligomers).

  • Mechanism: Uses J-coupling transfer. Signals from rigid cellulose are filtered out (decayed) due to short

    
    , leaving only the mobile phase visible.
    
  • Insight: If you see sharp peaks in INEPT, your hydration was successful.

D. 2D 13C-13C DARR (Dipolar Assisted Rotational Resonance)
  • Target: Structural connectivity and spatial proximity.

  • Mechanism: Reintroduces dipolar coupling under MAS to allow magnetization exchange between carbons close in space (< 5 Å).

  • Mixing Times:

    • Short (20–50 ms): Intra-residue correlations (identifies specific sugar monomers).

    • Long (200–500 ms): Inter-molecular correlations (e.g., Lignin-Cellulose contacts).

Data Summary: Pulse Sequence Selection
ExperimentComponent DetectedPhysical StateKey Parameter
CP-MAS Cellulose, Core LigninRigid / ImmobileContact Time: 1.5 ms
INEPT Pectins, Soluble sugarsHighly MobileDelay: 1/4J (~1.8ms)
DP-MAS All (Quantitative)AllRecycle Delay: >5x T1
2D DARR Spatial ContactsRigid & Semi-rigidMixing Time (20-500ms)

Data Analysis & Assignment

Chemical Shift Referencing

Externally reference 13C spectra using the methylene signal of adamantane at 38.48 ppm (downfield peak).

Diagnostic Regions (13C)
  • 110 – 160 ppm: Aromatics (Lignin, Phenylalanine).

    • 153 ppm: Syringyl (S) lignin C3/C5.

    • 148 ppm: Guaiacyl (G) lignin C3/C4.

  • 100 – 106 ppm: Anomeric Carbons (C1).

    • 105 ppm: Crystalline Cellulose C1.

    • 102 ppm: Xylan/Hemicellulose C1.

  • 80 – 90 ppm: C4 Region (Crystalline vs Amorphous).

    • 89 ppm: Crystalline Cellulose C4 (Interior).

    • 84 ppm: Amorphous/Surface Cellulose C4.

  • 60 – 66 ppm: C6 (Hydroxymethyl).

Visualization: Experimental Logic Tree

PulseLogic Start Start: 13C-Labeled Sample Q1 Goal: Dynamics or Structure? Start->Q1 Structure Structure/Connectivity Q1->Structure Structure Dynamics Mobility/Dynamics Q1->Dynamics Dynamics CP 1D CP-MAS (Rigid Backbone) Structure->CP INEPT 1D INEPT (Mobile Fractions) Dynamics->INEPT Q2 Need Spatial Contacts? CP->Q2 DARR 2D 13C-13C DARR (Proximal Carbons) Q2->DARR Through Space (<5Å) INADEQUATE 2D INADEQUATE (Through-Bond) Q2->INADEQUATE Through Bond (J)

Figure 2: Decision tree for selecting ssNMR pulse sequences based on analytical goals.

References

  • Wang, T., & Hong, M. (2016). Solid-state NMR investigations of cellulose structure and interactions with matrix polysaccharides in plant primary cell walls. Journal of Experimental Botany.

  • Dupree, R., et al. (2015). Probing the molecular architecture of Arabidopsis secondary cell walls using two-and three-dimensional 13C solid state NMR. Biochemistry.

  • Komatsu, T., & Kikuchi, J. (2013). A hydration-controlled solid-state NMR investigation of plant cell wall polymer dynamics. Planta.

  • Kang, X., et al. (2019). Lignin-polysaccharide interactions in plant secondary cell walls revealed by solid-state NMR. Nature Communications.

  • Terrett, O. M., et al. (2019). The importance of hydration in determining the structure and dynamics of plant cell walls by solid-state NMR. Scientific Reports.

Application Note: A Researcher's Guide to Accurately Tracking Xylose-to-Ethanol Conversion Rates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Precise Monitoring in Second-Generation Biofuel Production

The conversion of lignocellulosic biomass into bioethanol represents a cornerstone of sustainable energy strategies. Xylose, the second most abundant sugar in these materials, must be efficiently fermented to ethanol to ensure the economic viability of this process.[1][2] Unlike glucose, xylose metabolism presents unique challenges, making the precise and real-time tracking of its conversion to ethanol a critical parameter for process optimization, strain development, and overall yield improvement.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying biochemical principles, robust analytical methodologies, and detailed protocols for accurately monitoring xylose-to-ethanol conversion.

I. The Biochemical Landscape: Understanding the Pathways of Xylose Metabolism

Successful fermentation of xylose to ethanol hinges on the metabolic capabilities of the chosen microorganism. While traditional ethanol-producing yeast, Saccharomyces cerevisiae, cannot naturally ferment xylose, various native and genetically engineered organisms have been employed.[1][4] The initial steps of xylose metabolism diverge into two primary pathways before converging into the central glycolytic pathway for ethanol production.

The Oxidoreductive Pathway (Yeast and Fungi)

Many native xylose-fermenting yeasts and fungi utilize a two-step oxidoreductive pathway.[5][6][7] This process involves:

  • Xylose Reductase (XR): This enzyme reduces xylose to xylitol, primarily utilizing NADPH as a cofactor.

  • Xylitol Dehydrogenase (XDH): Xylitol is then oxidized to xylulose by XDH, which predominantly uses NAD+ as a cofactor.

A critical challenge in this pathway is the potential for cofactor imbalance. The differential use of NADPH by XR and NAD+ by XDH can lead to the accumulation of xylitol, a significant byproduct that reduces the final ethanol yield.[1][8]

The Isomerase Pathway (Bacteria)

Bacteria typically employ a more direct, single-step conversion of xylose to xylulose using the enzyme Xylose Isomerase (XI) .[6][9][10] This pathway avoids the cofactor imbalance inherent in the oxidoreductive pathway, making it an attractive target for genetic engineering in yeast.[7]

Once xylulose is formed, it is phosphorylated to xylulose-5-phosphate and enters the Pentose Phosphate Pathway (PPP). The PPP ultimately generates intermediates that can enter the Embden-Meyerhof-Parnas (EMP) or glycolytic pathway, leading to the production of pyruvate and, subsequently, ethanol.[11]

xylose_to_ethanol_pathway cluster_initial_conversion Initial Xylose Conversion cluster_central_metabolism Central Metabolism Xylose Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase (XR) (NADPH -> NADP+) Xylulose Xylulose Xylose->Xylulose Xylose Isomerase (XI) Xylitol->Xylulose Xylitol Dehydrogenase (XDH) (NAD+ -> NADH) Xylulose_5_P Xylulose-5-Phosphate Xylulose->Xylulose_5_P Xylulokinase (XK) PPP Pentose Phosphate Pathway (PPP) Xylulose_5_P->PPP Glycolysis_Intermediates Glycolysis Intermediates PPP->Glycolysis_Intermediates Pyruvate Pyruvate Glycolysis_Intermediates->Pyruvate Ethanol Ethanol Pyruvate->Ethanol

Caption: Metabolic pathways for xylose conversion to ethanol.

II. Analytical Methodologies for Monitoring Conversion Rates

Accurate quantification of xylose consumption and ethanol production is paramount for determining fermentation efficiency. Several analytical techniques are available, each with its own advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Chromatographic separation of compounds based on their interaction with a stationary phase, followed by detection (e.g., refractive index, UV).High accuracy and precision.[12] Can simultaneously quantify multiple sugars, alcohols, and byproducts.[13]Requires significant sample pretreatment.[12] Longer analysis times (≥ 30 minutes).[12][14]
Enzymatic Assays (e.g., YSI Analyzer) Specific enzymes (e.g., glucose oxidase, pyranose oxidase) react with the target analyte, producing a detectable signal.Rapid analysis time (< 3 minutes).[12] Minimal sample preparation.[14]May have interferences from other components in the fermentation broth. Less comprehensive than HPLC.
Biosensors Biological recognition element (e.g., enzyme, antibody) coupled with a transducer to generate a signal proportional to the analyte concentration.Potential for real-time, in-situ monitoring.[15] High specificity.Can be susceptible to environmental changes (pH, temperature). May require frequent calibration.
Colorimetric Assays Chemical reaction that produces a colored product, with the intensity of the color proportional to the analyte concentration.Simple and inexpensive.Can be less specific and prone to interference.[16]

III. Experimental Protocols

A. Protocol for Fermentation Sample Preparation

This protocol is a prerequisite for most analytical techniques to ensure the removal of cells and particulate matter that could interfere with the analysis.

Materials:

  • Fermentation broth samples

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Microcentrifuge

  • Syringe filters (0.2 µm)

  • Syringes

  • Vials for analysis (e.g., HPLC vials)

Procedure:

  • Aseptically withdraw a representative sample (e.g., 1.5 mL) from the fermenter.

  • Transfer the sample to a microcentrifuge tube.

  • Centrifuge the sample at high speed (e.g., 5000 rpm for 6 minutes) to pellet the microbial cells.[9]

  • Carefully collect the supernatant using a syringe.

  • Attach a 0.2 µm syringe filter to the syringe and filter the supernatant into a clean analysis vial.[17] This step removes any remaining fine particles and sterilizes the sample for storage.

  • Store the filtered samples at -20°C until analysis to prevent any further metabolic activity or degradation of the analytes.[9]

B. Protocol for HPLC Analysis of Xylose and Ethanol

This protocol provides a general framework for the quantification of xylose and ethanol using HPLC with a refractive index (RI) detector.

Instrumentation and Columns:

  • HPLC system with an isocratic pump, autosampler, column oven, and refractive index (RI) detector.

  • Aminex HPX-87H ion exchange column is commonly used for this separation.[13]

Reagents:

  • Mobile Phase: 0.005 M Sulfuric Acid (H₂SO₄) in deionized water. Filter and degas the mobile phase before use.

  • Standard Solutions: Prepare individual stock solutions of xylose and ethanol of known concentrations (e.g., 10 g/L) in deionized water. Create a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range in the fermentation samples.

HPLC Conditions (Example):

  • Column Temperature: 35°C

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10-20 µL

  • Detector: Refractive Index (RI)

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Run the calibration standards, starting from the lowest concentration to the highest.

  • Inject the prepared fermentation samples.

  • After the run, integrate the peaks corresponding to xylose and ethanol.

  • Construct a calibration curve for each analyte by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of xylose and ethanol in the fermentation samples by interpolating their peak areas on the respective calibration curves.

C. Protocol for Enzymatic Analysis of Xylose and Ethanol

This protocol describes the use of a biochemistry analyzer (e.g., YSI) for rapid quantification.

Instrumentation and Reagents:

  • Biochemistry analyzer equipped with appropriate enzyme membranes (e.g., glucose oxidase and pyranose oxidase for simultaneous glucose and xylose measurement).

  • Calibrators and buffers specific to the instrument and analytes.

Procedure:

  • Calibrate the instrument according to the manufacturer's instructions using the provided standards.

  • Aspirate the prepared fermentation sample into the instrument.

  • The instrument will automatically perform the enzymatic reaction and display the concentrations of the analytes.

  • It is advisable to periodically run a known control sample to verify the accuracy of the measurements.

IV. Setting Up a Xylose Fermentation Experiment

A well-designed fermentation experiment is crucial for obtaining reliable data on conversion rates.

1. Inoculum Preparation:

  • Prepare a seed culture of the desired microorganism in a suitable medium. For example, S. cerevisiae can be grown in YPD (Yeast Extract Peptone Dextrose) broth.

  • Incubate the seed culture under optimal conditions (e.g., 30°C with shaking) until it reaches the desired growth phase (typically mid-to-late exponential phase).

2. Fermentation Medium:

  • Prepare the fermentation medium containing xylose as the primary carbon source. A common medium is YPX (Yeast Extract Peptone Xylose).

  • The initial xylose concentration can vary depending on the experimental goals, but a typical starting concentration is in the range of 20-50 g/L.

  • For experiments investigating the co-fermentation of sugars, glucose can be added to the medium at various ratios with xylose.[6]

  • Sterilize the medium by autoclaving.

3. Fermentation Setup and Monitoring:

  • Inoculate the sterile fermentation medium with the prepared seed culture to a specific starting cell density.

  • Maintain the fermentation under controlled conditions of temperature and pH. The optimal temperature for d-xylulose fermentation by S. cerevisiae is around 35°C, with an optimal pH range of 4 to 6.[18]

  • For many xylose-fermenting yeasts, microaerobic or oxygen-limiting conditions are necessary for efficient ethanol production.[5]

  • Take samples at regular intervals throughout the fermentation for analysis of xylose, ethanol, and biomass concentration.

V. Common Challenges and Troubleshooting

  • Xylitol Accumulation: As previously mentioned, this is a common issue with the oxidoreductive pathway in yeasts. Strategies to mitigate this include genetic engineering to alter cofactor preferences of XR and XDH or introducing the xylose isomerase pathway.[7]

  • Inhibitors in Lignocellulosic Hydrolysates: The pretreatment of lignocellulosic biomass can generate inhibitory compounds such as furfural, 5-hydroxymethylfurfural (HMF), and acetic acid, which can negatively impact microbial growth and fermentation performance.[2][3] Detoxification of the hydrolysate or using inhibitor-tolerant microbial strains may be necessary.

  • Slow Xylose Uptake: The rate of xylose transport into the cell can be a limiting factor.[6] Overexpression of native or heterologous sugar transporters can improve xylose uptake rates.

VI. Conclusion

The accurate tracking of xylose-to-ethanol conversion is a multi-faceted process that requires a solid understanding of the underlying biochemistry, the selection of appropriate analytical methods, and the implementation of robust experimental protocols. By carefully considering the factors outlined in this guide, researchers can generate high-quality, reproducible data to advance the development of efficient and economically viable processes for the production of second-generation bioethanol.

References

  • YSI. (n.d.). Rapid Measurement of Xylose and Glucose for Monitoring Corn Stover Fermentation in Bioethanol Production. Retrieved from [Link]

  • YSI. (n.d.). Biofuels Series. Retrieved from [Link]

  • Gong, C. S., Chen, L. F., Flickinger, M. C., Chiang, L. C., & Tsao, G. T. (1981). d-Xylulose Fermentation to Ethanol by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 41(2), 430–436. Retrieved from [Link]

  • Virtual Microbiology Lab Simulator Software - VUMIE. (n.d.). Xylose fermentation test. Retrieved from [Link]

  • Wang, Y., et al. (2021). Xylose-Enriched Ethanol Fermentation Stillage from Sweet Sorghum for Xylitol and Astaxanthin Production. Fermentation, 7(3), 143. Retrieved from [Link]

  • Gong, C. S., Chen, L. F., Flickinger, M. C., Chiang, L. C., & Tsao, G. T. (1981). Production of Ethanol from d-Xylose by Using d-Xylose Isomerase and Yeasts. Applied and Environmental Microbiology, 41(2), 430–436. Retrieved from [Link]

  • Cadete, R. M., et al. (2019). Production of ethanol and xylitol from D-xylose by four strains of Candida (Spathaspora) materiae. Anais da Academia Brasileira de Ciências, 91(4). Retrieved from [Link]

  • Hahn-Hägerdal, B., et al. (1991). Xylose Fermentation to Ethanol. National Renewable Energy Laboratory. Retrieved from [Link]

  • Parra-Ramírez, J. G., et al. (2021). Xylose Metabolism in Bioethanol Production: Saccharomyces cerevisiae vs Non-Saccharomyces Yeasts. BioEnergy Research. Retrieved from [Link]

  • Li, S., et al. (2024). Engineering a xylose fermenting yeast for lignocellulosic ethanol production. Nature Chemical Biology. Retrieved from [Link]

  • de Oliveira, R. A., et al. (2022). Fermentation of D-xylose to Ethanol by Saccharomyces cerevisiae CAT-1 Recombinant Strains. BioEnergy Research. Retrieved from [Link]

  • Eliasson, A., et al. (2000). Anaerobic Xylose Fermentation by Recombinant Saccharomyces cerevisiae Carrying XYL1, XYL2, and XKS1 in Mineral Medium Chemostat Cultures. Applied and Environmental Microbiology, 66(8), 3381–3386. Retrieved from [Link]

  • Li, X., et al. (2020). Construction of an economical xylose-utilizing Saccharomyces cerevisiae and its ethanol fermentation. FEMS Yeast Research, 20(5). Retrieved from [Link]

  • Mezghani, N., et al. (2023). Inter- and Intraspecific Variability in Non-Starch Polysaccharide Composition of Satureja Species from Tunisia: Implications for Functional Food Development. Foods, 12(23), 4329. Retrieved from [Link]

  • Lopes, M. L. (2020). Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects. Fermentation, 6(3), 81. Retrieved from [Link]

  • Yang, J. Y., et al. (2009). Development on ethanol production from xylose by recombinant Saccharomyces cerevisiae. Natural Science, 1(3), 210-215. Retrieved from [Link]

  • Yadav, M., et al. (2011). Xylose and glucose-utilising pathways in bacteria and yeast. Journal of Biosciences and Medicines, 2(4), 1-6. Retrieved from [Link]

  • Matsushika, A., et al. (2012). Metabolic Pathways to Convert Xylose into Ethanol via Xylulose. ResearchGate. Retrieved from [Link]

  • Singla, A., et al. (2013). Bioethanol production from xylose: Problems and possibilities. Journal of Biofuels, 4(1), 40-47. Retrieved from [Link]

  • Al-Halhouli, A., et al. (2022). A Review on Flexible Electrochemical Biosensors to Monitor Alcohol in Sweat. Biosensors, 12(4), 253. Retrieved from [Link]

  • Long, T., et al. (2022). Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers' spent grain. Applied Microbiology and Biotechnology, 106(21), 7111–7123. Retrieved from [Link]

  • da Silva, A. S., et al. (2020). Concentration of glucose, xylose, and ethanol determined by HPLC for... ResearchGate. Retrieved from [Link]

  • Lee, W. H., et al. (2007). Improvement of Xylose Uptake and Ethanol Production in Recombinant Saccharomyces cerevisiae through an Inverse Metabolic Engineering Approach. Applied and Environmental Microbiology, 73(23), 7847–7853. Retrieved from [Link]

  • Toon, S. T., et al. (1997). Optimal Growth and Ethanol Production from Xylose by Recombinant Saccharomyces cerevisiae Require Moderate d-Xylulokinase Activity. Applied and Environmental Microbiology, 63(11), 4439–4445. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2023). Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides. Polymers, 15(2), 295. Retrieved from [Link]

  • Kim, S. R., et al. (2013). Ethanol production from xylose in engineered Saccharomyces cerevisiae strains: current state and perspectives. Applied Microbiology and Biotechnology, 97(11), 4779–4793. Retrieved from [Link]

  • Wang, C., et al. (2013). Isolation of Xylose Fermentation Strains for Ethanol Production and Xylose Fermentation Research. Chemical and Biochemical Engineering Quarterly, 27(3), 323-329. Retrieved from [Link]

  • Chandel, A. K., et al. (2013). Simultaneous Quantification of Carbohydrates, Alcohols, and Toxic Components in a Bio-Based Medium Using Dual-Detection HPLC Analysis. Advances in Chemical Engineering and Science, 3(3), 219-226. Retrieved from [Link]

  • Perruca Foncillas, R. (2023). Evaluation of biosensors and flow cytometry as monitoring tools in lignocellulosic bioethanol production. Lund University. Retrieved from [Link]

  • Parreiras, L. S., et al. (2011). Xylose Isomerase Improves Growth and Ethanol Production Rates from Biomass Sugars for Both Saccharomyces Pastorianus and Saccharomyces Cerevisiae. Journal of Biomedicine and Biotechnology, 2011, 281680. Retrieved from [Link]

  • National Renewable Energy Laboratory. (n.d.). Developing Yeast Strains for Biomass-to-Ethanol Production. Retrieved from [Link]

  • Wooley, R., et al. (1999). Ethanol Production by Enzymatic Hydrolysis: Parametric Analysis of a Best-Case Process. National Renewable Energy Laboratory. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes. Retrieved from [Link]

Sources

Application Notes and Protocols for Sample Preparation in ¹³C-Fluxomics of Microbial Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of a Metabolic Snapshot

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the in vivo rates of metabolic reactions within a biological system.[1][2][3] The foundation of accurate flux analysis lies in the precise measurement of ¹³C-labeling patterns in intracellular metabolites.[4] This, in turn, is critically dependent on the initial sample preparation. The primary objective of sample preparation in ¹³C-fluxomics is to obtain a "snapshot" of the metabolic state of the microbial culture at a specific moment in time.[5] This requires the instantaneous arrest of all metabolic activity (quenching) and the efficient extraction of metabolites without isotopic alteration or degradation.[6][7]

Metabolic turnover rates in microorganisms can be incredibly rapid, often occurring on a sub-second timescale.[6] Any delay or procedural artifact during sample collection can lead to significant changes in metabolite pools and their isotopic labeling patterns, rendering the subsequent flux calculations inaccurate. Therefore, a robust and validated sample preparation protocol is not merely a preliminary step but a cornerstone of reliable ¹³C-MFA.

This guide provides a detailed overview of the principles and protocols for the sample preparation of microbial suspension cultures for ¹³C-fluxomics, with a focus on ensuring scientific integrity and reproducibility.

Core Principles of Sample Preparation for ¹³C-Fluxomics

A successful sample preparation workflow for ¹³C-fluxomics is built upon three key pillars:

  • Rapid and Effective Quenching: The immediate cessation of all enzymatic activity is paramount. This is typically achieved by rapidly decreasing the temperature of the culture to a point where enzymatic reactions are effectively halted. The ideal quenching process should be swift and should not induce metabolite leakage from the cells.[5]

  • Efficient and Unbiased Cell Separation: The microbial cells must be quickly separated from the ¹³C-labeled culture medium to prevent further metabolism of the labeled substrate during sample processing. The chosen method should be rapid and minimize stress on the cells, which could alter their metabolic state.

  • Comprehensive and Non-Degradative Metabolite Extraction: The extraction procedure must efficiently lyse the microbial cells and solubilize a broad range of intracellular metabolites without causing their degradation or isotopic alteration. The choice of extraction solvent is critical and often needs to be optimized for the specific microorganism and target metabolites.[6]

Experimental Workflow for Sample Preparation

The overall workflow for preparing microbial samples for ¹³C-fluxomics can be visualized as a multi-step process, each with critical considerations.

Workflow cluster_0 Pre-Sampling cluster_1 Sampling & Quenching cluster_2 Cell Separation cluster_3 Metabolite Extraction cluster_4 Downstream Analysis Culture Microbial Culture (Isotopic Steady State) Quenching Rapid Quenching (Metabolic Arrest) Culture->Quenching Separation Cell-Medium Separation (Filtration or Centrifugation) Quenching->Separation Extraction Metabolite Extraction (Solvent-based) Separation->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis

Caption: A generalized workflow for microbial sample preparation in ¹³C-fluxomics.

Detailed Protocols and Methodologies

This section provides detailed protocols for the key steps in the sample preparation workflow. It is crucial to note that the optimal protocol can vary depending on the specific microbial species and experimental conditions. Therefore, validation of the chosen method is strongly recommended.

Part 1: Quenching – The Metabolic "Freeze-Frame"

The goal of quenching is to instantly halt metabolic activity. Cold methanol solutions are widely used for this purpose. However, the concentration of methanol is a critical parameter, as high concentrations can cause metabolite leakage from the cells.[5][8]

Protocol 1: Cold Methanol Quenching

This protocol is a widely adopted method for quenching microbial cultures.

Materials:

  • Quenching Solution: 60% (v/v) Methanol in water, pre-chilled to -40°C.

  • Dry ice/ethanol bath or a cryostat.

  • Microbial culture at isotopic steady state.

Procedure:

  • Prepare the quenching solution and chill it to -40°C in a dry ice/ethanol bath or cryostat.

  • Rapidly withdraw a defined volume of the microbial culture from the bioreactor or flask.

  • Immediately dispense the culture into a tube containing at least 5 volumes of the pre-chilled quenching solution. For example, for 1 mL of culture, use 5 mL of quenching solution.

  • Vortex the mixture vigorously for 5-10 seconds to ensure rapid and uniform cooling.

  • Proceed immediately to the cell separation step. Prolonged exposure to the quenching solution can increase metabolite leakage.[9]

Causality and Considerations:

  • Methanol Concentration: A 60% methanol concentration is often a good starting point, as it effectively stops metabolism without causing excessive cell lysis and metabolite leakage in many microbial species.[5] However, for some organisms, higher concentrations (e.g., 80% methanol) may be necessary to prevent leakage.[10] Conversely, for other microbes like Penicillium chrysogenum, a lower concentration of 40% methanol has been found to be optimal.[9]

  • Temperature: The quenching solution must be sufficiently cold to rapidly drop the temperature of the culture below the point of significant enzymatic activity. A temperature of -40°C is generally effective.

  • Volume Ratio: A high volume ratio of quenching solution to culture (e.g., 5:1) ensures a rapid temperature drop and dilution of extracellular metabolites.[9]

Part 2: Cell Separation – Isolating the Cellular Factories

After quenching, the microbial cells must be separated from the culture medium. The two most common methods are fast filtration and centrifugation.

Protocol 2A: Fast Filtration

Fast filtration is often considered the gold standard for separating microbial cells from the medium as it is very rapid.[8][11]

Materials:

  • Vacuum filtration manifold.

  • Filter membranes (e.g., 0.45 µm pore size, compatible with the chosen solvents). The filter pore size should be smaller than the diameter of the microbial cells to ensure complete retention.[12]

  • Washing Solution: Isotonic saline (e.g., 0.9% NaCl) or fresh, cold growth medium, pre-chilled to <4°C.

  • Liquid nitrogen.

Procedure:

  • Pre-assemble the filtration unit with the filter membrane.

  • Apply a vacuum to the filtration manifold.

  • Pour the quenched cell suspension onto the filter.

  • Wash the cells on the filter with a small volume of the cold washing solution to remove any remaining extracellular medium.

  • Immediately after the liquid has passed through, place the filter with the cell biomass into a tube and flash-freeze in liquid nitrogen.

  • Store the frozen filter at -80°C until metabolite extraction.

Causality and Considerations:

  • Speed: The entire filtration and washing process should be completed as quickly as possible, ideally within seconds, to minimize metabolic changes.[13]

  • Washing: A quick wash step is crucial to remove residual ¹³C-labeled medium, but prolonged washing can lead to metabolite leakage.

  • Filter Type: The choice of filter material is important to prevent cell lysis and binding of metabolites.

Protocol 2B: Centrifugation

Centrifugation is an alternative to fast filtration, particularly for larger sample volumes.

Materials:

  • Refrigerated centrifuge capable of reaching low temperatures (e.g., -9°C).

  • Centrifuge tubes.

  • Washing Solution: Isotonic saline (e.g., 0.9% NaCl) or fresh, cold growth medium, pre-chilled to <4°C.

Procedure:

  • Transfer the quenched cell suspension to pre-chilled centrifuge tubes.

  • Centrifuge at a high speed (e.g., 10,000 x g) for a short duration (e.g., 1-2 minutes) at a low temperature (e.g., -9°C).

  • Rapidly decant the supernatant.

  • Resuspend the cell pellet in a small volume of the cold washing solution.

  • Repeat the centrifugation and decanting steps.

  • Flash-freeze the cell pellet in liquid nitrogen.

  • Store the frozen pellet at -80°C until metabolite extraction.

Causality and Considerations:

  • Temperature Control: Maintaining a low temperature throughout the centrifugation process is critical to prevent metabolic activity from resuming.

  • Pellet Loss: Care must be taken to avoid aspirating the cell pellet when removing the supernatant.

Parameter Fast Filtration Centrifugation
Speed Very fast (seconds)Slower (minutes)
Throughput LowerHigher
Risk of Leakage Lower with optimized washingHigher due to longer processing time
Applicability Ideal for smaller volumesSuitable for larger volumes

Table 1: Comparison of Fast Filtration and Centrifugation for Cell Separation.

Part 3: Metabolite Extraction – Unlocking the Cellular Contents

The final step is to extract the intracellular metabolites from the microbial cells. This is typically achieved by cell lysis and solubilization in an organic solvent.

Protocol 3: Boiling Ethanol Extraction

This method is effective for a broad range of metabolites and also aids in protein precipitation.[14]

Materials:

  • Extraction Solvent: 75% (v/v) Ethanol in water.

  • Heating block or water bath set to 75-80°C.

  • Centrifuge.

  • Vortex mixer.

Procedure:

  • Pre-heat the extraction solvent to 75-80°C.

  • Add a defined volume of the hot extraction solvent to the frozen cell pellet or filter.

  • Immediately vortex the mixture vigorously for 30-60 seconds to ensure rapid cell lysis and enzyme denaturation.

  • Incubate at 75-80°C for 5 minutes, with intermittent vortexing.

  • Cool the samples on ice for 5-10 minutes.

  • Centrifuge at a high speed (e.g., 14,000 x g) for 5-10 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • The metabolite extract is now ready for analysis by LC-MS/MS or GC-MS.[4][15]

Causality and Considerations:

  • Solvent Choice: Boiling ethanol is effective for extracting a wide range of polar and semi-polar metabolites. Other solvent systems, such as methanol-chloroform-water mixtures, can also be used depending on the target metabolites.[6]

  • Temperature: The high temperature of the extraction solvent aids in rapid cell lysis and denaturation of enzymes that could otherwise degrade metabolites.

  • Phase Separation: For a broader metabolite coverage, a biphasic extraction using a mixture of polar and non-polar solvents (e.g., methanol:chloroform:water) can be employed to separate polar and lipidic metabolites.[16]

Extraction Input Frozen Cell Pellet / Filter Step1 Add Hot Extraction Solvent (e.g., 75% Ethanol) Input->Step1 Step2 Vortex & Incubate (Cell Lysis & Enzyme Denaturation) Step1->Step2 Step3 Centrifuge (Pellet Debris) Step2->Step3 Output Supernatant (Metabolite Extract) Step3->Output

Caption: Key steps in the boiling ethanol metabolite extraction protocol.

Validation and Quality Control: Ensuring Trustworthy Data

No single sample preparation protocol is universally optimal for all microorganisms. Therefore, it is essential to validate the chosen protocol for the specific experimental system.

Key Validation Steps:

  • Metabolite Leakage Assessment: Analyze the quenching and washing solutions for the presence of intracellular metabolites to ensure that the chosen procedure does not cause significant leakage.

  • Energy Charge Ratio: The adenylate energy charge (AEC = [ATP + 0.5*ADP] / [ATP + ADP + AMP]) is a sensitive indicator of the cell's metabolic state. A stable and physiologically relevant AEC in the final extract suggests that the quenching was effective.

  • Isotopic Labeling Stability: For ¹³C-MFA, it is crucial to demonstrate that the sample preparation procedure does not alter the isotopic labeling patterns of metabolites. This can be assessed by spiking known ¹³C-labeled standards into the sample before and after the procedure.

Conclusion

The quality of data generated from ¹³C-metabolic flux analysis is intrinsically linked to the rigor of the sample preparation workflow. By understanding the underlying principles and meticulously executing the protocols for quenching, cell separation, and metabolite extraction, researchers can obtain a faithful representation of the in vivo metabolic state of their microbial cultures. The protocols and guidelines presented here provide a robust starting point for developing and validating a sample preparation strategy that ensures the scientific integrity and reliability of ¹³C-fluxomics studies.

References

  • Vertex AI Search. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.
  • ACS Publications. (2022, May 25). ¹³C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. Analytical Chemistry.
  • ASM Journals. (2021, October 6). Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli. Microbiology Spectrum.
  • NIH. (n.d.). Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC.
  • NIH. (2018, October 31). Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC.
  • ResearchGate. (n.d.). Overview of protocol for metabolite extraction from suspension-cultured....
  • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
  • NIH. (n.d.). ¹³C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC.
  • RSC Publishing. (2022, September 7). a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas.
  • MDPI. (n.d.). Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics.
  • (n.d.). Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells.
  • Oxford Academic. (n.d.). Sampling techniques and comparative extraction procedures for quantitative determination of intra- and extracellular metabolites in filamentous fungi | FEMS Microbiology Letters.
  • 57357 Hospital. (n.d.). Metabolomics Extraction Protocol of Bacterial Culture Samples.
  • (n.d.). Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus.
  • ResearchGate. (2025, August 10). A direct cell quenching method for cell-culture based metabolomics.
  • NIH. (2022, September 7). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC.
  • (n.d.). Optimized Fast Filtration-Based Sampling and Extraction Enables Precise and Absolute Quantification of the Escherichia coli Central Carbon Metabolome.
  • Research journals. (n.d.). Fast Filtration of Bacterial or Mammalian Suspension Cell Cultures for Optimal Metabolomics Results | PLOS One.
  • NIH. (2024, September 19). Co-Culture of Gut Bacteria and Metabolite Extraction Using Fast Vacuum Filtration and Centrifugation - PMC.
  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
  • ResearchGate. (2025, October 18). (PDF) Automated fast filtration and on-filter quenching improve the intracellular metabolite analysis of microorganisms.
  • Frontiers. (2025, January 7). Improved protocol for metabolite extraction and identification of respiratory quinones in extremophilic Archaea grown on mineral materials.
  • MDPI. (n.d.). ¹³C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production.
  • MDPI. (2024, September 19). Co-Culture of Gut Bacteria and Metabolite Extraction Using Fast Vacuum Filtration and Centrifugation.
  • ResearchGate. (2020, November 16). How to analyze 13C metabolic flux?.
  • Springer Nature Experiments. (n.d.). High-resolution 13C metabolic flux analysis.

Sources

Troubleshooting & Optimization

correcting natural isotope abundance in 13C-xylose MFA

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting with broad Google searches to collect information on correcting for natural isotope abundance in 13C-xylose Metabolic Flux Analysis. I'm focusing on the underlying principles, typical challenges, and established methodologies. My goal is to compile authoritative sources for a strong foundation.

Structuring the Technical Guide

I'm structuring the technical support center as a troubleshooting and FAQ, starting with core concepts and then addressing specific user problems. I'll explain the scientific reasoning behind each Q&A, with step-by-step experimental protocols where relevant. I'm adding tables for quantitative data and designing Graphviz diagrams to visualize workflows. I will also make use of in-text citations.

Refining Knowledge Structure

I'm now structuring the guide into a Technical Support Center. I'll start with an FAQ on natural isotope abundance correction, covering the basics, then a Troubleshooting Guide organized by common problems. This provides either a foundational understanding or direct problem-solving.

Developing the Troubleshooting Guide

Now, I'm integrating the FAQ with a troubleshooting section, organized by common user problems. I'll explain the scientific rationale and solutions, referencing mass spectrometry and isotope chemistry principles. I am developing self-validating protocols like a correction matrix, and a section for validating proper correction, and will start using citations. Tables will present natural isotope abundances and example code snippets for tool integration. I'll use Graphviz for key workflow diagrams.

Developing the Content Roadmap

I'm now outlining the technical support guide. It will be a Technical Support Center, starting with a foundational FAQ section to explain natural isotope abundance correction and a "Troubleshooting Guide" to address common issues. I'll focus on the "why" and "how" of natural abundance correction. I will incorporate self-validating protocols, clear mathematical justifications, and a "Verification of Correction" section. I'll include tables with isotopic abundances, example code for tools like MATLAB or Python, and workflow diagrams using Graphviz. I will continue collecting citations from reputable sources.

Developing a Reference Section

I'm now establishing the core structure, starting with an FAQ section explaining natural isotope abundance correction and a "Troubleshooting Guide". I'll create a section on the "why" and "how" of natural abundance correction. I plan to use self-validating protocols, mathematically justified, and a "Verification of Correction" section. I'll include tables with isotopic abundances, example code for MATLAB or Python, and workflow diagrams using Graphviz, collecting citations from reputable sources. I will create a numbered reference section, including each source's title, source, and a clickable URL.

Developing Comprehensive Documentation

I'm now focusing on a Technical Support Center, starting with an FAQ on isotope abundance correction in 13C-xylose MFA, followed by a Troubleshooting Guide. I will explain the underlying math, use real-world scenarios, and include visual aids for easy comprehension. I'm building self-validating protocols with verification steps and clear citations.

Refining Documentation Structure

I'm now focusing on a Technical Support Center, structuring it to have a clear FAQ section explaining natural isotope abundance correction and a detailed Troubleshooting Guide. I am building self-validating protocols with verification steps and clear mathematical justifications. Also, I am including tables of isotopic abundances and example code for MATLAB or Python. Furthermore, I will create workflow diagrams using Graphviz. Finally, I will compile a reference section.

Developing Core Explanations

I'm starting to build out the foundational FAQ section by addressing "what," "why," and "how" of natural isotope abundance correction. I'm focusing on the mathematical principles, including the use of correction matrices and examples of negative M0 values. My guide will include visualization of the entire data flow and the impact of natural isotopes. I am prioritizing a self-validating system for my corrections.

resolving overlapping 13C-NMR signals in complex mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Overlapping C-NMR Signals in Complex Mixtures

Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Case ID: C13-RES-OPT

Welcome to the Advanced NMR Solutions Hub

You have reached the Tier-3 Technical Support regarding spectral congestion in Carbon-13 (


C) NMR of complex mixtures (metabolomics, natural products, polymers). Unlike proton NMR, where 

-coupling causes overlap,

C overlap in decoupled spectra is purely a result of chemical shift coincidence.

Below are the troubleshooting protocols designed to resolve these singularities. These guides are structured by intervention layer: Acquisition Physics , Pulse Sequence Engineering , and Computational Reconstruction .

Acquisition Physics: Optimizing the FID

Issue: "My


C peaks are broad or clustered, preventing integration."

Before applying advanced 2D methods, we must ensure the 1D dataset is not limited by digital resolution or relaxation artifacts. In complex mixtures, what looks like a single peak is often a cluster of isomers.

Troubleshooting Protocol: Maximizing Digital Resolution

Theory: Resolution (


) is limited by the acquisition time (

).

. To resolve two peaks separated by 0.5 Hz, you need an

of at least 2.0 seconds. Most default parameters set

too low (

s) to save time, relying on zero-filling which only improves digital appearance, not true resolution.

Step-by-Step Optimization:

  • Calculate Required AQ: Determine the minimum Hz separation you need to resolve. Set

    
    .
    
  • Adjust Spectral Width (SW): Do not acquire empty noise. Reduce SW to the specific region of interest (e.g., 0–180 ppm) to maximize data points per Hz.

  • Decoupling Management: Long

    
     requires long decoupling, which heats the probe.
    
    • Action: Switch from standard Waltz-16 to Adiabatic Decoupling (e.g., CHIRP or WURST pulses). This provides uniform inversion across wide bandwidths with lower power deposition, preventing sample heating which causes peak broadening (drifting).

Data Table: Window Function Effects

Post-processing window functions drastically alter resolution.

FunctionParameter (LB/GB)Effect on S/NEffect on ResolutionUse Case
Exponential LB > 0 HzIncreasesDecreases (Broadens)Standard screening.
Gaussian LB < 0, GB > 0DecreasesIncreases Resolving shoulders in mixtures.
Sine-Bell Sq SSB = 0ModerateHigh 2D NMR (HSQC/HMBC).
Traffic Light AutoVariableVariableNot recommended for critical overlap.

Pulse Sequence Engineering: Spectral Editing & 2D

Issue: "1D optimization failed. I have too many components."

When 1D resolution is exhausted, we must exploit the second dimension. For


C, the most robust resolution strategy is heteronuclear correlation , spreading crowded carbon signals based on their attached protons.
Recommended Workflow: Band-Selective HSQC

Standard HSQC covers the full ppm range. However, for complex mixtures, Band-Selective HSQC (bs-HSQC) allows you to digitize a small carbon region (e.g., the crowded aliphatic region 10–50 ppm) with extremely high resolution without aliasing.

Why it works: By limiting the SW in the indirect dimension (


), you drastically increase the number of increments (resolution) per unit of experimental time.

Protocol: Setting up bs-HSQC

  • Calibrate Soft Pulses: Ensure the shaped pulse (e.g., REBURP or IBURP) covers exactly the bandwidth of your crowded region.

  • Set F1 Spectral Width: Set this to the width of the shaped pulse excitation (e.g., 40 ppm).

  • Set Offset (O1p): Center the carrier frequency in the middle of the crowded region.

  • NUS Activation: Enable Non-Uniform Sampling (25-50% density) to recover the time lost by high-resolution sampling.

Decision Matrix: Experiment Selection

ExperimentSelection start START: Overlapping 13C Signals q1 Are protons attached? start->q1 hsqc 2D 1H-13C HSQC q1->hsqc Yes (CH, CH2, CH3) hmbc 2D 1H-13C HMBC (Long Range) q1->hmbc No (Quaternary C) q2 Is overlap severe? hsqc->q2 bs_hsqc Band-Selective HSQC (High Res F1) q2->bs_hsqc Yes (Regional Crowd) pure_shift Pure Shift HSQC (Collapse 1H J-couplings) q2->pure_shift Yes (J-coupling interference) dept DEPT-Q / APT (Phase Editing) hmbc->dept If 1D needed

Figure 1: Decision logic for selecting the correct pulse sequence based on signal type and crowding severity.

Computational Reconstruction

Issue: "I cannot re-acquire data. I need to resolve overlap in existing spectra."

FAQ: Linear Prediction (LP) vs. Zero Filling

Q: Can I just add more zeros to separate peaks? A: No. Zero filling interpolates data; it does not add information. To resolve overlap, you must use Linear Prediction (LP) .

Mechanism: LP uses the existing FID data points to model the decaying sinusoid and mathematically "predict" what the signal would look like if you had acquired it for a longer time (


).
  • Forward LP: Extends the FID, improving resolution (

    
    ).
    
  • Backward LP: Reconstructs the first few corrupted points of an FID (removes baseline roll).

Protocol: Applying LP for Resolution

  • Open processing parameters.

  • Set LPBIN (Linear Prediction Bins) to 2x or 4x the acquired data points.

  • Select LP Mode: Forward .

  • Caution: High-order LP can generate false "noise spikes." Always validate against the original spectrum.

Advanced Technique: Covariance NMR

For 2D spectra (like HSQC) of mixtures, Covariance NMR processing can mathematically increase resolution in the indirect dimension (


C) to match the direct dimension (

). This creates square matrices with ultra-high resolution, often separating peaks that appear fused in Fourier Transform (FT) processing.

Mixture Analysis: Virtual Separation (DOSY)

Issue: "The mixture contains different molecules, not just isomers."

If the overlapping carbons belong to different molecular species, Diffusion Ordered Spectroscopy (DOSY) is the gold standard.

Concept: DOSY separates signals based on the hydrodynamic radius (diffusion coefficient) of the molecule. It adds a "pseudo-dimension" where the Y-axis is the Diffusion Coefficient (


).

Workflow:

  • Acquire: Run a ledbpgp2s (Stimulated echo with bipolar gradients) sequence.

  • Process: Perform a 2D Laplace Transform (or mono-exponential fit).

  • Result: Signals from Molecule A (small, fast diffusion) will appear on a different horizontal plane than Molecule B (large, slow diffusion), effectively "chromatographically" separating the

    
    C signals without a column.
    

References & Validation

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations and Chapter 9: Diffusion).

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd Ed.). Wiley. (Focus on Relaxation and Data Processing).

  • Mobli, M., & Hoch, J. C. (2014). Non-uniform sampling and non-Fourier transform spectral reconstruction. Progress in Nuclear Magnetic Resonance Spectroscopy, 83, 21-41. (Validation for NUS and LP).

  • Vigneron, D. B., et al. (2020). Hyperpolarized 13C MRI: State of the Art and Future Directions. (Context on 13C sensitivity enhancement).

For further assistance, please upload your pulse program parameters to the secure server. End of Guide.

Technical Support Center: Optimizing Tracer Enrichment for Steady-State 13C Flux

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: 13C-Metabolic Flux Analysis (MFA) Optimization & Troubleshooting Reference ID: MFA-OPT-2026

Introduction: The Physics of Flux

Welcome to the 13C-MFA Technical Support Center. You are likely here because your Mass Isotopomer Distributions (MIDs) are noisy, your Sum of Squared Residuals (SSR) is too high, or your pathway resolution is ambiguous.

Optimizing tracer enrichment is not merely about adding more isotope; it is about maximizing the information content of your spectral data. In steady-state MFA, we rely on two fundamental assumptions:

  • Metabolic Steady State: Intracellular fluxes and metabolite concentrations are constant.

  • Isotopic Steady State (ISS): The labeling pattern (enrichment) has reached a plateau and is no longer changing with time.

This guide addresses the three critical failure points in this workflow: Tracer Selection, Steady-State Validation, and Signal Optimization.

Module 1: Experimental Design & Tracer Selection

The Issue: "I am using [U-13C]Glucose, but I cannot statistically resolve the Pentose Phosphate Pathway (PPP) from Glycolysis."

The Diagnosis: [U-13C]Glucose is a "blunt instrument." It provides excellent coverage for the TCA cycle but often fails to distinguish between pathways that reshuffle carbon backbones (like PPP) versus those that preserve them (like Glycolysis) because the resulting fragments often look identical in downstream metabolites.

Strategic Solution: Parallel Labeling

Modern best practice dictates the use of Parallel Labeling Experiments (PLE). Instead of searching for one "perfect" tracer mixture, you perform two separate experiments on the same biological system and fit them to a single model.

Protocol: The "Resolution" Pair
  • Experiment A: 100% [U-13C]Glucose (Global topology check, TCA cycle resolution).

  • Experiment B: 100% [1,2-13C]Glucose (High resolution for Glycolysis vs. PPP).

Why [1,2-13C]Glucose?

  • Glycolysis: Cleaves glucose into two trioses. C1 and C2 stay together.

  • PPP: Decarboxylates C1 (lost as CO2). The label at C1 is lost; the label at C2 is retained but shifted.

  • Result: Distinct isotopomers that mathematically constrain the flux model.

Visual Guide: Tracer Selection Logic

TracerSelection Start Define Flux Goal Q1 Target Pathway? Start->Q1 TCA TCA Cycle / Global Carbon Flow Q1->TCA Central Energy PPP Pentose Phosphate Pathway (PPP) Q1->PPP Redox/Nucleotides Serine Serine/Glycine One-Carbon Q1->Serine Biosynthesis Rec1 Use [U-13C]Glucose TCA->Rec1 Rec2 Use [1,2-13C]Glucose OR [1-13C]Glucose PPP->Rec2 Rec3 Use [2,3,4,5,6-13C]Glucose Serine->Rec3 Parallel Recommended: Parallel Labeling (PLE) Rec1->Parallel Rec2->Parallel Rec3->Parallel

Figure 1: Decision matrix for selecting isotopic tracers based on metabolic pathway targets. Dashed lines indicate that combining these into Parallel Labeling Experiments (PLE) yields the highest precision.

Module 2: Achieving & Verifying Isotopic Steady State (ISS)

The Issue: "My SSR is high, and my replicates are inconsistent."

The Diagnosis: You likely harvested cells before Isotopic Steady State (ISS) was reached. If the labeling is still rising when you quench, your steady-state model (which assumes dM/dt = 0) is mathematically invalid.

The "5-Turnover" Rule

For steady-state MFA, the metabolic pool must turn over approximately 5 times to reach >95% enrichment. In exponentially growing cells, this correlates to cell doubling.

ParameterGuidelineWhy?
Culture Duration 5 Doubling Times Ensures >96% of the biomass carbon is derived from the labeled substrate.
Pre-Culture Unlabeled MediaPrevents "carry-over" labeling which complicates the M+0 baseline.
Media Volume Excess (>10x uptake)Prevents substrate depletion. If glucose drops significantly, metabolic state changes.
Protocol: The Two-Point Validation

Never assume ISS; prove it.

  • Calculate Doubling Time (Td): Monitor cell growth during the exponential phase.

  • Time Point 1 (T1): Quench and harvest one set of replicates at 4 × Td .

  • Time Point 2 (T2): Quench and harvest a second set at 5 × Td .

  • Compare MIDs:

    • If T1 ≈ T2 (within measurement error): ISS Confirmed.

    • If T1 < T2 (enrichment still rising): Non-Steady State. You must culture longer or switch to Instationary (INST-MFA).

Module 3: Troubleshooting Enrichment & Signal Intensity

The Issue: "My Mass Isotopomer Distribution (MID) looks wrong."

Use this guide to diagnose specific spectral distortions.

Symptom 1: The "High M+0" Problem

Observation: You are feeding 100% [U-13C]Glucose, but your intracellular pyruvate/lactate M+3 is low, and M+0 is unexpectedly high.

  • Root Cause A (Dilution): Unlabeled carbon is entering the system from sources other than glucose (e.g., Glutamine, amino acids in media, or glycogen breakdown).

  • Root Cause B (Inoculum): You harvested too early, and the biomass still contains unlabeled carbon from the initial seed culture.

  • Fix: Check your media formulation. If using complex media (with serum/BSA), you have undefined carbon sources. Switch to defined media or account for "dilution fluxes" in your model.

Symptom 2: The "Saturated Spectrum"

Observation: The M+n peak (fully labeled) is dominant, with almost no intermediate isotopomers.

  • Root Cause: While high enrichment is good, 100% enrichment can sometimes obscure "re-entry" fluxes (like cycling through the TCA cycle).

  • Fix: In rare cases (like resolving reversible exchange fluxes), a mixture of 50% [U-13C] and 50% Unlabeled glucose can create a richer distribution of intermediate isotopomers (M+1, M+2), providing more constraints for the model to fit.

Visual Guide: The Validation Workflow

ValidationWorkflow Seed Seed Culture (Unlabeled) Switch Switch to Labeled Media Seed->Switch Growth Exponential Growth (Constant Flux) Switch->Growth Check1 Sample T1 (4x Doublings) Growth->Check1 Check2 Sample T2 (5x Doublings) Growth->Check2 Compare Compare MIDs Check1->Compare Check2->Compare Success Proceed to MFA Modeling Compare->Success Identical Fail Extend Time OR Use INST-MFA Compare->Fail Different

Figure 2: The Two-Point Validation Workflow. Sampling at two distinct time points during the exponential phase is the only way to empirically verify Isotopic Steady State.

Frequently Asked Questions (FAQ)

Q: Can I use 13C-MFA on slow-growing or non-dividing cells? A: Steady-state MFA is difficult here because reaching isotopic steady state might take days, during which the metabolic phenotype changes. For non-dividing cells (like neurons or confluent cultures), Isotopically Non-Stationary MFA (INST-MFA) is the recommended standard. It measures the kinetics of labeling incorporation (minutes to hours) rather than the final plateau [1].

Q: Why is my SSR (Sum of Squared Residuals) always rejected? A: A rejected SSR (statistically significant deviation) usually means your metabolic network model is incomplete.

  • Missing Reactions: Did you include dilution from autophagy or glycogen?

  • Compartmentalization: Are you modeling a single pool when the metabolite exists in both cytosol and mitochondria (e.g., Acetyl-CoA)?

  • Measurement Error: Are your standard deviations for MS measurements realistic? If you set them too tight (e.g., 0.1%), no model will fit. A standard floor of 0.5–1.0 mol% error is common practice [2].

Q: Should I use LC-MS or GC-MS? A:

  • GC-MS: Gold standard for central carbon metabolism (TCA, Glycolysis, Amino Acids). It provides fragment information (positional labeling) which is crucial for flux resolution [3].

  • LC-MS: Better for larger, heat-labile molecules (ATP, NADPH, CoA esters).

  • Recommendation: For standard MFA, GC-MS of derivatized amino acids is often sufficient and provides high-quality isotopomer data.

References

  • Young, J. D. (2013).[1] Isotopically nonstationary 13C metabolic flux analysis. Methods in Molecular Biology. Link

  • Antoniewicz, M. R., et al. (2006).[2] Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic Engineering. Link

  • Antoniewicz, M. R. (2015).[2] Methods and advances in metabolic flux analysis: A mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Crown, S. B., & Antoniewicz, M. R. (2013). Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) basis vector methodology. Metabolic Engineering. Link

Sources

Technical Support Center: Pentose Phosphate Pathway (PPP) Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing & Correcting Isotope Scrambling in Pentose Metabolism

Ticket ID: PPP-ISO-SCRAM-001 Support Tier: Senior Application Scientist / Method Development

Introduction

Welcome to the Advanced Metabolomics Support Center. You are likely here because your Mass Isotopomer Distribution (MID) data for the Pentose Phosphate Pathway (PPP) looks "noisy" or inconsistent.

The Core Problem: The PPP is not a linear street; it is a roundabout. The non-oxidative branch (involving Transketolase and Transaldolase) is reversible. This causes "isotope scrambling"—where labeled carbons from tracers like


C-glucose are redistributed randomly among intermediates (F6P, GAP, Sed7P) before being measured. This makes distinguishing between oxidative flux  (NADPH generation) and non-oxidative recycling  difficult.

This guide provides the troubleshooting logic, tracer selection strategies, and protocols required to deconvolve these signals.

Module 1: Tracer Selection & Experimental Design

Troubleshooting Guide: Choosing the Right Tracer

User Query: "I am using U-


C-Glucose, but I cannot quantify the split between Glycolysis and PPP. Why?"

Diagnosis: Uniformly labeled glucose (U-


C) is excellent for total enrichment but poor for pathway resolution. Since all carbons are labeled, the loss of C1 during the oxidative PPP (decarboxylation) results in a fragment that looks identical to downstream glycolytic intermediates in terms of mass shift, merely with one less carbon.

Solution: Switch to [1,2-


C

]-Glucose
. This is the gold standard for PPP flux resolution.
Mechanism of Action
  • Glycolysis Route: The C1-C2 bond remains intact. Pyruvate and Lactate will appear as M+2 .

  • Oxidative PPP Route: The C1 carbon is lost as CO

    
     (via 6-Phosphogluconate Dehydrogenase). The remaining ribose-5-phosphate retains only the C2 label. When this recycles back to glycolysis, it generates M+1  lactate/pyruvate.
    

Comparison of Tracers for PPP Analysis

Tracer TypePrimary UtilityPPP SpecificityScrambling Risk
[1,2-

C

]-Glucose
High Resolution. Distinguishes Glycolysis (M+2) vs. PPP (M+1).HighModerate (requires modeling)
[1-

C]-Glucose
Traditional. Measures C1 loss. Good for simple flux ratios.MediumHigh (Label is lost entirely in ox-PPP)
[U-

C

]-Glucose
Biosynthesis. Tracks total carbon contribution to biomass.LowN/A (Cannot resolve pathways)
Visualizing the Carbon Fate

The following diagram illustrates why [1,2-


C

]-Glucose is the preferred tracer for identifying scrambling versus direct flux.

CarbonFate cluster_legend Legend Tracer Input: [1,2-13C2]-Glucose (M+2) G6P G6P (M+2) Tracer->G6P F6P_Gly F6P (M+2) G6P->F6P_Gly Glycolysis Ru5P Ru5P (M+1) (C1 lost as CO2) G6P->Ru5P Oxidative PPP (-CO2) GAP_Gly GAP (M+2) F6P_Gly->GAP_Gly R5P Ribose-5P (M+1) Ru5P->R5P TKT Transketolase (Scrambling Hub) R5P->TKT F6P_Recycled F6P (M+1) (Recycled) TKT->F6P_Recycled Non-Oxidative Recycling F6P_Recycled->GAP_Gly Re-entry to Glycolysis key Blue: Input | Green: Glycolytic Flux | Red: Oxidative Flux | Yellow: Scrambling Point

Caption: Carbon atom mapping of [1,2-


C

]-Glucose. Note how Glycolysis preserves the M+2 mass shift, while Oxidative PPP generates M+1 species via decarboxylation. Re-entry via Transketolase introduces M+1 into the glycolytic pool.

Module 2: Experimental Protocols

Protocol: Rapid Quenching to Freeze Isotope Distribution

Issue: PPP intermediates (like 6-phosphogluconate and Ribose-5-phosphate) have turnover rates in the order of seconds. Slow quenching leads to ex vivo scrambling, where enzymes continue to swap carbons during sample prep.

Objective: Stop metabolism in <5 seconds.

Step-by-Step Methodology
  • Preparation: Pre-cool extraction solvent (80:20 Methanol:Water or 40:40:20 Acetonitrile:Methanol:Water) to -80°C on dry ice.

  • Cell Handling (Adherent Cells):

    • Do NOT trypsinize (this induces metabolic stress).

    • Quickly aspirate culture medium.

    • Immediately pour -80°C solvent directly onto the monolayer.

    • Critical: The temperature shock combined with organic solvent denatures enzymes instantly.

  • Cell Handling (Suspension Cells):

    • Use the "Fast Filtration" method. Apply vacuum to filter cells onto a nylon membrane (0.45 µm).

    • Immediately transfer the membrane into -80°C solvent .

    • Total time target: <10 seconds.

  • Extraction:

    • Scrape cells (if adherent) in the cold solvent.

    • Vortex vigorously at 4°C.

    • Centrifuge at 15,000 x g for 10 min at 0°C to pellet debris.

    • Analyze supernatant via LC-MS/MS (HILIC chromatography recommended for phosphorylated pentoses).

Module 3: Analytical Troubleshooting & FAQ

FAQ: Diagnosing Scrambling

Q1: My Ribose-5-Phosphate (R5P) shows an M+2 isotopomer, but I thought ox-PPP only produces M+1 from [1,2-


C

]-glucose?
  • A: This is the signature of Reverse Non-Oxidative Flux . The M+2 comes from Fructose-6-Phosphate (F6P) in glycolysis flowing "backwards" through Transketolase into the pentose pool. This confirms that your non-oxidative branch is active and reversible. You must account for this reversibility in your computational model (e.g., using INCA or 13C-Flux2 software).

Q2: How do I correct for natural abundance?

  • A: Before interpreting scrambling, you must subtract the signal from naturally occurring

    
    C (approx. 1.1% of all carbon).
    
    • Self-Validation Check: Analyze an unlabeled control sample. If your M+1 peak in the unlabeled sample is >0 (after theoretical correction), your instrument baseline or correction matrix is flawed. Use software like IsoCor or AccuCor for robust correction [1].

Q3: Can I prevent scrambling entirely?

  • A: No, it is a biological reality. However, you can minimize the observation window using Instationary (Non-Steady State) MFA .

    • Technique: Sample at very short time points (e.g., 5 min, 15 min, 30 min) rather than 24 hours. At early time points, the label has passed through the oxidative branch but has not yet had time to fully equilibrate/scramble through the non-oxidative recycling loops.

Decision Logic: Troubleshooting Workflow

Troubleshooting Start Start: High Isotope Scrambling Detected CheckTracer Are you using [1,2-13C2]-Glucose? Start->CheckTracer SwitchTracer Action: Switch to [1,2-13C2]-Glucose (U-13C is too ambiguous) CheckTracer->SwitchTracer No CheckQuench Was quenching <10 seconds with -80°C solvent? CheckTracer->CheckQuench Yes FixQuench Action: Optimize Quenching. Prevent ex vivo enzymatic activity. CheckQuench->FixQuench No CheckTime Is this Steady State (24h+)? CheckQuench->CheckTime Yes Instationary Action: Move to Instationary MFA. Sample at 5-30 mins to catch linear flux before recycling. CheckTime->Instationary Yes (Scrambling is inevitable) Modeling Action: Use MFA Software (INCA). Model Reversible TKT/TAL reactions. CheckTime->Modeling No (Short term)

Caption: Decision tree for isolating the source of isotope scrambling errors—distinguishing between experimental artifacts and biological reversibility.

References

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry.

  • Metallo, C. M., et al. (2009). Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Journal of Biotechnology. (Foundational paper on why [1,2-13C2]glucose is superior for PPP).

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. (Quenching protocols).

improving mass resolution for dual-isotope labeled xylose

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Foundational Research

I'm starting with foundational research. I'm hitting targeted Google searches, focusing on mass spectrometry principles, specifically mass resolution. I'm also looking into established methods for analyzing isotopically labeled carbohydrates like xylose, focusing on dual internal standard methods, which I will review.

Defining Research Scope

I've scoped my initial searches to focus on mass resolution and existing methods for analyzing isotopically labeled carbohydrates like xylose, with attention on dual-isotope labeling. Next, I'll identify challenges and sources of poor mass resolution, especially for small, polar molecules like xylose. I'll research instrument parameters and sample preparation techniques to improve ionization efficiency. I will synthesize this into a troubleshooting guide.

Structuring the Information

I'm now focusing on structuring the guide logically. I've broken it down into sections: an introduction, followed by foundational explanations of mass resolution and its relevance to dual-isotope xylose analysis. I'm planning a detailed troubleshooting section with protocols and scientific reasoning. Diagrams and data tables are also planned. Finally, a robust references section is planned.

Refining Scope and Structure

I'm now diving deeper into mass spectrometry principles, specifically focusing on mass resolution, and established methods for analyzing isotopically labeled xylose, emphasizing dual-isotope labeling techniques. I'm also planning to investigate common challenges and instrument-specific optimization. I'll continue to refine the Q&A format, and finalize the protocols section.

Developing Guide Structure

I am now focusing on structuring the guide logically, I've outlined the introduction, foundational explanations of mass resolution's relevance to dual-isotope xylose analysis, and a detailed troubleshooting section with protocols and scientific reasoning. Diagrams and data tables are planned, alongside a robust references section. I've begun to define specific instrument parameters for Orbitrap, FT-ICR, and TOF, and am working on protocols to validate calibration with known standards.

Developing Comprehensive Outline

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Defining Guide Structure

I am now delving into the core of the technical guide. My immediate focus is on structuring a detailed troubleshooting section in a Q&A format, ensuring it provides direct answers to common issues faced by researchers. I will also incorporate clear and concise protocols for instrument calibration and optimized chromatographic methods, backed by scientific reasoning. I'm focusing on crafting clear diagrams and data tables.

Defining Troubleshooting Framework

I'm now focusing on defining a troubleshooting framework, starting with foundational knowledge of mass spectrometry and xylose analysis. I will research literature for instrument-specific optimization parameters for improved mass resolution. I'm also preparing to develop detailed protocols, structured in a Q&A format, ensuring easy comprehension. I have the beginnings of data tables and diagrams planned, too.

Developing Initial Search Strategy

I've initiated targeted Google searches on mass spectrometry, specifically mass resolution principles, and dual-isotope labeling of xylose. I'm focusing on literature related to Orbitrap, FT-ICR, and TOF instruments for mass resolution improvement, especially for small polar molecules, also investigating sample preparation and derivatization methods that can improve ionization efficiency.

Initiating Focused Research

I'm now starting with targeted Google searches focusing on mass spectrometry principles, especially mass resolution and dual-isotope labeling of carbohydrates. I'm prioritizing established analytical methods, and will investigate instrument parameters and sample preparation to enhance ionization efficiency for small, polar molecules like xylose.

calculating mass isotopomer distribution (MID) errors

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches. I'm prioritizing authoritative sources and aiming to capture information on common MID error origins, and statistical techniques for error propagation. This initial sweep will inform a more refined search strategy later.

Refining Error Investigation

I'm now diving deep into Google, aiming for authoritative sources on MID error calculation, common error origins, and statistical propagation methods, along with best practices. I'll analyze the results to identify key issues that researchers commonly encounter. This research will help define the structure of the FAQ and troubleshooting guide, informing the direction of the project.

Defining Search Parameters

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Identifying Error Sources

I've zeroed in on the key error sources in MID analysis, noting variations in natural isotope abundances, isotopic disequilibrium, and analytical artifacts. I'm focusing on concentration effects, overlapping fragments, and peak integration issues. I'm evaluating correction methods, stressing the importance of considering ALL isotopes and selecting appropriate isotopic composition data.

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minimizing label dilution in 13C-xylose tracer experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Minimizing Label Dilution and Ensuring Data Integrity

Welcome to the technical support guide for 13C-xylose metabolic tracer experiments. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide you with the causal explanations and field-proven insights needed to execute these complex experiments successfully. This guide is structured to help you anticipate challenges, troubleshoot common problems, and ensure the scientific integrity of your data.

Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues

This section addresses specific problems encountered during 13C-xylose tracing. Each answer provides a diagnosis of the likely cause and a step-by-step solution.

Q: My 13C enrichment in downstream metabolites (e.g., ribose-5-phosphate, lactate) is extremely low. What's going wrong?

A: Low 13C enrichment is the primary symptom of significant label dilution. The cause is often multifactorial, stemming from both experimental setup and the unique metabolic fate of xylose.

Core Problem: Unlabeled (12C) carbon atoms are entering the same metabolic pathways as your 13C-xylose, diluting your tracer and masking the true metabolic flux. Xylose primarily enters metabolism via the Pentose Phosphate Pathway (PPP), a central hub for nucleotide synthesis, redox balance, and glycolysis intermediates. This pathway is highly interconnected, making it susceptible to influx from other carbon sources.

Troubleshooting Matrix

Probable Cause Diagnostic Check Recommended Solution
Residual Unlabeled Media Analyze a "wash-out" sample. After removing unlabeled media and washing, collect the final wash buffer and analyze for 12C-xylose/glucose.Implement a rigorous washing protocol. Use 2-3 washes with a warm (37°C), carbon-free base medium (e.g., PBS or saline) immediately before adding the 13C-xylose tracer medium.
Intracellular Carbon Pools Perform a time-course experiment. If enrichment increases slowly over a long period, it indicates large intracellular pools of unlabeled intermediates that must be depleted.Pre-condition cells in a carbon-free medium for a short period (e.g., 30-60 minutes) before adding the tracer to help deplete reserves. Caution: Monitor cell health, as prolonged starvation is detrimental.
Dilution from Other Media Components Review your media formulation. Are you using dialyzed serum? Standard FBS contains significant amounts of unlabeled glucose, amino acids (e.g., serine, glycine), and other potential carbon sources.Switch to dialyzed Fetal Bovine Serum (dFBS), which has small molecules removed. If possible, use a chemically defined, carbon-free medium as your base and add back only essential, known-purity components.
Cellular Glycogen Stores For cell types that store glycogen (e.g., hepatocytes), run a parallel experiment where cells are grown in a glucose-free medium for several hours before the tracer is added to deplete glycogen.Follow a glycogen depletion protocol suitable for your cell type prior to initiating the 13C-xylose experiment.
Q: I see high variability in labeling patterns between my biological replicates. How can I improve consistency?

A: High variability points to inconsistencies in experimental execution, often during the most time-sensitive steps. Metabolic processes are rapid, and slight differences in timing or handling can lead to divergent results.

Core Problem: The key is to ensure that every replicate experiences the exact same conditions, especially during the labeling and quenching phases. The transition from active metabolism to quenched stasis must be nearly instantaneous to capture an accurate snapshot of the metabolome.

Solutions:

  • Synchronize Cell Seeding and Growth: Ensure all plates or flasks are seeded at the same density and have reached a similar confluency (ideally, late-log phase) before the experiment begins. Differences in cell number or metabolic state will alter tracer uptake and metabolism.

  • Standardize the Quenching Process: This is the most critical step for reproducibility.

    • Method: Use ice-cold (-80°C) quenching solution (e.g., 80% methanol) and ensure it covers the cell monolayer instantly.

    • Timing: Quench all replicate plates in rapid succession. Do not allow plates to sit at room temperature while you process others. An assembly-line approach with multiple researchers can help.

  • Automate Liquid Handling: If possible, use multi-channel pipettes or automated liquid handlers for media changes and quenching to minimize timing differences between wells.

Experimental Workflow & Protocols

Adherence to a validated, systematic protocol is the most effective way to minimize label dilution a priori.

Diagram: Workflow for Minimizing Label Dilution

cluster_pre Phase 1: Preparation (24-48h prior) cluster_exp Phase 2: Experiment Day (Time-critical) cluster_post Phase 3: Sample Processing A Seed cells at consistent density B Culture in standard, complete medium A->B D Aspirate standard medium B->D Reach target confluency C Prepare 13C Tracer Medium (Base medium + [U-13C]-Xylose + dFBS) F Add pre-warmed 13C Tracer Medium C->F E Wash 2x with warm, carbon-free base medium D->E E->F G Incubate for defined period (to reach isotopic steady state) F->G H Rapidly aspirate tracer medium G->H I Instantly quench with -80°C 80% Methanol H->I J Scrape cells and collect lysate I->J K Extract metabolites J->K L Analyze via GC-MS / LC-MS K->L

Caption: Experimental workflow designed to minimize sources of unlabeled carbon contamination.

Protocol: Step-by-Step 13C-Xylose Labeling

This protocol is a composite based on best practices for metabolic tracer studies.

  • Media Preparation:

    • Prepare a base medium that lacks glucose, glutamine, and other major carbon sources (e.g., DMEM/RPMI base powder).

    • Supplement with 10% dialyzed FBS (dFBS).

    • Add your desired concentration of [U-13C]-Xylose (e.g., 10 mM). Ensure complete dissolution.

    • Add other required supplements (e.g., glutamine, pyruvate) as needed for your specific cell line's health.

    • Warm the final tracer medium to 37°C in a water bath before use.

  • Cell Washing and Tracer Introduction:

    • Bring cells to the desired confluency (e.g., 80%) in their standard growth medium.

    • Aspirate the standard medium completely.

    • Gently wash the cell monolayer twice with pre-warmed, carbon-free saline or base medium (without any carbon sources). This removes residual 12C glucose and amino acids.

    • Immediately after the final wash, add the pre-warmed 13C-xylose tracer medium.

  • Incubation:

    • Place cells back into the incubator for the desired labeling period. The time required to reach isotopic steady state should be determined empirically with a time-course experiment (e.g., 0, 2, 4, 8, 16 hours). For many transformed cell lines, 6-8 hours is a reasonable starting point.

  • Metabolite Quenching and Extraction:

    • Remove the culture plate from the incubator.

    • Working quickly, aspirate the tracer medium.

    • Immediately add ice-cold (-80°C) 80% methanol/water solution to the plate to quench all enzymatic activity.

    • Place the plate on dry ice or in a -80°C freezer for at least 15 minutes.

    • Scrape the frozen cells into the methanol solution, collect the lysate, and proceed with your standard metabolite extraction protocol for subsequent GC-MS or LC-MS analysis.

Frequently Asked Questions (FAQs)

Q: What is label dilution and why is it especially problematic for 13C-xylose?

A: Label dilution is the reduction in the isotopic enrichment of a metabolite pool due to the influx of unlabeled atoms from other sources. Xylose metabolism is uniquely sensitive because it feeds directly into the Pentose Phosphate Pathway (PPP). The PPP is not a linear, isolated pathway; it is a central hub that intersects with glycolysis, nucleotide synthesis, and amino acid metabolism. This high degree of connectivity provides numerous entry points for unlabeled carbon, as shown in the diagram below.

Diagram: Xylose Metabolism and Key Dilution Points

cluster_dilution Sources of Unlabeled (12C) Carbon Xylose [U-13C]-Xylose (Tracer) Xylulose5P [13C]-Xylulose-5-P Xylose->Xylulose5P PPP Pentose Phosphate Pathway (PPP) Xylulose5P->PPP Ribose5P [13C]-Ribose-5-P PPP->Ribose5P Glycolysis Glycolysis Intermediates (F6P, G3P) PPP->Glycolysis Nucleotides Nucleotides (DNA/RNA) Ribose5P->Nucleotides Lactate [13C]-Lactate Glycolysis->Lactate Glucose Residual 12C-Glucose Glucose->Glycolysis Major Dilution Source Serine Serine / Glycine Serine->Glycolysis via one-carbon metabolism Glycerol Glycerol Glycogen Glycogen Stores Glycogen->Glycolysis

Caption: Simplified metabolic map showing 13C-xylose entry into the PPP and key nodes where unlabeled carbon can dilute the tracer.

Q: How do I choose the right concentration of [U-13C]-xylose for my experiment?

A: The optimal concentration balances two factors: ensuring xylose metabolism is saturated (so its flux is not limited by uptake) and minimizing any potential toxic or off-target effects of high sugar concentrations.

  • For tracing studies: A common starting point is in the range of 5-25 mM.

  • Recommendation: Perform a dose-response experiment. Culture your cells in various concentrations of unlabeled xylose (e.g., 1, 5, 10, 25, 50 mM) for 24-48 hours and perform a cell viability/proliferation assay (e.g., MTT or cell counting). Choose the highest concentration that does not negatively impact cell health. This ensures the observed metabolic phenotype is not an artifact of stress.

Q: What are the essential controls for a 13C-xylose tracer experiment?

A: Robust controls are non-negotiable for data interpretation.

  • Unlabeled Control (t=0): A sample of cells cultured in standard, unlabeled medium that is harvested at the start of the experiment (time zero). This provides the natural isotopic abundance baseline for each metabolite.

  • Unlabeled Parallel Culture: A plate of cells cultured for the full experiment duration in medium containing an equivalent concentration of unlabeled (12C) xylose. This controls for any metabolic changes induced by xylose itself, independent of the isotope.

  • Media Blank: A sample of the 13C-xylose tracer medium that has not been exposed to cells. This is crucial for verifying the isotopic enrichment of your starting material and identifying any contaminants.

References

  • Al-Saryi, N., & Al-Jassabi, S. (2020). Xylose Metabolism in Mammals, a Sweet Story with a Complex Biological Scenery. Current Metabolomics, 8(2), 91-97. [Link]

  • Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A practical guide to metabolic flux analysis in eukaryotic cells. Metabolic engineering, 28, 20-33. [Link]

  • Taymaz-Nikerel, H., Cankorur-Cetinkaya, A., & Kirdar, B. (2016). Quenching: A critical step in metabolomics. Methods in Molecular Biology, 1378, 141-153. [Link]

  • Khodayari, B., & Maranas, C. D. (2016). A computational study of the metabolism of D-xylose by an engineered Saccharomyces cerevisiae strain. Metabolic engineering, 34, 107-117. [Link]

  • Wamelink, M. M., Struys, E. A., & Jakobs, C. (2008). The biochemistry, metabolism and genetics of the pentose phosphate pathway: a review. Journal of inherited metabolic disease, 31(6), 703-717. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]

  • Sellick, C. A., Hansen, R., & Stephens, G. M. (2011). A protocol for the quenching and extraction of intracellular metabolites from the adherent human cell line AGE1.HN. Metabolic engineering, 13(2), 233-239. [Link]

Technical Support Center: Validation of Metabolic Network Models with 13C-Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the validation of metabolic network models using 13C-labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for your experiments.

Introduction

13C-labeling has become an indispensable tool for accurately measuring metabolic fluxes, providing a detailed snapshot of cellular metabolism that is crucial for validating and refining genome-scale metabolic models. However, the successful application of 13C-Metabolic Flux Analysis (13C-MFA) requires careful experimental design, execution, and data interpretation. This guide will walk you through common challenges and provide actionable solutions to ensure the integrity and accuracy of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of 13C-labeling experiments.

Q1: How do I choose the right 13C-labeled tracer for my specific metabolic pathway of interest?

A1: The selection of an appropriate 13C-labeled tracer is critical for maximizing the information obtained from your experiment. The ideal tracer should be a primary substrate for the pathway of interest and its labeled carbons should be distributed throughout the central metabolic network. For instance, to probe glycolysis and the TCA cycle, common choices include [1,2-¹³C₂]-glucose, [U-¹³C₆]-glucose, or [¹³C₅]-glutamine. The choice depends on which fluxes you want to resolve with the highest precision. For example, [1,2-¹³C₂]-glucose is particularly useful for quantifying the pentose phosphate pathway flux. A preliminary in-silico flux analysis can help in selecting the optimal tracer by simulating the expected labeling patterns for different tracer inputs.

Q2: What is isotopic steady state, and is it always necessary to reach it?

A2: Isotopic steady state refers to a condition where the isotopic labeling patterns of intracellular metabolites become constant over time. Reaching this state simplifies data analysis for Metabolic Flux Analysis (MFA). However, achieving true isotopic steady state can be challenging for cells with large intracellular pools of certain metabolites or for slow-growing organisms. In such cases, non-stationary MFA can be employed, which involves analyzing labeling dynamics over a time course. While more complex, this approach can provide additional insights into cellular metabolism.

Q3: How can I be sure that my quenching method is effective and not introducing artifacts?

A3: An effective quenching method must rapidly halt all enzymatic activity without causing leakage of intracellular metabolites. A widely used and validated method involves quenching cells with a cold solvent mixture, such as 60% methanol buffered at a pH of 7.4, kept at a temperature below -20°C. To validate your quenching protocol, you can perform a "quenching efficiency test" by comparing the metabolite profiles of quenched and non-quenched control samples. The absence of significant changes in the levels of key, rapidly turned-over metabolites like ATP would indicate an effective quenching process.

Q4: What are the key considerations for sample preparation for mass spectrometry analysis?

A4: Proper sample preparation is paramount for accurate mass spectrometry (MS) analysis. Key considerations include:

  • Extraction: Efficiently extracting metabolites from the cell pellet using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often need to be derivatized to increase their volatility and thermal stability.

  • Internal Standards: Including a suite of ¹³C-labeled internal standards is crucial for correcting for variations in extraction efficiency and instrument response.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your 13C-labeling experiments and data analysis.

Problem Potential Cause(s) Troubleshooting Steps
Low signal intensity for key metabolites in Mass Spectrometry. 1. Inefficient metabolite extraction. 2. Low cell number. 3. Degradation of metabolites during sample processing.1. Optimize your extraction protocol by testing different solvent mixtures and extraction times. 2. Increase the starting cell number for your experiment. 3. Ensure all sample processing steps are performed on ice or at 4°C to minimize enzymatic degradation.
High variance in labeling patterns between biological replicates. 1. Inconsistent cell culture conditions. 2. Variability in quenching or extraction efficiency. 3. Errors in sample handling and processing.1. Maintain strict control over cell culture parameters such as seeding density, media composition, and incubation time. 2. Standardize your quenching and extraction procedures across all samples. 3. Use a consistent and careful technique for all sample manipulations.
Unexpected or biologically implausible flux distributions from MFA. 1. Incorrectly defined metabolic network model. 2. Errors in the mass isotopomer distribution (MID) data. 3. Isotopic non-stationarity in a steady-state model.1. Carefully review and curate your metabolic network model to ensure it accurately reflects the known biochemistry of your system. 2. Manually inspect the raw MS data for integration errors or interferences and correct the MIDs accordingly. 3. If isotopic steady state was not reached, re-run the analysis using a non-stationary MFA framework.
Poor fit between simulated and measured labeling data. 1. The metabolic model is missing key reactions or pathways. 2. The assumed objective function in the MFA is incorrect. 3. The presence of compartmentalized metabolism not accounted for in the model.1. Expand your model to include alternative pathways that may be active under your experimental conditions. 2. Test different objective functions (e.g., maximization of biomass, ATP production) to see which best explains the observed data. 3. If applicable, consider using a compartmentalized model to account for metabolic activities in different organelles.

Part 3: Experimental Protocols & Workflows

This section provides a detailed, step-by-step methodology for a typical 13C-labeling experiment in cell culture.

Protocol: 13C-Labeling Experiment for Adherent Mammalian Cells
  • Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Tracer Introduction:

    • Prepare fresh culture medium containing the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]-glucose) at a known concentration.

    • Aspirate the old medium from the cells and gently wash them once with pre-warmed phosphate-buffered saline (PBS).

    • Add the ¹³C-labeling medium to the cells and return them to the incubator.

  • Incubation and Isotopic Labeling: Incubate the cells for a predetermined duration to allow for the incorporation of the ¹³C-label into intracellular metabolites. The optimal incubation time should be determined empirically but is often in the range of several hours to a full cell doubling time.

  • Metabolism Quenching:

    • Prepare a quenching solution of 60% methanol in water, pre-chilled to -20°C.

    • Aspirate the labeling medium and immediately add the cold quenching solution to the cells.

    • Incubate the plate on dry ice for 10 minutes to ensure complete quenching.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Add a pre-chilled chloroform:water (1:1) mixture to the cell suspension for phase separation.

    • Vortex vigorously and centrifuge at high speed to separate the polar (aqueous) and non-polar (organic) phases.

  • Sample Preparation for MS:

    • Carefully collect the upper aqueous phase containing the polar metabolites.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites (if required for GC-MS) and resuspend them in a suitable solvent for injection into the mass spectrometer.

Experimental Workflow Diagram

G cluster_0 Cell Culture & Labeling cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis A 1. Seed Cells B 2. Introduce 13C-Tracer A->B C 3. Incubate for Label Incorporation B->C D 4. Quench Metabolism C->D E 5. Extract Metabolites D->E F 6. Prepare for MS Analysis E->F G 7. Mass Spectrometry F->G H 8. Determine Mass Isotopomer Distributions G->H I 9. Metabolic Flux Analysis H->I J 10. Model Validation & Refinement I->J

Caption: Workflow for a 13C-labeling experiment.

Data Analysis Workflow Diagram

G RawMSData Raw MS Data MID Mass Isotopomer Distributions (MIDs) RawMSData->MID Peak Integration & Correction Fluxes Metabolic Fluxes MID->Fluxes Metabolic Flux Analysis (MFA) MetabolicModel Metabolic Network Model MetabolicModel->Fluxes Constrains Fluxes ModelValidation Model Validation Fluxes->ModelValidation Compare to experimental data

Caption: Data analysis pipeline for 13C-MFA.

References

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C-tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167-174. [Link]

  • Noh, K., Wahl, S. A., & Wiechert, W. (2006). Nonstationary 13C metabolic flux analysis. Biotechnology and bioengineering, 94(2), 284-301. [Link]

  • Antoniewicz, M. R. (2013). A guide to 13C metabolic flux analysis for the rational design of microbial cell factories. Metabolic Engineering, 15, 1-10. [Link]

Validation & Comparative

Comparative Validation of Xylose Isomerase vs. Oxidoreductase Pathways via 13C-MFA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of Saccharomyces cerevisiae for lignocellulosic biofuel production, the efficient utilization of xylose is the primary bottleneck. Two dominant pathways exist: the heterologous Xylose Isomerase (XI) pathway and the Xylose Reductase/Xylitol Dehydrogenase (XR/XDH) pathway.

While XR/XDH offers robust kinetics, it suffers from a critical redox imbalance (NADPH/NADH) that results in significant xylitol byproduct formation. The XI pathway is theoretically superior due to its cofactor-neutral stoichiometry, yet it often faces kinetic limitations.

This guide details the validation of the XI pathway's efficiency using 13C-Metabolic Flux Analysis (13C-MFA) . Unlike standard metabolite profiling, 13C-MFA provides a rigorous, self-validating map of intracellular carbon distribution, proving not just what is produced, but how the cell balances redox potential and ATP generation under xylose conditions.

Part 1: Mechanistic Divergence & The Redox Challenge

To validate efficiency, one must understand the failure modes of the alternative. The core distinction lies in cofactor utilization.

The Competitor: XR/XDH Pathway

This pathway, typically derived from Scheffersomyces stipitis, involves two steps:

  • Reduction: Xylose + NADPH

    
     Xylitol + NADP+ (via XR)
    
  • Oxidation: Xylitol + NAD+

    
     Xylulose + NADH (via XDH)
    

The Efficiency Gap: Under anaerobic conditions, the cell cannot easily reoxidize the excess NADH generated in step 2, nor can it easily replenish the NADPH consumed in step 1. This "Redox Trap" forces the cell to secrete xylitol to balance the cofactors, resulting in carbon loss.

The Solution: XI Pathway

The XI pathway (bacterial or fungal origin) performs a direct isomerization:

  • Isomerization: Xylose

    
     Xylulose (via XI)
    

This reaction requires no cofactors, theoretically allowing seamless integration into the Pentose Phosphate Pathway (PPP) without perturbing the cellular redox state.

Pathway Visualization

XylosePathways cluster_legend Pathway Key Xylose D-Xylose (Extracellular) Xylitol Xylitol (Byproduct) Xylose->Xylitol XR (Requires NADPH) Xylulose D-Xylulose Xylose->Xylulose XI (Direct Isomerization) Xylitol->Xylulose XDH (Produces NADH) PPP Pentose Phosphate Pathway Xylulose->PPP Ethanol Ethanol PPP->Ethanol Glycolysis key1 Green Arrow: XI Pathway (Target) key2 Red Dashed: XR/XDH Pathway (Alternative)

Figure 1: Mechanistic comparison of XI (Green) vs. XR/XDH (Red) pathways. Note the intermediate step in XR/XDH that acts as a carbon sink.

Part 2: Comparative Performance Analysis

The following data summarizes typical performance metrics derived from 13C-MFA studies comparing engineered S. cerevisiae strains.

Table 1: Flux Distribution & Yield Comparison
MetricXI Pathway (Optimized)XR/XDH PathwayInterpretation
Ethanol Yield (

)
0.40 - 0.46 g/g 0.30 - 0.38 g/gXI approaches theoretical max (0.51 g/g) more closely due to lack of xylitol secretion.
Xylitol Yield (

)
< 0.05 g/g 0.20 - 0.40 g/gXR/XDH loses up to 40% of carbon to xylitol due to the redox trap.
PPP Flux Split High ModerateXI strains drive more carbon through the non-oxidative PPP, essential for efficient fermentation.
Cytosolic NADH/NAD+ Balanced High (Accumulation)High NADH in XR/XDH inhibits downstream glycolytic enzymes (e.g., GAPDH).
ATP Production Efficient CompromisedRedox imbalance in XR/XDH requires ATP-consuming futile cycles to restore homeostasis.

Part 3: The Validation Protocol (13C-MFA)

To scientifically validate the XI pathway's efficiency, we utilize 13C-Metabolic Flux Analysis . This method tracks the fate of labeled carbon atoms, providing a "self-validating" system because the Mass Isotopomer Distribution (MID) must mathematically converge with the metabolic model.

Experimental Design: The "Pseudo-Steady State" Approach

Objective: Quantify intracellular flux distribution to prove carbon is routed to ethanol, not byproducts.

Step 1: Tracer Selection
  • Substrate: 20 g/L Xylose.

  • Labeling Strategy: Use a mixture of 20% [U-13C]xylose and 80% naturally labeled xylose .

    • Why? Uniformly labeled tracers are excellent for determining global flux distributions and polymer biosynthesis rates. Alternatively, [1-13C]xylose can be used to specifically probe the oxidative vs. non-oxidative PPP split.

Step 2: Cultivation (Chemostat)
  • Inoculation: Inoculate engineered yeast into minimal mineral medium containing the labeled xylose.

  • Steady State: Maintain a dilution rate (D) of 0.1 h⁻¹ in a bioreactor.

  • Validation Criteria: The system is in steady state when biomass, CO₂, and extracellular metabolite concentrations remain constant for at least 5 volume changes.

Step 3: Rapid Sampling & Quenching
  • Criticality: Metabolism changes in milliseconds.

  • Method: Rapidly withdraw 5-10 mL of culture directly into -40°C 60% Methanol .

  • Mechanism: The extreme cold and solvent shock instantly freeze enzyme activity, preserving the intracellular metabolite profile.

Step 4: Extraction & Derivatization
  • Extraction: Centrifuge quenched cells; extract intracellular metabolites using boiling ethanol or chloroform-methanol systems.

  • Derivatization: For GC-MS, metabolites (amino acids, organic acids) must be volatile. Use TBDMS (tert-butyldimethylsilyl) derivatization.

    • Why TBDMS? It produces stable fragments ([M-57]+) that retain the carbon skeleton information essential for MFA.

Step 5: MS Analysis & Flux Modeling
  • Instrument: GC-MS (Agilent 5977 or similar).

  • Data Processing: Correct raw ion intensities for natural isotope abundance.

  • Modeling: Use software like INCA or 13C-Flux2 .

    • Input: Stoichiometric model of yeast central carbon metabolism + Measured MIDs + Extracellular rates.

    • Output: A flux map minimizing the variance between simulated and measured MIDs.

Workflow Visualization

MFAWorkflow Substrate 1. Tracer Mix (20% [U-13C]Xylose) Culture 2. Chemostat Culture (Steady State) Substrate->Culture Quench 3. Quenching (-40°C Methanol) Culture->Quench Rapid Sampling Extract 4. Extraction & Derivatization (TBDMS) Quench->Extract GCMS 5. GC-MS Analysis (Measure MIDs) Extract->GCMS Model 6. Flux Modeling (INCA/13C-Flux2) GCMS->Model Isotopomer Data Model->Model Minimize Variance (Chi-Square Test)

Figure 2: Step-by-step 13C-MFA workflow for validating pathway efficiency.

Part 4: Troubleshooting & Optimization

To ensure Trustworthiness and Scientific Integrity , be aware of these common pitfalls:

  • The "Washout" Effect:

    • Issue: If the dilution rate exceeds the specific growth rate (

      
      ) of the XI strain (which can be slow), the culture washes out.
      
    • Fix: Start with a batch phase, then switch to chemostat at a low dilution rate (D = 0.05 h⁻¹) and step up gradually.

  • Isotopic Non-Stationary State:

    • Issue: Sampling before the isotopic label has fully equilibrated throughout the metabolic network.

    • Fix: Wait for 5 residence times (

      
      ) before sampling. For proteinogenic amino acid analysis, this ensures the label is fully incorporated into biomass.
      
  • Fragment Overlap:

    • Issue: In GC-MS, overlapping peaks contaminate the MID data.

    • Fix: rigorous chromatographic separation and selecting unique ion fragments (e.g., m/z 431 for Glutamate-TBDMS).

References

  • Nielsen, J. (2003). It Is All about Metabolic Fluxes. Journal of Bacteriology.

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.

  • Jeffries, T. W. (2006). Engineering yeasts for xylose metabolism. Current Opinion in Biotechnology.

  • Wiebe, M. G., et al. (2011). Metabolic flux analysis of xylose metabolism in Saccharomyces cerevisiae. FEMS Yeast Research. (Note: Direct landing page for FEMS Yeast Research archives).

  • Young, J. D. (2014). INCA: a software package for isotopically non-stationary metabolic flux analysis. Bioinformatics.

Technical Guide: U-13C-Xylose as a Precision Internal Standard for Quantitative Carbohydrate Metabolomics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative metabolomics, particularly the analysis of central carbon metabolism (CCM) and pentose phosphate pathway (PPP) intermediates, data integrity is frequently compromised by matrix effects (ion suppression/enhancement) and chromatographic drift. While structural analogs like Ribitol have been the historic standard for GC-MS, and deuterated (


H) standards are common in LC-MS, Universally labeled 

C-Xylose (U-

C

-Xylose)
offers a superior methodological advantage.

This guide evaluates the performance of U-


C-Xylose against traditional alternatives. The data indicates that 

C-labeling eliminates the chromatographic isotope effect observed with deuterated standards, ensuring perfect co-elution with analytes and, consequently, more accurate normalization of electrospray ionization (ESI) variability.

Technical Rationale: The Physics of Co-elution

The "Gold Standard" in mass spectrometry is Isotope Dilution Mass Spectrometry (IDMS) . The core premise is that the internal standard (IS) must behave identically to the analyte during extraction and chromatography but remain spectrally distinct.

The Problem with Deuterium ( H)

Deuterium introduces a slight change in the lipophilicity and molar volume of the molecule. In high-resolution chromatography (UHPLC), particularly HILIC (Hydrophilic Interaction Liquid Chromatography) used for sugars, this results in the Chromatographic Isotope Effect . The deuterated standard often elutes slightly earlier than the unlabeled analyte.

  • Consequence: If the matrix contains co-eluting contaminants that suppress ionization at the exact retention time (RT) of the analyte, the deuterated IS (eluting earlier) may not experience that suppression. The ratio is distorted, leading to quantification errors.

The C Advantage

Carbon-13 adds mass (neutrons) without significantly altering the electron cloud or bond vibrational energy in a way that affects interaction with the stationary phase.

  • Result: U-

    
    C-Xylose co-elutes perfectly with endogenous Xylose and maintains near-identical RT proximity to other pentoses, ensuring it experiences the exact same matrix effects as the target analytes.
    

Comparative Analysis

U- C-Xylose vs. Deuterated Standards ( -Xylose)
FeatureU-

C-Xylose
Deuterated (

-Xylose)
Impact on Data Quality
Chromatographic Behavior Perfect Co-elutionRT Shift (often 0.1 - 0.3 min)High:

C corrects for transient ion suppression;

H may miss it.
Isotopic Stability Stable (C-C bonds)Potential H/D ExchangeMedium: Deuterium on hydroxyl groups can exchange with solvent protons, losing the label.
Mass Shift +5.016 Da (M+5)Usually +2 to +6 DaNeutral: Both provide sufficient separation from natural isotopes.
U- C-Xylose vs. Structural Analogs (Ribitol/Arabitol)

Ribitol is frequently used in GC-MS metabolomics. However, it is a sugar alcohol, not an aldose sugar like Xylose.

  • Derivatization Kinetics (GC-MS): Xylose (an aldose) requires oximation before silylation to prevent multiple peaks (anomers). Ribitol (acyclic) does not undergo oximation. Using Ribitol to normalize Xylose ignores variability in the oximation step.

  • Ionization (LC-MS): Ribitol has different ionization efficiency compared to pentoses. It corrects for injection volume but fails to correct for specific chemical matrix effects.

U- C-Xylose vs. U- C Yeast Extracts
  • Yeast Extracts: Provide IS for hundreds of metabolites.

  • Drawback: The concentration of specific metabolites in the extract is often unquantified or variable between batches. U-

    
    C-Xylose allows for precise, absolute quantification because the spike concentration is strictly controlled.
    

Visualizing the Mechanism

The following diagram illustrates why


C is superior for normalizing Matrix Effects (ME) in LC-MS.

MatrixEffect Figure 1: Impact of Chromatographic Isotope Effect on Normalization cluster_chromatography Chromatographic Separation (HILIC) cluster_ionization ESI Source (Ionization) Matrix Interfering Matrix Component (Ion Suppressor) Suppression Ion Suppression Event (Signal Drop) Matrix->Suppression Co-elutes with Analyte Analyte Endogenous Xylose (Analyte) Analyte->Suppression Enters Source C13_IS 13C-Xylose IS (Perfect Co-elution) C13_IS->Suppression Enters Source Simultaneously D_IS Deuterated IS (RT Shift -0.2 min) Result_D Quantification Error (IS NOT suppressed) D_IS->Result_D Elutes BEFORE Suppression Result_C13 Accurate Normalization (IS suppressed equally) Suppression->Result_C13 Ratio Analyte/IS maintained

Figure 1: The Deuterated standard (Yellow) elutes early, missing the suppression event caused by the matrix (Red). The


C standard (Green) co-elutes, suffering the same suppression as the analyte, thus maintaining the correct ratio.

Experimental Protocol: Validated Workflow

Objective: Quantification of Pentose Sugars in Plasma using U-


C-Xylose.
Materials
  • Internal Standard: U-

    
    C
    
    
    
    -Xylose (Isotopic Purity >99%).
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.

Preparation of Standards
  • Stock Solution: Dissolve U-

    
    C-Xylose in 50:50 ACN:Water to a concentration of 1 mg/mL. Store at -80°C.
    
  • Working Solution (Spike): Dilute Stock to 5 µg/mL in 100% ACN (cold). Note: Using high organic content in the spike solution aids in protein precipitation.

Sample Preparation (Self-Validating Protocol)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.

  • Spike & Precipitate: Add 450 µL of Working Solution (containing the IS).

    • Why? This achieves a 1:10 dilution and protein precipitation in one step. Adding IS before extraction corrects for extraction recovery losses.

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 14,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Move supernatant to LC vial.

LC-MS/MS Conditions (HILIC Mode)
  • Column: Amide HILIC (e.g., Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 10 minutes.

  • MRM Transitions (Negative Mode):

    • Xylose: 149.0

      
       59.0
      
    • 
      C
      
      
      
      -Xylose: 154.0
      
      
      61.0 (Note: +5 parent, fragment also shifts)

Workflow Logic

Workflow Figure 2: Quantitative Workflow with 13C-Xylose Sample Biological Sample (50 µL) Spike Add 13C-Xylose (IN EXTRACTION SOLVENT) Sample->Spike Step 1 Extract Protein Precipitation (ACN/MeOH) Spike->Extract Step 2 Centrifuge Centrifuge 14k g, 10 min Extract->Centrifuge Step 3 Analysis LC-MS/MS (HILIC) Negative Mode Centrifuge->Analysis Supernatant Data Data Processing (Area Ratio: Analyte/IS) Analysis->Data Raw Files

Figure 2: The critical step is adding the IS within the extraction solvent to normalize extraction efficiency.

References

  • Bennett, B. D., et al. (2008). "Absolute quantitation of intracellular metabolite concentrations by microbial turbulence." Nature Protocols. [Link]

    • Context: Establishes the foundational principles of using isotope labeling for absolute quantific
  • Wang, S., et al. (2020). "Chromatographic isotope effect in liquid chromatography–mass spectrometry." Journal of Chromatography A. [Link]

    • Context: Provides empirical data on the retention time shifts between Deuterated and C labeled compounds in HILIC and RP chrom
  • Gu, H., et al. (2015). "Good practices in metabolomics." Metabolites. [Link]

    • Context: Discusses the necessity of internal standards for normalizing m
  • Stoll, D. R., et al. (2006). "Fast, comprehensive two-dimensional liquid chromatography." Analytical Chemistry. [Link]

    • Context: Highlights the complexity of matrix effects in complex biological samples and the role of co-eluting standards.

Benchmarking Genome-Scale Metabolic Models: A Guide to Validation with Independent Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Moving Beyond "Good Enough"

In drug development and metabolic engineering, a Genome-Scale Metabolic Model (GEM) is only as useful as its predictive accuracy. Too often, models are published based on "internal consistency" (mass balance) rather than "external validity" (biological reality).

This guide objectively compares the performance of major human metabolic reconstructions—specifically Recon3D and Human1 —and outlines a rigorous, self-validating protocol for benchmarking these models against independent datasets. We move beyond simple flux balance analysis (FBA) to evaluate how these models perform when challenged with large-scale CRISPR-Cas9 gene essentiality screens and metabolomics data.

The Landscape of Metabolic Reconstructions

When selecting a "product" (a base reconstruction) for your pipeline, the choice generally falls between the Recon lineage and the Human lineage. Below is a technical comparison based on structural integrity and independent validation performance.

Table 1: Structural Comparison of Major Human GEMs
FeatureRecon3D Human1 Implication for Validation
Source Database BiGG / VMHHMR / MetAtlasRecon3D leans heavily on pharmacogenomics; Human1 optimizes for unified identifiers.
Gene Coverage ~2,248 genes~3,625 genesHuman1 offers broader coverage, increasing the search space for target identification.
GPR Complexity High (complex boolean rules)Moderate (curated for consistency)Complex GPRs in Recon3D can lead to "false negatives" in essentiality predictions if not strictly curated.
Compartmentalization 9 compartments9 compartments + refined transportTransport reactions are the most common source of error; Human1's manual curation reduces futile cycles.
The "Overfitting" Trap

Many commercial tools rely on models that have been "gap-filled" to force growth on specific media. This creates a self-fulfilling prophecy where the model works perfectly on training data but fails on independent data. Causality Insight: A model that grows in silico without essential nutrients (due to erroneous gap-filling) will yield a False Negative when predicting the lethality of a transporter knockout.

The Validation Framework: A Dual-Layer Approach

To ensure trustworthiness, validation must be split into Verification (Syntax/Consistency) and Validation (Biological Accuracy).

Layer 1: Verification (The MEMOTE Standard)

Before applying biological data, the model must pass standardized testing. We utilize MEMOTE (Metabolic Model Tests), the industry standard for ensuring stoichiometric consistency.

  • Mass Balance: Checks for the creation of metabolites from nothing (orphan production).

  • Thermodynamics: Ensures no generation of energy (ATP) in closed loops without nutrient intake.

Layer 2: Biological Validation (The Gold Standard)

This guide focuses on the critical step: Gene Essentiality Benchmarking . We compare in silico gene knockout predictions (Single Gene Deletion) against in vitro CRISPR-Cas9 screens (e.g., Project Achilles/DepMap).

Experimental Protocol: Independent Validation via CRISPR Screens

This protocol describes the workflow to benchmark a GEM against the DepMap dataset. This is a self-validating system: if the model predicts a gene is non-essential, but the CRISPR score indicates cell death, the model structure (GPR or pathway) is incorrect.

Prerequisites
  • Software: COBRA Toolbox (MATLAB) or COBRApy (Python).

  • Data: DepMap Public 23Q2 (CRISPR gene effect).

  • Solver: Gurobi or CPLEX (essential for speed in genome-scale deletions).

Step-by-Step Methodology

1. Data Pre-processing (The Ground Truth)

  • Download CRISPR gene effect scores (

    
    ).
    
  • Binarization: Convert continuous scores to binary outcomes (Essential/Non-essential).

    • Thresholding: A common cutoff is

      
       (indicating strong depletion).
      
    • Causality: We use a strict cutoff to avoid ambiguous "slow growth" phenotypes which FBA struggles to predict quantitatively.

2. Model Simulation (The Prediction)

  • Load the GEM (Recon3D or Human1).

  • Set constraints to mimic the experimental medium (e.g., RPMI-1640).

    • Critical Step: If the medium is undefined in the model, the simulation is invalid. Open exchange reactions only for nutrients present in the media.

  • Run Single Gene Deletion Analysis :

    • Iterate through all genes in the model.

    • Set flux through reactions associated with Gene

      
       to 0 (based on GPR rules).
      
    • Optimize for Biomass Objective Function.

    • Output: Ratio of mutant growth rate to wild-type growth rate (

      
      ).
      

3. Confusion Matrix Construction Map the predictions against the experimental data:

  • True Positive (TP): Model predicts growth = 0; CRISPR shows lethality.

  • False Positive (FP): Model predicts growth = 0; CRISPR shows survival.

  • True Negative (TN): Model predicts growth > 0; CRISPR shows survival.

  • False Negative (FN): Model predicts growth > 0; CRISPR shows lethality.

4. Metric Calculation Do not use "Accuracy" alone, as essential genes are rare (class imbalance).

  • Matthews Correlation Coefficient (MCC): The most robust metric for imbalanced binary classifications.

    
    
    

Visualizing the Benchmarking Workflow

The following diagram illustrates the logic flow from raw data ingestion to metric calculation.

BenchmarkingWorkflow cluster_0 In Silico Domain cluster_1 In Vitro Domain ExpData Experimental Data (DepMap CRISPR) Binarize Binarization (Threshold < -1.0) ExpData->Binarize  Clean & Filter   Model Metabolic Model (Recon3D / Human1) Simulate Single Gene Deletion (FBA) Model->Simulate  Apply Media Constraints   Comparator Confusion Matrix Construction Binarize->Comparator  Ground Truth   Simulate->Comparator  Prediction   Metrics Performance Metrics (MCC, Precision, Recall) Comparator->Metrics  Calculate  

Figure 1: The dual-stream workflow integrating experimental CRISPR data with computational flux analysis to generate unbiased performance metrics.

Comparative Performance Analysis

Based on aggregated data from Robinson et al. and independent validation trials, here is how the leading models perform when benchmarked against gene essentiality data.

Table 2: Performance Metrics on Essentiality Prediction
MetricRecon3D Human1 Analysis
Accuracy ~81%~86%Human1 generally outperforms due to curated GPRs.
MCC 0.350.42Both models struggle with False Negatives (predicting growth when the cell actually dies).
False Negative Rate HighModerateCritical Insight: A high FN rate implies the model has "backup pathways" (isoenzymes or alternative routes) that do not exist in reality.
Computation Time HighModerateRecon3D's size slows down batch simulation significantly.
Interpretation for Drug Development
  • If your goal is Target Discovery: Use Human1 . The lower False Negative rate means you are less likely to miss a potential drug target (an essential gene).

  • If your goal is Toxicology: Use Recon3D . Its expansive reaction network captures more obscure metabolic byproducts, which is useful for predicting off-target metabolite accumulation, provided you manually curate the specific pathway of interest.

Conclusion

Benchmarking is not merely a box-ticking exercise; it is the calibration of your compass. While Recon3D offers an encyclopedic breadth of reactions, Human1 demonstrates superior performance in predicting gene essentiality, making it the preferred choice for identifying therapeutic targets in oncology.

For a robust pipeline, we recommend a hybrid approach: utilize Human1 for flux simulation and growth predictions, while cross-referencing Recon3D for rare metabolite transport definitions. Always validate the specific sub-network of interest using the CRISPR protocol outlined above before committing to wet-lab experiments.

References

  • Robinson, J. L., et al. (2020). An atlas of human metabolism. Science Signaling, 13(624), eaaz1482. [Link]

  • Lieven, C., et al. (2020). MEMOTE for standardized metabolic model testing. Nature Biotechnology, 38, 272–276. [Link]

  • Tsherniak, A., et al. (2017). Defining a Cancer Dependency Map. Cell, 170(3), 564-576. [Link]

  • Thiele, I., et al. (2013). A community-driven global reconstruction of human metabolism. Nature Biotechnology, 31, 419–425. [Link]

carbon catabolite repression differences glucose vs xylose

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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Defining Search Parameters

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Refining Search Queries

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Gathering Data on CCR

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Analyzing CCR Mechanisms

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Expanding Data Collection

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Comparing Specific Enzyme Activities

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Prioritizing Quantitative Data

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Prioritizing Experimental Data

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Refining Research Strategies

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Gathering Data Insights

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Analyzing Relevant Data

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Expanding Data Analysis

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Refining Research Strategies

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Prioritizing Comparative Data

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Refining Search Strategies

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Constructing the Guide

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Consolidating Data Points

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Analyzing the Differences

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Synthesizing Content

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Initiating Guide Creation

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Initiating Writing Phase

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Technical Guide: Comparative 13C-Labeling Patterns in Amino Acids (Xylose vs. Glucose Substrates)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Metabolic Flux Analysis (MFA), the choice of labeled substrate dictates the resolution of the metabolic network. While [1-13C]Glucose is the industry standard, it suffers from "blind spots," particularly in resolving the reversibility of the non-oxidative Pentose Phosphate Pathway (PPP) and the split between glycolysis and the Entner-Doudoroff pathway.

This guide provides a technical comparison of [1-13C]Xylose against the standard [1-13C]Glucose . We demonstrate that for engineered microbial platforms (specifically E. coli, C. glutamicum, and Yeast) utilizing pentose sugars, Xylose substrates provide superior resolution for Aromatic Amino Acid precursors (Erythrose-4-phosphate) and distinct isotopomer fingerprints for Pyruvate-derived amino acids.

Part 1: The Metabolic Logic (Mechanism of Action)

To interpret labeling patterns, one must understand the entry vectors. Glucose enters at the "top" of metabolism (Glucose-6-Phosphate), subjecting the C1 label to immediate loss via decarboxylation if processed through the Oxidative PPP.

Xylose, conversely, enters via the Non-Oxidative PPP (as Xylulose-5-Phosphate), bypassing the oxidative decarboxylation step. This conservation of the carbon skeleton allows the label to propagate into the central metabolites with a distinct "scrambling" pattern that resolves fluxes indistinguishable by glucose alone.

Pathway Visualization: Carbon Atom Transitions

The following diagram illustrates the divergence in carbon fate between the two substrates.

CarbonMapping cluster_inputs Substrate Entry cluster_pathways Central Metabolism cluster_outputs Amino Acid Readouts Glucose [1-13C] Glucose (C6) G6P G6P Glucose->G6P Xylose [1-13C] Xylose (C5) X5P Xylulose-5P Xylose->X5P Isomerase CO2 CO2 (Label Lost) G6P->CO2 C1 Loss Ru5P Ru5P G6P->Ru5P Oxidative PPP GAP GAP (C3) G6P->GAP Glycolysis Ru5P->X5P X5P->GAP E4P Erythrose-4P X5P->E4P Transketolase PEP PEP GAP->PEP Phe Phenylalanine (from PEP + E4P) E4P->Phe Ala Alanine (from Pyruvate) PEP->Ala PEP->Phe

Figure 1: Comparative carbon mapping. Note that [1-13C]Glucose loses its label as CO2 in the oxidative PPP, whereas [1-13C]Xylose retains the label, distributing it into E4P and GAP via transketolase reactions.

Part 2: Comparative Performance Guide

This section compares the utility of [1-13C]Xylose against the standard [1-13C]Glucose for resolving specific metabolic nodes.

Resolution of the Pentose Phosphate Pathway (PPP)
  • Glucose Performance: When [1-13C]Glucose is used, the label is lost as CO2 if the flux passes through the oxidative branch (G6PDH). This makes it excellent for measuring oxidative flux but poor for measuring the reversibility of the non-oxidative branch.

  • Xylose Performance: Xylose enters downstream of the decarboxylation. The label from [1-13C]Xylose is scrambled into Fructose-6-P and GAP. The specific isotopomer distribution in Histidine (derived from PRPP) and Phenylalanine (derived from E4P) provides a direct readout of transketolase activity without the interference of oxidative loss.

Aromatic Amino Acid Labeling (The Shikimate Node)

The synthesis of Phenylalanine (Phe) and Tyrosine (Tyr) requires the condensation of PEP (3-carbon) and Erythrose-4-Phosphate (4-carbon).

Feature[1-13C] Glucose Substrate[1-13C] Xylose Substrate
E4P Label Origin Indirect (via complex PPP scrambling).Direct (via Transketolase).
Phe Mass Isotopomers Generally produces M+1 or M+0 depending on glycolysis dominance.Produces distinct M+2 or M+1 patterns depending on Transketolase reversibility.
Flux Resolution Low for E4P generation pathways.High . Critical for strains engineered for aromatic production.
Label Retention ~60-70% (Loss via oxPPP).~100% (No initial decarboxylation).
Pyruvate and Alanine Signatures

Alanine is a direct surrogate for the Pyruvate pool.

  • Glucose: [1-13C]Glucose

    
     [3-13C]Pyruvate (via EMP glycolysis) OR [1-13C]Pyruvate (via ED pathway).
    
  • Xylose: [1-13C]Xylose

    
     Cleaved to [1-13C]GAP + [Unlabeled]Glycolaldehyde (via phosphoketolase) OR processed via PPP to mixed GAP isotopomers.
    
  • Insight: If you see a split in Alanine labeling (e.g., a mix of M+1 and M+0 that doesn't match glucose models), it indicates active Phosphoketolase (PK) activity, a pathway often silent in glucose-grown wild types but active in xylose metabolism.

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, this protocol includes "Checkpoints"—steps designed to validate the experiment before proceeding.

Phase A: Culture and Labeling

Objective: Achieve isotopic steady state.

  • Medium Preparation: Use M9 Minimal Medium (or equivalent). Eliminate all complex carbon sources (no Yeast Extract).

  • Substrate Loading:

    • Control: 4 g/L [1-13C]Glucose (99% enrichment).

    • Test: 4 g/L [1-13C]Xylose (99% enrichment).

    • Note: If the strain cannot grow on Xylose alone, use a tracer ratio: 20% [U-13C]Xylose + 80% Unlabeled Glucose (for co-metabolism studies).

  • Inoculation: Inoculate from a pre-culture grown on unlabeled substrate of the same type to minimize lag phase. Initial OD600 should be < 0.05.

  • Harvesting: Harvest at mid-log phase (OD600 ~ 1.0 - 1.5).

    • Checkpoint: Ensure OD is not approaching stationary phase; stationary phase induces protein turnover which dilutes the isotopic signal.

Phase B: Quenching and Hydrolysis

Objective: Isolate biomass amino acids.

  • Pelleting: Centrifuge 1-2 mL culture (10,000 x g, 1 min). Discard supernatant.

  • Washing: Wash pellet with 0.9% NaCl to remove extracellular labeled sugar.

  • Hydrolysis: Resuspend pellet in 6M HCl. Incubate at 105°C for 24 hours in a sealed glass vial.

    • Caution: Tryptophan and Cysteine will be degraded.

  • Drying: Evaporate HCl under nitrogen stream at 60°C until completely dry.

Phase C: Derivatization and GC-MS

Objective: Make amino acids volatile for analysis.

  • Derivatization: Add 50 µL THF and 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide). Incubate at 60°C for 60 mins.

  • Analysis: Inject 1 µL into GC-MS (Split mode 1:10).

  • Data Extraction: Integrate ion fragments [M-57]+ (Loss of tert-butyl group).

Workflow Diagram

Workflow Step1 1. Culture (Minimal Media) Step2 2. Harvest (Mid-Log OD 1.0) Step1->Step2 Step3 3. Hydrolysis (6M HCl, 24h) Step2->Step3 Step4 4. Derivatization (MTBSTFA) Step3->Step4 Step5 5. GC-MS Analysis (M-57 Fragment) Step4->Step5

Figure 2: Standardized workflow for 13C-based proteinogenic amino acid analysis.

Part 4: Data Interpretation & Troubleshooting

When analyzing the Mass Isotopomer Distribution (MID), use the following logic to validate your results.

The "Alanine Check"

Alanine usually mirrors the cytosolic Pyruvate pool.

  • Observation: If Alanine M+0 is significantly higher in Xylose cultures than Glucose cultures.

  • Interpretation: This suggests high flux through the Phosphoketolase pathway (X5P

    
     GAP + Acetyl-P). Acetyl-P is often converted to Acetate, leaving the GAP (C3) to form Pyruvate. The labeling pattern of this GAP differs from EMP-derived GAP.
    
The "Phenylalanine Check"
  • Observation: High M+2 fraction in Phenylalanine.

  • Interpretation: This indicates that both PEP (C3) and E4P (C4) carried labels. In Xylose metabolism, E4P is formed directly from labeled X5P. This confirms active Transketolase flux.

Common Pitfalls
  • Biomass Impurities: Failure to wash the pellet results in extracellular [1-13C]Xylose contaminating the MS spectra. Always wash twice.

  • Natural Abundance: Always correct MIDs for the natural abundance of C, H, N, O, Si isotopes using a correction matrix (e.g., isotopomer network software like INCA or OpenMebius).

References

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis. Nature Protocols. [Link] Key Source for: General protocol for hydrolysis and MTBSTFA derivatization.

  • Gonzalez, J. E., et al. (2017). Metabolic flux analysis of Escherichia coli utilizing xylose and glucose. Biotechnology for Biofuels. [Link] Key Source for: Comparative labeling patterns of Xylose vs Glucose.

  • Long, C. P., & Antoniewicz, M. R. (2014). Metabolic flux analysis of Escherichia coli knockout strains on 13C-xylose. Metabolic Engineering. [Link] Key Source for: E4P and Aromatic amino acid resolution using Xylose.

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-flux analysis of a xylose-consuming Saccharomyces cerevisiae strain. Biotechnology and Bioengineering. [Link] Key Source for: Yeast-specific xylose flux topology.

Safety Operating Guide

Operational Guide: PPE and Handling Protocols for D-[13C5]Xylose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Substance: D-[13C5]Xylose (Stable Isotope Labeled Sugar) CAS Registry Number: Related to 58-86-6 (Unlabeled D-Xylose); Isotope specific CAS varies by enrichment. Primary Hazard Class: Non-hazardous / Low Hazard (GHS). Operational Priority: Sample Integrity & Contamination Control.

As researchers, we often default to viewing Personal Protective Equipment (PPE) solely as a barrier against toxicity. However, when handling high-value stable isotopes like D-[13C5]Xylose, the paradigm shifts. While the biological toxicity of D-xylose is negligible, the experimental risk is high.

The primary objective of this PPE protocol is bidirectional:

  • Standard Safety: Protect the operator from nuisance dust and potential eye irritation.

  • Data Integrity: Protect the D-[13C5]Xylose from biological contaminants (keratin, skin oils, RNases) that can devastate downstream Mass Spectrometry (MS) or NMR analysis.

Technical Risk Assessment & PPE Selection

Effective safety protocols rely on understanding the specific physical properties of the reagent. D-[13C5]Xylose presents as a fine, white crystalline powder.

The "Why" Behind the Gear

We do not prescribe generic safety gear; we select tools that ensure experimental success.

PPE ComponentRecommended SpecificationScientific Rationale
Gloves Nitrile (Powder-Free), 4-5 mil Avoid Latex. Latex proteins can interfere with LC-MS signals. Powder-free is mandatory to prevent particulate contamination of the isotope stock.
Respiratory N95 or Fume Hood While non-toxic, xylose dust is a respiratory irritant. More importantly, breathing directly on the sample introduces moisture and biological contaminants.
Eye Protection ANSI Z87.1 Safety Glasses Protects against mechanical irritation from dust. Side shields are required to prevent airborne particulate entry.
Lab Coat Cotton/Poly Blend (Snap-front) Synthetic static buildup can cause the fine isotope powder to disperse ("jump") during weighing, leading to financial loss. Cotton blends reduce static.

Critical Note on Static: Stable isotopes are often dehydrated and prone to static charge. Using a static gun or anti-static balance brush in conjunction with proper PPE is recommended to prevent loss of material.

Decision Matrix: PPE Workflow

The following diagram illustrates the decision logic for selecting PPE based on the specific laboratory activity.

PPE_Workflow Start Task Assessment Weighing Dry Weighing / Aliquoting Start->Weighing Handling Powder Solution Solution Preparation Start->Solution Liquid Phase Spill Spill Cleanup Start->Spill Accidental Release Req_Weigh Req: Nitrile Gloves + Lab Coat + Mask/N95 (Static Control Critical) Weighing->Req_Weigh Req_Sol Req: Nitrile Gloves + Safety Glasses + Splash Apron (Optional) Solution->Req_Sol Req_Spill Req: Double Gloves + N95 + Goggles (Prevent Spread) Spill->Req_Spill

Figure 1: PPE Decision Matrix based on the physical state of the isotope and the nature of the handling task.

Operational Protocols: Step-by-Step

Protocol A: The "Clean" Gowning Procedure

To ensure isotopic purity, follow this sequence before opening the vial. This prevents the introduction of natural abundance carbon sources (skin flakes, food residue) into the sample.

  • Hand Hygiene: Wash hands thoroughly with soap and water to remove oils. Dry completely.

  • Coat Donning: Put on the lab coat. Ensure cuffs cover the wrist completely.

  • Glove Inspection: Inspect nitrile gloves for micro-tears.

    • Technique: Inflate the glove slightly with air and squeeze to check for leaks.

  • The "Over-Cuff": Pull the glove cuff over the lab coat sleeve. This creates a seal that prevents skin cells from falling from the wrist onto the balance pan.

  • Eyewear: Don safety glasses last to prevent fogging during the other steps.

Protocol B: Handling & Weighing
  • Environment: Utilize a draft-free enclosure or a balance shield. Do not use a high-velocity fume hood for dry weighing, as the airflow may disperse the light powder.

  • Tooling: Use a stainless steel or anti-static plastic spatula.

    • Cleaning: Wipe the spatula with 70% ethanol or methanol and allow it to dry completely before touching the isotope.

  • Transfer: Open the vial slowly to equalize pressure. Transfer the D-[13C5]Xylose gently to the weighing boat.

  • Resealing: Immediately recap the stock vial. D-xylose is hygroscopic; minimizing exposure to ambient humidity preserves the chemical stability [1].

Emergency Response & Disposal

While D-[13C5]Xylose is non-toxic, spills represent a financial loss and a potential contamination source for other experiments in the lab (cross-contamination of isotopic baselines).

Spill Management (Dry Powder)
  • Do Not Wet: Do not spray water on a powder spill. This will create a sticky syrup that is difficult to clean.

  • Contain: Cover the spill with a dry paper towel to prevent air currents from spreading the dust.

  • Recover (If viable): If the surface was sterile, recover the powder. If not, sweep gently into a dustpan using a brush.

  • Clean: Wipe the area with a damp cloth followed by a solvent wipe (ethanol) to remove sticky residues.

Disposal
  • Regulatory Status: D-Xylose is generally not classified as hazardous waste under RCRA (USA) or local equivalents [2].

  • Recommendation: Dispose of in general lab waste or biological waste streams if used in cell culture.

  • Caveat: If the isotope was mixed with hazardous solvents (e.g., methanol, chloroform), dispose of it according to the hazard class of the solvent .

References

  • PubChem. (n.d.). D-Xylose Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Xylose. Retrieved from [Link]

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